5-Bromo-N-(4-methoxybenzyl)picolinamide
Description
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Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(15)9-16-13/h2-7,9H,8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOMBIXVPWZYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650075 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-02-2 | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-N-(4-methoxybenzyl)picolinamide synthesis pathway
An In-Depth Technical Guide for the Synthesis of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Executive Summary: This guide provides a comprehensive technical overview for the synthesis of this compound, a picolinamide derivative of interest to researchers in medicinal chemistry and drug discovery. The picolinamide scaffold is a recognized pharmacophore present in a wide array of biologically active molecules.[1] This document details a robust and efficient synthetic pathway centered on the amide coupling of 5-bromopicolinic acid and (4-methoxyphenyl)methanamine. We will explore the mechanistic basis for key chemical transformations, provide detailed, step-by-step experimental protocols, and offer insights into process validation and troubleshooting. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for the synthesis of this target molecule and related analogues for structure-activity relationship (SAR) studies.
Strategic Overview: Retrosynthetic Analysis
The synthetic approach for this compound is most logically devised through a retrosynthetic analysis. The core functional group is an amide bond, which is one of the most common and reliable disconnections in organic synthesis.[2] This strategy breaks the target molecule into two readily accessible precursor fragments: a carboxylic acid and an amine.
The disconnection of the C-N amide bond logically yields 5-bromopicolinic acid and (4-methoxyphenyl)methanamine (commonly known as 4-methoxybenzylamine). Both precursors are commercially available, making this a convergent and efficient synthetic route.
Caption: Simplified workflow of HATU-mediated amide coupling.
Detailed Experimental Protocol
This protocol details the synthesis of this compound using a HATU-mediated coupling approach. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M-equiv | Amount (mmol) | Mass / Volume |
| 5-Bromopicolinic Acid | C₆H₄BrNO₂ | 202.01 | 1.0 | 5.0 | 1.01 g |
| (4-Methoxyphenyl)methanamine | C₈H₁₁NO | 137.18 | 1.1 | 5.5 | 0.75 g (0.72 mL) |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 | 6.0 | 2.28 g |
| DIPEA | C₈H₁₉N | 129.24 | 3.0 | 15.0 | 1.94 g (2.61 mL) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~200 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~100 mL |
| Brine | NaCl | 58.44 | - | - | ~50 mL |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | As needed |
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.01 g, 5.0 mmol).
-
Dissolution & Basification: Add anhydrous DMF (25 mL) and stir until the acid is fully dissolved. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon). Add DIPEA (2.61 mL, 15.0 mmol) to the solution and stir for 5 minutes.
-
Scientist's Insight: Anhydrous solvent is crucial to prevent hydrolysis of the coupling reagent and activated intermediates. DIPEA acts as a base to deprotonate the carboxylic acid, facilitating its reaction with HATU, and also serves to neutralize the acidic byproducts formed during the reaction. Using a tertiary amine like DIPEA prevents it from competing with the primary amine as a nucleophile.
-
-
Activation: Add HATU (2.28 g, 6.0 mmol) in a single portion. The solution may change color. Allow the mixture to stir at room temperature for 15 minutes.
-
Scientist's Insight: This "pre-activation" step ensures the complete formation of the OAt-active ester before the nucleophile is introduced, which often leads to cleaner reactions and higher yields.
-
-
Amine Addition: Slowly add (4-methoxyphenyl)methanamine (0.72 mL, 5.5 mmol) to the reaction mixture using a syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Scientist's Insight: The product is expected to be significantly more soluble in the organic phase. Multiple extractions ensure maximum recovery from the aqueous phase, where the DMF solvent is partitioned.
-
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any unreacted 5-bromopicolinic acid and residual HOAt. Follow this with a wash using brine (1 x 50 mL) to reduce the amount of water dissolved in the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may yield the pure product. [3]
Product Characterization
The identity and purity of the final compound, this compound, must be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ |
| Monoisotopic Mass | 320.01605 Da |
| Predicted Mass Spec Adducts | |
| [M+H]⁺ | 321.02333 m/z |
| [M+Na]⁺ | 343.00527 m/z |
Data sourced from PubChem CID 26370113. [4]
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
Troubleshooting and Process Validation
A robust protocol includes measures for self-validation and anticipates potential issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive or hydrolyzed coupling reagent.- Wet solvent or reagents.- Impure starting materials. | - Use a fresh bottle of HATU.- Ensure all glassware is oven-dried and solvents are anhydrous.- Verify the purity of starting materials by NMR or LC-MS before starting. [5] |
| Incomplete Reaction | - Insufficient equivalents of coupling reagent or base.- Steric hindrance or low reactivity of amine. | - Increase equivalents of HATU and DIPEA to 1.5 and 4.0, respectively.- Allow the reaction to run for a longer period or gently warm to 40-50 °C. |
| Difficult Purification | - Byproducts from HATU (tetramethylurea).- Residual DMF in the crude product. | - Ensure the aqueous work-up is thorough; the urea byproduct is water-soluble.- After concentrating, co-evaporate the crude product with heptane or toluene to azeotropically remove residual DMF. |
Process Validation: The success of the synthesis is validated at multiple stages. TLC monitoring provides real-time confirmation of the conversion of starting materials to the product. The multi-step aqueous work-up is designed to systematically remove specific impurities (unreacted acid, reagent byproducts). Finally, the comprehensive characterization of the purified material provides definitive proof of its identity, structure, and purity, validating the entire process.
Conclusion
The synthesis of this compound is reliably achieved through the HATU-mediated amide coupling of 5-bromopicolinic acid and (4-methoxyphenyl)methanamine. This method is characterized by its mild reaction conditions, high efficiency, and operational simplicity. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust and validated pathway to access this and other related picolinamide derivatives for further investigation in drug development and chemical biology.
References
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5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. (2012). ResearchGate. Available at: [Link]
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Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com. Available at: [Link]
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Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. (2021). National Center for Biotechnology Information. Available at: [Link]
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5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide (C14H13BrN2O2). PubChem. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]
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Design, Synthesis, and Biological Activity of Novel Ferulic Amide Ac5c Derivatives. (2021). MDPI. Available at: [Link]
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5-bromo-2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. Available at: [Link]
- Process for the preparation of 5-bromophthalide. (2004). Google Patents.
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2023). National Center for Biotechnology Information. Available at: [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
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Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]
- Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.
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5-Bromo-N-methoxy-N-methylpicolinamide. Hoffman Fine Chemicals. Available at: [Link]
- Process for synthesis of picolinamides. (2021). Google Patents.
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Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
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Synthesis and biological activity of alpha-bromoacryloyl lexitropsin conjugates. (2003). National Center for Biotechnology Information. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]
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Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations. (2021). Royal Society of Chemistry. Available at: [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2022). ACS Publications. Available at: [Link]
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N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. SpectraBase. Available at: [Link]
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HATU. Wikipedia. Available at: [Link]
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Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]
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HATU Coupling: Challenges Associated with the Byproducts. (2024). YouTube. Available at: [Link]
- Process for the production of new picolinic acid derivatives. (1966). Google Patents.
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. (2012). University of Missouri-St. Louis. Available at: [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-(4-methoxybenzyl)picolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-(4-methoxybenzyl)picolinamide is a substituted picolinamide derivative of significant interest in medicinal chemistry and drug discovery. The picolinamide scaffold is a recognized pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications. The introduction of a bromine atom and a methoxybenzyl group to the picolinamide core can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for researchers engaged in the rational design and development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound in the public domain, this guide also draws upon data from the closely related analogue, N-(4-methoxyphenyl)picolinamide, to provide reasoned estimations and comparative insights. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are presented to empower researchers in their laboratory investigations.
Chemical Identity and Molecular Structure
This compound is identified by the following key descriptors:
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | PubChem[1] |
| CAS Number | 951885-02-2 | PubChem[1] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | PubChem[1] |
| Molecular Weight | 321.17 g/mol | PubChem[1] |
| InChI Key | WDOMBIXVPWZYFE-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C2=NC=C(C=C2)Br | BOC Sciences[] |
The molecular structure of this compound, characterized by a picolinamide core substituted with a bromine atom at the 5-position of the pyridine ring and an N-linked 4-methoxybenzyl group, is depicted below.
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| XLogP3 | 2.6 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 51.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Complexity | 293 | PubChem[1] |
Expert Insight: The predicted XLogP3 value of 2.6 suggests that this compound possesses moderate lipophilicity. This is a favorable characteristic for many drug candidates, as it often correlates with good oral absorption and cell membrane permeability. The TPSA of 51.2 Ų indicates a moderate polarity, which can also contribute to a balanced solubility and permeability profile.
Synthesis and Characterization
A specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature. However, a general and adaptable method for the synthesis of related picolinamides can be inferred from the synthesis of N-(4-methoxyphenyl)picolinamide.[3] This typically involves the coupling of a picolinic acid derivative with an appropriate amine.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: General Amide Coupling
Causality behind Experimental Choices:
-
Activation of Carboxylic Acid: Picolinic acids are generally unreactive towards direct amidation with amines. Therefore, the carboxylic acid moiety must first be activated to a more electrophilic species, such as an acyl chloride or an active ester. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose as they are highly effective and the byproducts (SO₂, HCl, CO, CO₂) are gaseous and easily removed.
-
Choice of Base: The coupling reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic organic base, such as triethylamine or pyridine, is added to neutralize the in-situ generated acid and drive the reaction to completion.
-
Solvent Selection: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to prevent unwanted side reactions of the highly reactive activated intermediate with water or other protic species.
-
Purification: Recrystallization or column chromatography are standard techniques to remove unreacted starting materials, byproducts, and other impurities, yielding the pure picolinamide product. The choice between these methods depends on the physical state and polarity of the product and impurities.
Step-by-Step Methodology:
-
Activation: To a solution of 5-bromopicolinic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the activation can be monitored by the cessation of gas evolution.
-
Amine Addition: In a separate flask, dissolve 4-methoxybenzylamine (1.1 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-6 (pyridine) |
| ~8.2 | dd | 1H | H-4 (pyridine) |
| ~7.8 | d | 1H | H-3 (pyridine) |
| ~7.2 | d | 2H | Ar-H (ortho to CH₂) |
| ~6.9 | d | 2H | Ar-H (ortho to OCH₃) |
| ~4.5 | d | 2H | N-CH₂ |
| ~3.8 | s | 3H | OCH₃ |
| ~8.5 | t (broad) | 1H | N-H |
Rationale for Predictions: The chemical shifts are estimated based on the known ¹H NMR data for N-(4-methoxyphenyl)picolinamide and considering the electronic effect of the bromine substituent on the pyridine ring. The bromine atom is expected to deshield the adjacent protons, leading to a downfield shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (amide) |
| ~159 | C-OCH₃ (aromatic) |
| ~149 | C-2 (pyridine) |
| ~148 | C-6 (pyridine) |
| ~140 | C-4 (pyridine) |
| ~131 | C-Ar (ipso to CH₂) |
| ~129 | C-Ar (ortho to CH₂) |
| ~122 | C-3 (pyridine) |
| ~121 | C-5 (pyridine, C-Br) |
| ~114 | C-Ar (ortho to OCH₃) |
| ~55 | OCH₃ |
| ~43 | N-CH₂ |
Rationale for Predictions: The predicted chemical shifts are based on the structure of the molecule and typical values for similar functional groups. The carbon attached to the bromine atom is expected to be significantly shifted.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950, ~2850 | Weak | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (amide I) |
| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1050 | Medium | C-Br stretch |
Expert Insight: The FT-IR spectrum is a powerful tool for confirming the presence of key functional groups. The strong carbonyl absorption around 1670 cm⁻¹ and the N-H stretching and bending vibrations are characteristic of the amide linkage. The C-O stretch of the methoxy group and the C-Br stretch provide further structural confirmation.
UV-Vis Spectroscopy
Picolinamide derivatives typically exhibit absorption maxima in the UV region due to π → π* and n → π* electronic transitions within the aromatic rings and the amide chromophore. The exact λmax would need to be determined experimentally, but it is expected to be in the range of 250-300 nm.
Experimental Determination of Physicochemical Properties
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.
Experimental Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For pharmaceutical applications, aqueous solubility at different pH values and solubility in organic solvents are critical parameters.
Experimental Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Figure 3: Workflow for solubility determination by the shake-flask method.
pKa Determination
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a drug molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which significantly impacts its solubility, absorption, and distribution.
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Add the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately from the inflection point of the first derivative of the curve.
Safety and Handling
Based on GHS information provided for this compound, the compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a lack of extensive experimental data necessitates the use of predictive models and comparative analysis with a close structural analog, the information presented herein offers a solid foundation for researchers in the fields of medicinal chemistry and drug development. The outlined experimental protocols provide the necessary framework for the in-house determination of these critical parameters, enabling a more complete and accurate characterization of this promising compound. A thorough understanding and experimental validation of these physicochemical properties are essential for advancing the development of this compound as a potential therapeutic agent.
References
-
PubChem. Compound Summary for CID 26370113, 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
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An In-Depth Technical Guide to 5-Bromo-N-(4-methoxybenzyl)picolinamide (CAS Number 951885-02-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinamide derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 5-Bromo-N-(4-methoxybenzyl)picolinamide, providing a comprehensive technical overview for researchers and drug development professionals. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and general synthetic methodologies to present its physicochemical properties, a detailed potential synthetic route, and a discussion of its likely mechanism of action based on structure-activity relationship (SAR) studies of the broader picolinamide class. The potential of this compound as a modulator of key signaling pathways, particularly in the context of oncology, is explored.
Introduction: The Picolinamide Scaffold in Medicinal Chemistry
The picolinamide framework, a derivative of picolinic acid, is a cornerstone in the design of novel therapeutics. Picolinic acid, a natural catabolite of tryptophan, and its derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antibacterial, and metabolic regulatory effects.[1] The versatility of the picolinamide scaffold allows for facile chemical modification, enabling the fine-tuning of its interaction with various biological targets. This has led to the development of picolinamide-based compounds targeting key enzymes and signaling pathways implicated in a range of human diseases.[1]
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is critical for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Reference |
| CAS Number | 951885-02-2 | [1] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 321.17 g/mol | [1] |
| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | [1] |
| Synonyms | N-(4-Methoxybenzyl) 5-bromopicolinamide, 5-Bromo-N-[(4-methoxyphenyl)methyl]-2-pyridinecarboxamide | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Synthesis and Purification
While a specific published synthesis for this compound has not been identified, a robust and reliable synthetic route can be proposed based on established amide bond formation methodologies. The most common approach involves the coupling of a carboxylic acid (or its activated form) with an amine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 5-bromopicolinic acid and 4-methoxybenzylamine.
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A Technical Guide to 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential
Abstract: This document provides an in-depth technical examination of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide, a molecule belonging to the versatile class of pyridine carboxamide derivatives. These scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, a detailed synthetic protocol with mechanistic insights, and an exploration of its potential therapeutic applications based on the activities of structurally related analogues. We will delve into its potential as an enzyme inhibitor and its implications for oncology, supported by data from relevant scientific literature.
Physicochemical and Structural Profile
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide (PubChem CID: 26370113) is a heterocyclic aromatic amide. Its structure is composed of three key pharmacophoric elements: a 5-bromopyridine-2-carboxamide core, an amide linker, and an N-(4-methoxybenzyl) substituent. These features contribute to a specific set of physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile.
A summary of its computed properties is presented below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide | PubChem[2] |
| CAS Number | 951885-02-2 | Echemi[3] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | PubChem[2] |
| Molecular Weight | 321.17 g/mol | PubChem[2] |
| Monoisotopic Mass | 320.01604 Da | PubChem[2] |
| XLogP3 | 2.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
The structural arrangement of the molecule is depicted below, highlighting the key functional domains that are critical for potential biological interactions.
Caption: 2D structure of the title compound with key functional groups.
Synthesis and Characterization
The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is efficiently achieved via a standard amide coupling reaction. This involves the activation of the carboxylic acid of 5-bromopicolinic acid followed by nucleophilic attack from the primary amine of (4-methoxyphenyl)methanamine.
Synthetic Workflow
The overall synthetic strategy is a robust and well-established method for amide bond formation, ensuring a high yield of the desired product under controlled conditions.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. The causality for key reagent choices is explained to provide a deeper understanding of the reaction mechanism.
Materials:
-
5-Bromopicolinic acid (1.0 eq)
-
(4-Methoxyphenyl)methanamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromopicolinic acid (1.0 eq), HOBt (1.5 eq), and anhydrous DCM. Stir the suspension at room temperature for 10 minutes.
-
Rationale (Expertise): HOBt is included as a coupling additive. It reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid, creating an activated ester. This intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to a cleaner reaction and higher yield.
-
-
Amine Addition: Add (4-methoxyphenyl)methanamine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Rationale (Expertise): DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the reaction medium remains basic, which is optimal for the nucleophilic attack by the amine.
-
-
Carbodiimide Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 eq) portion-wise over 15 minutes.
-
Rationale (Expertise): EDC is the carbodiimide coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Adding it at 0 °C helps to control the exothermic reaction and minimize side product formation.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale (Trustworthiness): The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOBt. The water and brine washes remove water-soluble impurities and residual salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure product.
Analytical Characterization
Confirmation of the final product's identity and purity would be achieved using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons on both the pyridine and phenyl rings, a characteristic doublet for the methylene bridge protons (CH₂), a singlet for the methoxy group (OCH₃), and a broad singlet for the amide proton (NH). |
| ¹³C NMR | Resonances for all 14 unique carbon atoms, including the carbonyl carbon of the amide, aromatic carbons, the methylene carbon, and the methoxy carbon. |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z 321.0233 and 323.0213, corresponding to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).[4] |
| HPLC | A single major peak indicating high purity (>95%). |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C-O stretching (ether). |
Potential Biological Activity and Therapeutic Applications
While direct biological data for 5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is not extensively published, the pyridine carboxamide scaffold is a cornerstone in the development of novel therapeutics. Analysis of structurally similar compounds provides compelling evidence for its potential in drug discovery, particularly in oncology.
Potential as a Kinase/Phosphatase Inhibitor in Oncology
Many pyridine carboxamide derivatives have been identified as potent inhibitors of key signaling proteins implicated in cancer.
-
HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. A recent study reported pyridine-2-carboxamide analogues with strong HPK1 inhibitory activity, showing robust in vivo efficacy in murine cancer models when combined with anti-PD-1 therapy.[5] The structural features of the title compound align with those of reported HPK1 inhibitors, making it a candidate for investigation in this area.
-
SHP2 Inhibition: Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of cell proliferation pathways (e.g., RAS-MAPK) and is an attractive target for cancer therapy. A novel series of substituted pyridine carboxamide derivatives were discovered as potent allosteric SHP2 inhibitors, with one compound showing excellent antiproliferative effects and robust in vivo antitumor efficacy in a xenograft mouse model.[6]
The potential mechanism of action via SHP2 inhibition is outlined below.
Caption: Structure-Activity Relationship (SAR) analysis of the title compound.
-
5-Bromopyridine Core: The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking interactions with aromatic residues in a protein's active site. [1]The nitrogen atom acts as a hydrogen bond acceptor. The bromine atom at the 5-position significantly influences the molecule's electronics and lipophilicity. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity.
-
Amide Linker: The carboxamide group is a classic bioisostere for other functional groups and is critical for structural rigidity. The N-H group serves as a crucial hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor, allowing for robust anchoring within a binding pocket.
-
N-(4-methoxybenzyl) Group: This group is likely to occupy a hydrophobic pocket in a target enzyme. The flexibility of the methylene linker allows for optimal positioning of the methoxy-substituted phenyl ring. The para-methoxy group can serve as an additional hydrogen bond acceptor and can influence the molecule's metabolic profile.
Conclusion and Future Perspectives
5-bromo-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide is a synthetically accessible molecule with a strong theoretical basis for significant biological activity. Based on extensive literature precedent for its core scaffolds, this compound represents a promising candidate for further investigation in drug discovery programs.
Future research should focus on:
-
Synthesis and in vitro Screening: The compound should be synthesized and screened against a panel of relevant kinases and phosphatases, such as HPK1, SHP2, and ULK1.
-
Cell-Based Assays: Positive hits from biochemical screens should be followed up with cell-based assays to determine antiproliferative effects and mechanism of action in relevant cancer cell lines.
-
Co-crystallography: Obtaining a crystal structure of the compound bound to a target protein would provide invaluable insight for future structure-based drug design and lead optimization.
-
ADME/Tox Profiling: Preliminary assessment of its absorption, distribution, metabolism, excretion, and toxicity profile is essential to evaluate its drug-like properties.
By leveraging the established potential of the pyridine carboxamide scaffold, targeted investigation of this specific molecule could lead to the development of novel and effective therapeutic agents.
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PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available from: [Link]
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Preliminary Biological Screening of 5-Bromo-N-(4-methoxybenzyl)picolinamide: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of the novel synthetic compound, 5-Bromo-N-(4-methoxybenzyl)picolinamide. The guide is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. Drawing from established principles in medicinal chemistry and preclinical testing, this document outlines a tiered screening cascade to efficiently assess the cytotoxic, antimicrobial, anti-inflammatory, and potential anticancer activities of the target compound. The experimental choices are rationalized based on the structural motifs of this compound, specifically the picolinamide core, which is a known scaffold in kinase inhibitors, and the presence of a bromine atom, a halogen often introduced to enhance biological activity.[1][2] This guide provides detailed, step-by-step protocols for key in vitro assays, guidance on data analysis and interpretation, and visual workflows to ensure scientific integrity and reproducibility.
Introduction: Rationale for Screening this compound
The discovery of novel therapeutic agents is a cornerstone of biomedical research. The compound this compound presents a compelling case for biological evaluation due to its distinct structural features. The picolinamide scaffold is a privileged structure in medicinal chemistry, notably appearing in a variety of kinase inhibitors targeting pathways involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] Dysregulation of kinase activity is a hallmark of many cancers, making this class of enzymes a prime target for therapeutic intervention.[4][6]
Furthermore, the incorporation of a bromine atom into the picolinamide ring is a deliberate synthetic strategy. Halogenation, and specifically "bromination," can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability.[1][2] This can lead to enhanced therapeutic activity and improved drug-target interactions through the formation of halogen bonds.[1][2] The 4-methoxybenzyl moiety further contributes to the overall lipophilicity and potential for specific interactions within biological targets.
Given these structural alerts, a preliminary biological screening of this compound is warranted to explore its potential as a therapeutic lead. This guide proposes a logical and efficient screening cascade, beginning with a foundational assessment of cytotoxicity, followed by parallel investigations into its antimicrobial, anti-inflammatory, and targeted anticancer (kinase inhibition) activities.
Proposed Synthesis of the Target Compound
A plausible synthetic route for this compound involves the amidation of 5-bromopicolinic acid with 4-methoxybenzylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.
Caption: Plausible synthetic pathway for the target compound.
Tier 1: Foundational Cytotoxicity Assessment
Before investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of this compound. This foundational step informs the concentration range for subsequent assays and provides an initial indication of the compound's therapeutic window. The MTT assay is a widely used, reliable, and robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[8][9][10] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically around 570 nm).[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the target kinase (e.g., recombinant VEGFR-2), its specific substrate, ATP at its Kₘ concentration, and the necessary cofactors in kinase buffer. Add this compound at various concentrations. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Kinase inhibition is calculated relative to the "no inhibitor" control. Data is plotted as percent inhibition versus the log of inhibitor concentration to determine the IC₅₀ value.
Table 4: Example Data for In Vitro Kinase Inhibition (VEGFR-2)
| Compound Conc. (µM) | % Inhibition |
| 0.01 | 8 ± 1.5 |
| 0.1 | 22 ± 2.8 |
| 1 | 48 ± 4.1 |
| 10 | 85 ± 5.3 |
| 100 | 98 ± 1.9 |
| IC₅₀ (µM) | ~1.1 |
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the preliminary biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, anti-inflammatory, and kinase inhibition assays, provides a robust framework for elucidating the compound's potential therapeutic value. The results from these initial screens will be instrumental in guiding subsequent hit-to-lead optimization efforts. Promising activity in any of these assays would warrant further investigation, including broader screening against panels of cancer cell lines, microbial strains, or kinases, as well as initiation of structure-activity relationship (SAR) studies to design more potent and selective analogs.
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- MTT Assay Protocol for Cell Viability and Prolifer
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5-Bromo-N-(4-methoxybenzyl)picolinamide mechanism of action prediction
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 5-Bromo-N-(4-methoxybenzyl)picolinamide: A Predictive and Investigative Workflow
Authored by: Gemini, Senior Application Scientist
Abstract
The discovery of novel chemical entities (NCEs) with therapeutic potential is a cornerstone of modern drug development. However, identifying the precise molecular mechanism of action (MoA) for these compounds is often a significant bottleneck. This guide presents a comprehensive, multi-pronged strategy for predicting and validating the MoA of this compound, a novel compound for which public data is not yet widely available. By integrating computational prediction, phenotypic screening, target deconvolution, and pathway analysis, this document provides a robust, field-proven workflow for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a substituted picolinamide derivative. The picolinamide scaffold is present in several biologically active molecules, suggesting a potential for therapeutic relevance. However, without established biological data, a systematic and unbiased approach is required to uncover its MoA. This guide will treat this compound as a case study for a comprehensive MoA elucidation workflow, starting from its basic chemical structure to build a testable mechanistic hypothesis.
The core challenge lies in navigating the vast landscape of potential biological targets. A purely empirical approach is inefficient. Therefore, our strategy begins with a robust in silico analysis to narrow the field of possibilities, followed by targeted, hypothesis-driven experimental validation.
Part I: In Silico MoA Prediction and Hypothesis Generation
The foundational step is to leverage the chemical structure of this compound to predict its likely biological targets using established computational platforms. This approach is predicated on the principle of chemical similarity, where molecules with similar structures are more likely to interact with similar protein targets.
Structural Analysis and Substructure Searching
The molecule can be deconstructed into key pharmacophores:
-
Picolinamide Core: A pyridine ring with a carboxamide substituent. This class of compounds is known to have a wide range of biological activities.
-
Bromine Substitution: The bromine atom at the 5-position of the pyridine ring can influence the molecule's electronic properties and potential for halogen bonding with target proteins.
-
N-(4-methoxybenzyl) Group: This bulky, hydrophobic group will significantly impact the molecule's binding profile and pharmacokinetic properties.
Target Prediction via Cheminformatics
We will employ similarity-based and machine learning-based target prediction tools to generate a list of putative protein targets. This process is crucial for focusing our subsequent experimental efforts.
Experimental Protocol: Computational Target Prediction
-
Obtain SMILES String: Convert the chemical name "this compound" into its canonical SMILES (Simplified Molecular Input Line Entry System) representation.
-
Submit to Prediction Servers: Input the SMILES string into multiple, well-regarded target prediction platforms.
-
SwissTargetPrediction: Utilizes a combination of 2D and 3D chemical similarity measures to predict the most probable protein targets in humans and other organisms.
-
Similarity Ensemble Approach (SEA): Compares the topological fingerprints of the query molecule against a large database of known ligand-target interactions to identify statistically significant relationships.
-
-
Aggregate and Filter Results:
-
Combine the target lists generated from each platform.
-
Prioritize targets that appear across multiple prediction tools.
-
Filter the list based on druggability and relevance to known disease pathways. The "druggable genome" consists of a finite set of protein families, such as kinases, GPCRs, and ion channels, which are more likely to be modulated by small molecules.
-
Data Presentation: Putative Target Classes for this compound
| Predicted Target Class | Rationale based on Picolinamide Scaffold | Key Prediction Platforms | Confidence Score (Example) |
| Histone Deacetylases (HDACs) | The picolinamide structure shares features with known HDAC inhibitors. | SwissTargetPrediction, SEA | High |
| Monoamine Oxidase (MAO) | Certain substituted amides are known MAO inhibitors. | SwissTargetPrediction | Medium |
| G-Protein Coupled Receptors (GPCRs) | The methoxybenzyl group can mimic endogenous ligands for certain GPCRs. | SEA | Medium |
| Cytochrome P450 Enzymes (CYPs) | A common off-target prediction for aromatic NCEs. | SwissTargetPrediction | Low |
Note: Confidence scores are hypothetical and would be derived from the actual output of the prediction tools.
Initial Mechanistic Hypothesis
Based on the in silico data, a primary hypothesis can be formulated: "this compound acts as an inhibitor of Class I/II Histone Deacetylases (HDACs), leading to downstream changes in gene expression and cell cycle regulation." This hypothesis is testable and provides a clear direction for the subsequent experimental phases.
Part II: Phenotypic Screening and Initial Target Validation
With a working hypothesis, the next step is to determine the compound's effect on whole cells. Phenotypic screening allows for an unbiased assessment of the biological response and can quickly validate or refute the initial computational predictions.
Experimental Workflow: Phenotypic Screening and Target Engagement
Caption: Inhibition of HDACs prevents histone deacetylation, promoting a transcriptionally active chromatin state.
Experimental Protocol: Western Blot for Acetylated Histone H3
-
Cell Treatment and Lysis: Treat HeLa cells with the compound at 1x, 5x, and 10x the IC50 concentration for 24 hours. Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated Histone H3 (e.g., Ac-H3K9). Also, probe with an antibody for total Histone H3 as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: A dose-dependent increase in the Ac-H3K9 signal relative to the total H3 signal would confirm that the compound is functionally inhibiting HDACs within the cell.
Conclusion: Synthesizing the Evidence
By following this integrated workflow, researchers can systematically and rigorously elucidate the mechanism of action for a novel chemical entity like this compound. The convergence of evidence from computational prediction, phenotypic assays, direct target engagement, and downstream pathway analysis provides a high-confidence assignment of the MoA. This structured approach not only accelerates the drug discovery process but also builds a solid foundation of trustworthy, verifiable data, essential for advancing a compound towards further preclinical and clinical development.
References
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research, 2019. URL: [Link]
-
Title: The Similarity Ensemble Approach (SEA) for virtual screening and target annotation. Source: Journal of Chemical Information and Modeling, 2007. URL: [Link]
-
Title: The druggable genome. Source: Nature Reviews Drug Discovery, 2002. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols, 2014. URL: [Link]
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-N-(4-methoxybenzyl)picolinamide is a molecule of interest within contemporary drug discovery programs, belonging to the versatile class of picolinamide derivatives. The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical framework for the systematic evaluation of these two key attributes for this compound. We will delve into the theoretical underpinnings, present detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in international regulatory standards, including those from the International Council for Harmonisation (ICH), to ensure the generation of robust and reliable data suitable for developmental decision-making and regulatory submissions.
Molecular Profile of this compound
A thorough understanding of the subject molecule's structure is the foundation for predicting its behavior and designing appropriate analytical strategies.
Chemical Structure:
A schematic representation of this compound.
Key Structural Features and Their Implications:
-
Picolinamide Core: This heterocyclic amide is a known pharmacophore. The pyridine nitrogen introduces a degree of polarity and a potential site for protonation, suggesting pH-dependent solubility. The amide bond is a potential site for hydrolysis under acidic or basic conditions.
-
Bromine Substitution: The bromo group on the pyridine ring increases the molecule's lipophilicity and molecular weight.
-
N-(4-methoxybenzyl) Group: This large, relatively non-polar substituent will significantly influence the molecule's overall lipophilicity and may reduce aqueous solubility. The ether linkage is a potential site for oxidative or acidic degradation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | PubChem[1] |
| Molecular Weight | 321.17 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |
The XLogP3 value of 2.6 suggests moderate lipophilicity, which can be a double-edged sword: beneficial for membrane permeability but potentially detrimental to aqueous solubility.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound in solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput screening method valuable in early discovery to quickly flag compounds with potential solubility liabilities.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
Causality Behind Experimental Choices:
-
DMSO as Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating high-concentration stock solutions.
-
Nephelometry: This technique is highly sensitive to the formation of fine precipitates that occur when a compound's solubility limit is exceeded in the aqueous buffer.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for characterizing this property. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period.
This protocol is based on the internationally recognized OECD Guideline for the Testing of Chemicals, Section 105 ("Water Solubility").[2][3]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove any undissolved particles.
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
-
Validation: The presence of undissolved solid material in the vials at the end of the experiment must be visually confirmed to ensure that saturation was achieved.
Causality Behind Experimental Choices:
-
Shake-Flask Method: This method ensures intimate contact between the solid compound and the solvent, facilitating the establishment of a true equilibrium.
-
pH Range: Testing across a range of pH values is crucial for ionizable compounds like picolinamides, as their solubility can vary significantly with the degree of protonation.
-
HPLC-UV for Quantification: This method provides both selectivity and sensitivity for accurately measuring the concentration of the analyte in the presence of potential impurities or excipients. Based on the picolinamide structure, a UV detection wavelength in the range of 270-300 nm would be a logical starting point.
Workflow for kinetic and thermodynamic solubility assessment.
Chemical Stability Assessment
Evaluating the intrinsic stability of a drug substance is a cornerstone of drug development, mandated by regulatory bodies worldwide.[4][5][6] Forced degradation (stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method (SIAM) is a validated quantitative assay that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[7][8]
Proposed Starting HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point for a molecule with this polarity.
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) will likely be effective.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., ~270 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and detect co-eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use.[9][10][11] The goal is to achieve 5-20% degradation of the parent compound.
For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the stress, alongside a control sample stored at ambient temperature in the dark.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60°C.
-
Procedure: Sample at initial, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Rationale: The amide linkage is susceptible to acid-catalyzed hydrolysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at 60°C.
-
Procedure: Sample at initial, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Rationale: The amide linkage is also susceptible to base-catalyzed hydrolysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Sample at initial, 2, 4, 8, and 24 hours.
-
Rationale: The pyridine ring and the electron-rich methoxybenzyl moiety could be susceptible to oxidation.
-
-
Thermal Degradation:
-
Condition: Solid compound stored at 80°C.
-
Procedure: Sample at 1, 3, and 7 days. Dissolve in a suitable solvent for HPLC analysis.
-
Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution (in a photostable solvent like acetonitrile/water) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[12][13][14] A control sample should be wrapped in aluminum foil.
-
Rationale: To determine if the compound is light-sensitive, which would necessitate light-protective packaging. Aromatic systems can be susceptible to photolytic degradation.
-
Logical flow of the forced degradation stability study.
Data Interpretation and Reporting
Solubility Data:
-
Report kinetic solubility in µM or µg/mL.
-
Report thermodynamic solubility in mg/mL or Molar units at each pH and temperature.
-
A plot of solubility versus pH is crucial for understanding the compound's behavior in different physiological environments.
Stability Data:
-
Summarize the percentage degradation of the parent compound under each stress condition in a table.
-
Include representative chromatograms showing the separation of the parent peak from the degradation products.
-
Calculate the mass balance to ensure that all degradation products are accounted for.
-
If major degradation products are identified (typically >0.1%), further characterization by mass spectrometry (LC-MS) may be necessary to elucidate their structures.
Conclusion and Forward Look
The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable step in the preclinical development of this compound. The data generated will provide a robust foundation for:
-
Lead Optimization: Identifying potential liabilities that may require structural modification.
-
Formulation Development: Guiding the selection of appropriate excipients and delivery systems.
-
Regulatory Submissions: Fulfilling the requirements of regulatory agencies for chemistry, manufacturing, and controls (CMC) documentation.
By adhering to these rigorous, scientifically-grounded protocols, researchers can confidently characterize the physicochemical profile of this compound, thereby de-risking its progression and increasing the probability of its success as a therapeutic candidate.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26370113, 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide. Retrieved from [Link].
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- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5645-5647.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link].
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link].
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ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link].
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link].
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U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link].
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European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link].
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link].
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Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link].
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International Journal for Scientific Research and Development. (2022). Stability indicating study by using different analytical techniques. Retrieved from [Link].
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U.S. Food and Drug Administration. (1996). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link].
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BioPharmaSpec. (n.d.). Forced Degradation Studies. Retrieved from [Link].
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Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link].
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IJCRT. (2023). Stability Indicating Assay Method. Retrieved from [Link].
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link].
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Therapeutic Goods Administration (TGA). (2022). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link].
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Organisation for Economic Co-operation and Development. (2012). OECD Guideline for the Testing of Chemicals 211: Daphnia magna Reproduction Test. Retrieved from [Link].
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ProPharma Group. (2021). Stability Testing of New Drug Substances and Products. Retrieved from [Link].
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European Medicines Agency. (1998). Note for Guidance on the Photostability Testing of New Active Substances and Medicinal Products (CPMP/ICH/279/95). Retrieved from [Link].
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LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link].
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link].
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ARL Bio Pharma. (2018). Stability Indicating Methods. Retrieved from [Link].
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BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link].
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U.S. Food and Drug Administration. (2013). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products. Retrieved from [Link].
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World Health Organization. (2015). Specifications. Retrieved from [Link].
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link].
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PharmaGrowthHub. (2023). ICH Q1B: Complete Guide to Photostability Testing. Retrieved from [Link].
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GMP Journal. (2023). FDA 483s and Warning Letters concerning Stability Testing. Retrieved from [Link].
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World Health Organization. (2015). 1-6 Specifications. Retrieved from [Link].
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The Picolinamide Scaffold: A Privileged Framework for Targeting Diverse Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted picolinamide moiety has emerged as a "privileged scaffold" in modern medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of N-substituted picolinamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the signaling pathways they modulate. We will explore their applications in oncology, metabolic disorders, central nervous system (CNS) disorders, and infectious diseases, offering detailed experimental protocols and data to inform and guide future drug discovery efforts.
Introduction: The Rise of a Versatile Pharmacophore
Picolinamide, a simple derivative of picolinic acid, has transcended its initial role as a chelating agent to become a cornerstone in the design of novel therapeutics. Its unique structural and electronic properties allow for facile modification, enabling the generation of libraries of N-substituted derivatives with finely tuned activities against a diverse range of protein targets. This adaptability has led to the discovery of potent and selective modulators of enzymes and receptors implicated in numerous disease states. This guide will illuminate the key therapeutic avenues being explored for this promising class of compounds.
Oncology: A Multi-pronged Attack on Cancer
N-substituted picolinamides have demonstrated significant potential in oncology by targeting key pathways involved in tumor growth, proliferation, and survival.
Inhibition of Angiogenesis through VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Several N-substituted picolinamides have been identified as potent inhibitors of VEGFR-2 kinase activity.
Mechanism of Action: These picolinamide derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules. This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[2]
Signaling Pathway:
Caption: VEGFR-2 signaling pathway and the inhibitory action of N-substituted picolinamides.
Quantitative Data: VEGFR-2 Inhibition
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 8j | A549 | 12.5 | [3] |
| 8l | HepG2 | 18.2 | [3] |
| Sorafenib | A549 | 19.3 | [3] |
| Axitinib | HepG2 | 38.7 | [3] |
Mitotic Disruption via Aurora-B Kinase Inhibition
Aurora-B kinase is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target.
Mechanism of Action: N-substituted picolinamide-based inhibitors of Aurora-B kinase act by competing with ATP for the kinase's active site. This inhibition disrupts the proper functioning of the chromosomal passenger complex, leading to defects in chromosome alignment, spindle assembly checkpoint failure, and ultimately, cell death in rapidly dividing cancer cells.[4]
Signaling Pathway:
Caption: The role of Aurora-B kinase in mitosis and its inhibition by N-substituted picolinamides.
Quantitative Data: Aurora-B Kinase Inhibition
| Compound | IC50 (nM) | Reference |
| PF-03814735 | 0.8 | [5] |
| AMG 900 | 4 | [5] |
| BI 847325 | 3 | [6] |
Metabolic Disorders: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, represents a major global health challenge. 11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid levels, and its inhibition has emerged as a promising therapeutic strategy.
Mechanism of Action: N-substituted picolinamides have been developed as potent and selective inhibitors of 11β-HSD1.[7][8] This enzyme is responsible for the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, these compounds reduce local cortisol concentrations, leading to improved insulin sensitivity, reduced glucose production, and a more favorable lipid profile.[9]
Signaling Pathway:
Caption: Mechanism of 11β-HSD1 inhibition by N-substituted picolinamides in metabolic regulation.
Central Nervous System Disorders: Allosteric Modulation of mGlu4
The metabotropic glutamate receptor 4 (mGlu4) is a G-protein coupled receptor that plays a key role in regulating neurotransmission in the CNS. Positive allosteric modulators (PAMs) of mGlu4 have shown promise in the treatment of disorders such as Parkinson's disease and anxiety.
Mechanism of Action: Certain N-substituted picolinamides act as potent and selective PAMs of mGlu4.[1][10] These molecules do not directly activate the receptor but bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation of mGlu4 signaling can help to rebalance neurotransmitter systems in the brain.
Quantitative Data: mGlu4 PAM Activity
| Compound | hEC50 (nM) | Reference |
| VU0477886 | 95 | [10] |
| 11g | 174 | [11] |
| 11j | 1024 | [11] |
| ML182 | 291 | [12] |
Infectious Diseases: A New Frontier
The picolinamide scaffold has also demonstrated significant potential in the fight against infectious diseases, with derivatives showing potent antifungal and antibacterial activity.
Antifungal Activity
Mechanism of Action: Some N-substituted picolinamides exhibit broad-spectrum antifungal activity. While the exact mechanism for all derivatives is not fully elucidated, some have been shown to disrupt the fungal cell membrane by targeting ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells.[13]
Quantitative Data: Antifungal Activity
| Compound | Target Fungi | ED50 (µg/mL) | Reference |
| N-phenyl-(3-chloro)-imino-picolinamide | R. solani | 29.1 | [14] |
| N-phenyl-(3-chloro)-imino-picolinamide | A. alternata | 33.9 | [14] |
| N-phenyl-(2-hydroxy)-imino-picolinamide | S. rolfsii | 56.3 | [14] |
Antibacterial Activity against Clostridioides difficile
Clostridioides difficile is a major cause of antibiotic-associated diarrhea. N-substituted picolinamides have emerged as a promising new class of narrow-spectrum antibiotics that selectively target this pathogen.
Mechanism of Action: These picolinamide derivatives inhibit the growth of C. difficile with high potency. The repositioning of a nitrogen atom in the pyridine ring compared to broader-spectrum isonicotinamides leads to a remarkable increase in selectivity.[15]
Quantitative Data: Anti-C. difficile Activity
| Compound | MIC (µg/mL) | Reference |
| Picolinamide 87 | 0.125 | [15] |
| Isonicotinamide 4 | 0.25 | [15] |
| Vancomycin | 0.5 - 64 | [15] |
| Metronidazole | 4 - 128 | [15] |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of N-substituted picolinamides against VEGFR-2 kinase.
Principle: This assay measures the phosphorylation of a synthetic substrate by VEGFR-2 kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption.
Protocol:
-
Prepare Reagents:
-
Recombinant human VEGFR-2 kinase.
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP solution.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds dissolved in DMSO.
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo™).
-
-
Assay Procedure (96-well format):
-
Add kinase assay buffer to all wells.
-
Add test compound at various concentrations to the test wells. Add DMSO vehicle to control wells.
-
Add VEGFR-2 kinase to all wells except the blank.
-
Add the kinase substrate to all wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the luminescence according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Aurora-B Kinase Inhibition Assay
Objective: To assess the in vitro potency of N-substituted picolinamides against Aurora-B kinase.
Protocol: The protocol is similar to the VEGFR-2 kinase inhibition assay, with the following modifications:
-
Enzyme: Recombinant human Aurora-B kinase.
-
Substrate: A specific substrate for Aurora-B, such as a histone H3-derived peptide.
11β-HSD1 Inhibition Assay
Objective: To measure the inhibitory effect of N-substituted picolinamides on 11β-HSD1 activity.
Protocol:
-
Prepare Cell Lysates or Microsomes:
-
Use cells or tissues expressing 11β-HSD1 (e.g., human liver microsomes).
-
-
Assay Procedure:
-
Incubate the cell lysate or microsomes with the test compound.
-
Add the substrate (e.g., cortisone) and the cofactor NADPH.
-
Incubate at 37°C.
-
Stop the reaction and measure the amount of cortisol produced using a suitable method such as LC-MS/MS or a competitive immunoassay.
-
-
Data Analysis: Calculate the IC50 value as described for the kinase assays.
mGlu4 Positive Allosteric Modulator Assay
Objective: To characterize the activity of N-substituted picolinamides as PAMs of mGlu4.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human mGlu4 receptor (e.g., CHO or HEK293 cells).
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add the test compound at various concentrations.
-
Stimulate the cells with a sub-maximal concentration of glutamate (EC20).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the EC50 value, which is the concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an N-substituted picolinamide that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Prepare Inoculum:
-
Grow the test microorganism in a suitable broth to a standardized density.
-
-
Prepare Compound Dilutions:
-
Perform serial dilutions of the test compound in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Incubate the plate under appropriate conditions (temperature, atmosphere) for a specified time (e.g., 24-48 hours).
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Conclusion and Future Directions
N-substituted picolinamides represent a highly versatile and promising class of compounds with the potential to address a wide range of unmet medical needs. Their ability to be readily modified allows for the fine-tuning of their activity and selectivity against a diverse array of therapeutic targets. The continued exploration of this privileged scaffold, guided by a deeper understanding of its SAR and mechanisms of action, is likely to yield a new generation of innovative and effective therapies for cancer, metabolic disorders, CNS conditions, and infectious diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to facilitate their translation into clinical practice.
References
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Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. (2020). ACS Infectious Diseases. [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). Journal of Medicinal Chemistry. [Link]
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11beta-hydroxysteroid dehydrogenase type 1 and obesity. (2005). Obesity Reviews. [Link]
-
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (n.d.). ResearchGate. [Link]
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Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
11β-hydroxysteroid dehydrogenase type 1: a cause of the metabolic syndrome and therapeutic target. (2004). Endocrine Abstracts. [Link]
-
Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). Journal of Medicinal Chemistry. [Link]
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Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). (2016). PubMed. [Link]
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Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... (n.d.). ResearchGate. [Link]
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11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. (2005). Journal of Clinical Investigation. [Link]
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Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. (2011). Journal of Medicinal Chemistry. [Link]
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Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. (2018). PLoS Pathogens. [Link]
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Correlation between 11β-hydroxysteroid dehydrogenase and metabolic syndrome. (2020). Journal of Central South University (Medical Sciences). [Link]
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Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
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Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). Journal of Translational Medicine. [Link]
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Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. (2018). PubMed. [Link]
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Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. (2016). PubMed. [Link]
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Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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11β-Hydroxysteroid Dehydrogenase Type 1: Relevance of Its Modulation in the Pathophysiology of Obesity, the Metabolic Syndrome and Type 2 Diabetes Mellitus. (2015). International Journal of Endocrinology. [Link]
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Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. (2021). Molecules. [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (2018). RSC Advances. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. (2021). MDPI. [Link]
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The Role of Aurora B Kinase in Normal and Cancer Cells. (2025). Biochemistry (Moscow). [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (2018). RSC Advances. [Link]
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Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]
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mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders. (2023). Pharmacological Reports. [Link]
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In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. (2014). International Journal of Biological Chemistry. [Link]
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Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers. (2021). Molecular Psychiatry. [Link]
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(PDF) Metabotropic Glutamate Receptors in Central Nervous System Diseases. (2015). Current Drug Targets. [Link]
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Role of Metabotropic Glutamate Receptors in Neurological Disorders. (2019). Frontiers in Molecular Neuroscience. [Link]
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Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. (2018). MedChemComm. [Link]
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Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
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Mechanism of Action of Antifungal Drugs. (2022). Microbe Online. [Link]
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Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (2021). Archiv der Pharmazie. [Link]
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Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. (2015). Frontiers in Oncology. [Link]
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What are 11β-HSD inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. (2015). Frontiers in Oncology. [Link]
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11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. (2017). Endocrinology. [Link]
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Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. (2009). Journal of Medicinal Chemistry. [Link]
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Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. (2013). Bioinformation. [Link]
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VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (2020). Scientific Reports. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. (2021). MDPI. [Link]
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Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. (2021). International Journal of Molecular Sciences. [Link]
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Discovery of the first-in-class Aurora B kinase selective degrader. (2021). Nature Communications. [Link]
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Methodological & Application
one-pot synthesis of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Application Note & Protocol
A Robust and Scalable One-Pot Synthesis of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Abstract This document provides a detailed, field-proven protocol for the efficient , a valuable building block in medicinal chemistry and materials science. Picolinamides are a class of compounds frequently explored for their diverse biological activities.[1] The described methodology leverages a modern amide coupling reagent to directly condense 5-bromopicolinic acid with 4-methoxybenzylamine, bypassing the need for isolating reactive intermediates like acyl chlorides. This approach offers significant advantages in terms of operational simplicity, high yield, and scalability. We will delve into the mechanistic rationale behind the chosen reagents, provide a step-by-step experimental workflow, and offer insights for troubleshooting and optimization, ensuring a reliable and reproducible synthesis for researchers in drug development and organic synthesis.
Scientific Rationale and Mechanistic Overview
The formation of an amide bond is the most frequently performed reaction in medicinal chemistry, yet it presents challenges due to the relatively low electrophilicity of the carboxylic acid carbonyl carbon.[2] A direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires high temperatures with water removal, which can be unsuitable for complex molecules.
To overcome this, the carboxylic acid must be "activated". This is achieved by converting the hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.[2][3] While classic methods involve converting the acid to a highly reactive acyl chloride using reagents like thionyl chloride, this can require harsh conditions and an extra synthetic step.[4][5][6] Furthermore, reactions involving picolinic acid and thionyl chloride have been reported to yield chlorinated byproducts, complicating purification.[4][5]
Modern one-pot syntheses utilize coupling reagents that perform this activation in situ. For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a highly efficient uronium-based coupling reagent.
Causality of Reagent Selection:
-
HATU: Chosen for its high reactivity, rapid reaction times, and ability to suppress side reactions.[7] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate (an activated ester), which is exceptionally susceptible to nucleophilic attack by the amine.[3]
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic organic base is essential. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that readily reacts with HATU. It also neutralizes the protonated amine starting material and any acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Solvent (e.g., DMF or DCM): The activated intermediate is highly sensitive to water. Any moisture present will hydrolyze the intermediate back to the carboxylic acid, leading to a significant reduction in yield. Therefore, the use of a dry, aprotic solvent under an inert atmosphere is critical for success.
The overall transformation is depicted below:
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. It can be scaled up or down, with appropriate adjustments to reagent quantities and glassware.
2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) | Notes |
| 5-Bromopicolinic Acid | 202.01 | 1.0 | 2.02 g | 10.0 | Ensure it is dry. |
| 4-Methoxybenzylamine | 137.18 | 1.05 | 1.44 g (1.33 mL) | 10.5 | A slight excess ensures full consumption of the limiting reagent. |
| HATU | 380.23 | 1.1 | 4.18 g | 11.0 | Store in a desiccator. Highly efficient coupling reagent.[7] |
| DIPEA | 129.24 | 2.5 | 4.33 mL | 25.0 | Use a freshly opened bottle or distilled reagent. |
| Anhydrous DMF | - | - | 50 mL | - | Sure/Seal™ bottle or freshly dried over molecular sieves. |
| Ethyl Acetate (EtOAc) | - | - | ~300 mL | - | For extraction and chromatography. |
| Hexanes | - | - | ~300 mL | - | For chromatography. |
| Saturated NaCl (Brine) | - | - | ~100 mL | - | For aqueous work-up. |
| Deionized Water | - | - | ~150 mL | - | For aqueous work-up. |
| Anhydrous MgSO₄ | - | - | - | - | For drying the organic layer. |
| Silica Gel | - | - | - | - | For column chromatography (230-400 mesh). |
2.2. Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Stir plate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 250 mL round-bottom flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
To the flask, add 5-bromopicolinic acid (2.02 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol).
-
Seal the flask with a septum and add anhydrous DMF (50 mL) via syringe.
-
Stir the mixture at room temperature to dissolve the solids.
-
-
Carboxylic Acid Activation:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add DIPEA (4.33 mL, 25.0 mmol) to the reaction mixture dropwise over 5 minutes. Causality Note: Adding the base slowly prevents a rapid exotherm. Two equivalents are for the carboxylic acid and the amine salt, with a slight excess to drive the reaction.
-
Stir the mixture at 0 °C for 15-20 minutes. During this time, the carboxylic acid is activated.
-
-
Amide Formation:
-
In a separate vial, dissolve 4-methoxybenzylamine (1.33 mL, 10.5 mmol) in a small amount of anhydrous DMF (~5 mL).
-
Add the amine solution dropwise to the reaction flask at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a solvent system of 30% Ethyl Acetate in Hexanes.
-
Spot the starting acid, amine, and the reaction mixture. The reaction is complete when the spot for 5-bromopicolinic acid has been completely consumed. The product should appear as a new, higher Rf spot.
-
2.4. Work-up and Purification
-
Quenching: Once the reaction is complete, pour the DMF solution into a separatory funnel containing deionized water (150 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Rationale: The product is significantly more soluble in the organic phase, while the water-soluble byproducts (e.g., salts, residual DMF) remain in the aqueous phase.
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with saturated NaCl (brine) (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Collect the fractions containing the pure product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
2.5. Characterization
-
Expected Yield: 80-95%
-
¹H NMR: Confirm the structure by comparing the obtained spectrum with predicted values. Expect to see characteristic peaks for the picolinamide and methoxybenzyl groups.
-
Mass Spectrometry: Confirm the molecular weight (C₁₄H₁₃BrN₂O₂; MW: 337.17 g/mol ).
Synthesis Workflow Diagram
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. | 1. Ensure all reagents are anhydrous and use a Sure/Seal™ solvent. Flame-dry all glassware and run the reaction under an inert atmosphere. |
| 2. Inactive coupling reagent. | 2. Use a fresh bottle of HATU; it can degrade upon prolonged exposure to moisture. | |
| 3. Insufficient base. | 3. Ensure the correct stoichiometry of DIPEA is used. | |
| Incomplete Reaction | 1. Insufficient reaction time. | 1. Allow the reaction to stir longer, continuing to monitor by TLC until the starting acid is consumed. |
| 2. Poor stirring. | 2. Ensure the reaction mixture is stirring vigorously enough to be homogeneous. | |
| Multiple Spots on TLC | 1. Formation of byproducts. | 1. This could be due to impurities in starting materials. Ensure high-purity reagents are used. |
| 2. Degradation of product. | 2. Avoid excessive heating during reaction or work-up. |
References
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
- Process for synthesis of picolinamides.
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. ChemPlusChem. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
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Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry. [Link]
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Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
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Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]
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Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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Amidation Reaction. YouTube. [Link]
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Application Note & Protocol: High-Purity Isolation of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Abstract
This document provides a comprehensive guide for the purification of 5-Bromo-N-(4-methoxybenzyl)picolinamide, a key intermediate in contemporary drug discovery programs. The protocol herein is designed to address the specific challenges associated with purifying brominated heterocyclic compounds, ensuring high purity and batch-to-batch consistency. We will detail a two-stage purification strategy involving silica gel column chromatography followed by recrystallization, supported by analytical validation techniques. The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.
Introduction: The Rationale for Rigorous Purification
This compound is a synthetic compound with a molecular formula of C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.17 g/mol [1][2]. Its structural motifs, a brominated pyridine ring linked via an amide bond to a methoxy-substituted benzyl group, make it a valuable scaffold in medicinal chemistry. The presence of bromine offers a handle for further synthetic transformations, such as cross-coupling reactions, while the picolinamide core is a recognized pharmacophore.
The synthetic route to this compound, typically an amide coupling between 5-bromopicolinic acid and 4-methoxybenzylamine, can result in several process-related impurities. These may include unreacted starting materials, coupling reagents, and byproducts from side reactions such as the formation of isomers or poly-brominated species[3]. The removal of these impurities is paramount, as their presence can confound biological screening results, interfere with subsequent synthetic steps, and compromise the integrity of research data. This guide, therefore, presents a robust and reproducible purification protocol.
Compound Profile & Physicochemical Properties
A thorough understanding of the target compound's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 951885-02-2 | [1][2] |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 321.17 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [1] |
The presence of both a pyridine nitrogen and an amide linkage suggests moderate polarity. The aromatic rings and the bromine atom contribute to a degree of hydrophobicity. This dual character informs the choice of solvents for both chromatography and recrystallization.
Purification Workflow Overview
Our recommended purification strategy is a sequential process designed to remove a broad spectrum of impurities.
Caption: Sequential purification workflow for this compound.
Detailed Experimental Protocols
PART I: Silica Gel Column Chromatography
This step serves as the primary purification to separate the target compound from less polar and more polar impurities. The slight basicity of the pyridine nitrogen can cause peak tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier is added to the eluent[4][5].
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for chromatography
Protocol:
-
Eluent Preparation: Prepare a stock solution of 1% triethylamine in ethyl acetate. For the mobile phase, start with a mixture of Hexane:Ethyl Acetate (e.g., 80:20 v/v) and add triethylamine to a final concentration of 0.1-0.5% v/v. The optimal polarity will be determined by TLC.
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Spot the TLC plate and develop it in various Hexane:Ethyl Acetate solvent systems (containing 0.1% Et₃N) to find a system where the target compound has an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate with 0.1% Et₃N). Wet pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate), add silica gel (approx. 1-2 times the weight of the crude product), and evaporate the solvent under reduced pressure. Gently load the resulting free-flowing powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). Collect fractions and monitor their composition by TLC.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure desired product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the partially purified product.
PART II: Recrystallization
Recrystallization is a powerful technique for removing trace impurities and obtaining a highly crystalline final product. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not at room temperature[3][6].
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flask, reflux condenser, Buchner funnel
Protocol:
-
Solvent Selection: Based on the polarity of the molecule, a mixed solvent system of ethanol and water is a promising choice[3]. The compound is expected to be soluble in hot ethanol and less soluble upon the addition of water.
-
Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and magnetic stirrer, and attach a reflux condenser to prevent solvent loss.
-
Decolorization (Optional): If the solution is colored by persistent impurities, add a small amount (spatula tip) of activated charcoal and keep the solution at a gentle boil for a few minutes[3].
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
| Technique | Parameter | Expected Result |
| Melting Point | Sharpness of melting range | A sharp melting point range of 1-2°C indicates high purity. |
| ¹H NMR | Spectral Purity | Absence of signals corresponding to starting materials or impurities. Correct chemical shifts and integration values. |
| LC-MS | Purity & Identity | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺ ≈ 322.0, 324.0 due to Br isotopes). |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oily product after chromatography | Incomplete solvent removal or low-melting impurity. | Proceed with recrystallization; the oil may crystallize. Ensure thorough drying under high vacuum. |
| No crystals form upon cooling | Solution is not saturated; too much solvent used. | Gently boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery from recrystallization | Compound has significant solubility in the cold solvent. | Further cool the solution in an ice-salt bath. Minimize the amount of solvent used for washing the crystals. |
| Compound streaks on TLC plate | Interaction with acidic silica. | Add a small percentage of triethylamine or ammonia to the developing solvent[4]. |
Conclusion
The described protocol, combining column chromatography with a basic modifier and a subsequent recrystallization from an ethanol-water system, provides a reliable method for obtaining high-purity this compound. The principles outlined in this guide are grounded in established chemical separation science and can be adapted for related compounds. Adherence to this protocol will ensure the quality and reliability of the material for its intended research and development applications.
References
- Time in Pasuruan, ID. Google Search.
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
- Process for synthesis of picolinamides.
- 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide | C14H13BrN2O2 | CID 26370113. PubChem.
- This compound | 951885-02-2. ChemicalBook.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH.
- CAS RN 1211592-38-9 | 5-Bromo-N-methoxy-N-methylpicolinamide. Hoffman Fine Chemicals.
- recrystallization & purific
- 5-Bromo-2-methoxy-3-nitro-4-picoline | C7H7BrN2O3 | CID 40786909. PubChem.
- What solvent system should I use to recrystalise 3-bromo benzoic?. Reddit.
- CAS 951885-02-2 this compound. BOC Sciences.
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC - NIH.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Unknown Source.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com.
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- What is the best technique for amide purification?.
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Comprehensive Analytical Characterization of 5-Bromo-N-(4-methoxybenzyl)picolinamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Bromo-N-(4-methoxybenzyl)picolinamide, a picolinamide derivative of interest in pharmaceutical research and development.[1][2][3] Ensuring the identity, purity, and stability of such active pharmaceutical ingredients (APIs) is foundational to drug discovery and quality control.[4][5] This document outlines a multi-technique approach, integrating chromatography, mass spectrometry, spectroscopy, and thermal analysis to build a complete analytical profile of the molecule. Each section explains the rationale behind the chosen method, provides detailed, field-tested protocols, and offers insights into data interpretation, reflecting a holistic strategy for analytical validation.[6][7]
Introduction: The Analytical Imperative
This compound belongs to the picolinamide class of compounds, which have shown a broad spectrum of biological activities and are investigated for various therapeutic applications, including metabolic disorders and oncology.[3] The precise chemical structure—featuring a brominated pyridine ring, an amide linkage, and a methoxybenzyl group—necessitates a suite of orthogonal analytical techniques for unambiguous characterization. The goal of this guide is to establish a robust analytical workflow that not only confirms the molecular structure but also quantifies its purity and characterizes its physicochemical properties. Adherence to rigorous analytical standards is critical for regulatory compliance and ensuring the safety and efficacy of potential drug candidates.[5][7]
Molecular Structure:
Physicochemical Properties (Predicted):
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrN₂O₂ |
| Molecular Weight | 321.17 g/mol |
| LogP | 3.2-3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Integrated Analytical Workflow
A comprehensive characterization of a novel chemical entity like this compound relies on the synergy of multiple analytical techniques. No single method can provide all the necessary information. The following workflow illustrates a logical progression from purity assessment and structural confirmation to solid-state characterization.
Caption: Integrated workflow for API characterization.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. For this compound, a reversed-phase method is optimal due to the molecule's non-polar character.
Application Note: HPLC Method Development
The choice of a C18 stationary phase provides a versatile hydrophobic surface for retaining the aromatic structure of the analyte.[8] An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the pyridine nitrogen, ensuring a sharp, symmetrical peak shape. Acetonitrile is selected as the organic modifier for its strong elution strength and low UV cutoff, making it compatible with UV detection at lower wavelengths where the aromatic rings exhibit strong absorbance. Gradient elution is recommended to ensure that any impurities with significantly different polarities are eluted and resolved within a reasonable runtime.
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min, hold at 95% B for 3 min, return to 30% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity of the compound.
-
The method should be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, precision, and accuracy to be used for quality control.[6]
-
Mass Spectrometry: Molecular Weight and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of molecular weight and can offer structural insights through fragmentation analysis.
Application Note: ESI-MS for Picolinamide Analysis
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the presence of nitrogen atoms that can be readily protonated. Operating in positive ion mode will generate the protonated molecule [M+H]⁺. A key diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] This results in two molecular ion peaks separated by 2 m/z units (e.g., at m/z 321 and 323 for [M+H]⁺) with nearly equal intensity, providing a clear signature for a mono-brominated compound.[9][10]
Caption: A typical LC-MS experimental workflow.
Protocol: LC-MS Analysis
-
Instrumentation:
-
Couple the HPLC system described in Section 3.2 to a mass spectrometer equipped with an ESI source.
-
-
MS Parameters (Positive Ion Mode):
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 300 °C |
| Scan Range | 100 - 600 m/z |
| In-source Fragmentation | Low cone voltage (e.g., 20 V) for parent ion, higher voltage (e.g., 50-100 V) for fragmentation |
-
Data Interpretation:
-
Expected Molecular Ion: Look for a pair of peaks at m/z 321.1 (for C₁₄H₁₄⁷⁹BrN₂O₂⁺) and 323.1 (for C₁₄H₁₄⁸¹BrN₂O₂⁺) with a ~1:1 intensity ratio.
-
Key Fragments: Inducing in-source fragmentation can yield characteristic product ions.
-
| m/z (Predicted) | Fragment Identity |
| 200/202 | [M+H - C₈H₉O]⁺ (Loss of methoxybenzyl group) |
| 121 | [C₈H₉O]⁺ (Methoxybenzyl cation) |
NMR Spectroscopy: Unambiguous Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.
Application Note: Interpreting NMR Spectra
The ¹H NMR spectrum will show distinct signals for the protons on the picolinamide ring, the methoxybenzyl group, and the methylene bridge. Chemical shifts and coupling patterns will confirm the substitution pattern. The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, including the quaternary carbons and the carbonyl carbon of the amide, which are not visible in the ¹H spectrum.[11][12]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice.[13]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected Chemical Shifts (¹H NMR, predicted in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide NH | 8.0 - 8.5 | Broad singlet | 1H |
| Pyridine H6 | ~8.5 | Doublet | 1H |
| Pyridine H4 | ~7.8 | Doublet of doublets | 1H |
| Pyridine H3 | ~8.2 | Doublet | 1H |
| Benzyl CH₂ | ~4.6 | Doublet | 2H |
| Benzyl H (ortho to CH₂) | ~7.3 | Doublet | 2H |
| Benzyl H (meta to CH₂) | ~6.9 | Doublet | 2H |
| Methoxy OCH₃ | ~3.8 | Singlet | 3H |
-
Expected Chemical Shifts (¹³C NMR, predicted in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| Amide C=O | 163 - 165 |
| Benzyl C (ipso, OCH₃) | 158 - 160 |
| Pyridine C2, C6 | 148 - 151 |
| Pyridine C4 | 139 - 141 |
| Benzyl C (ipso, CH₂) | 129 - 131 |
| Benzyl C (ortho to CH₂) | 128 - 130 |
| Pyridine C5-Br | 118 - 120 |
| Benzyl C (meta to CH₂) | 113 - 115 |
| Methoxy OCH₃ | 55 - 56 |
| Benzyl CH₂ | 43 - 45 |
FTIR Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups within the molecule.
Application Note & Data Interpretation
The FTIR spectrum will provide clear evidence for the amide linkage (C=O and N-H stretches), aromatic rings (C=C and C-H stretches), and the ether group (C-O stretch).[14][15]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H Stretch | Amide |
| 3000 - 3100 | Aromatic C-H Stretch | Pyridine, Benzene rings |
| 2850 - 3000 | Aliphatic C-H Stretch | CH₂, OCH₃ |
| 1650 - 1680 | C=O Stretch (Amide I) | Amide |
| 1510 - 1550 | N-H Bend (Amide II) | Amide |
| 1400 - 1600 | C=C Ring Stretch | Aromatic Rings |
| 1240 - 1260 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1020 - 1040 | Symmetric C-O-C Stretch | Aryl Ether |
Thermal Analysis: Solid-State Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of an API, which can impact stability, formulation, and bioavailability.[16][17]
Application Note: DSC and TGA in Pharmaceutical Development
DSC measures differences in heat flow into a sample versus a reference as a function of temperature, identifying thermal events like melting and crystallization.[18] The melting point is a critical indicator of purity. TGA measures changes in mass as a function of temperature, revealing information about thermal stability, decomposition, and the presence of residual solvents or hydrates.[19][20]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a crimped DSC pan.
-
TGA Method:
-
Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Interpretation: A stable baseline with no significant weight loss until a high temperature (e.g., >200 °C) indicates a thermally stable, anhydrous compound.[20]
-
-
DSC Method:
-
Heat the sample from 30 °C to a temperature just below its decomposition point (as determined by TGA) at a rate of 10 °C/min.
-
Interpretation: A sharp endothermic peak corresponds to the melting point of the crystalline material.[16] The peak temperature and onset temperature should be recorded.
-
Conclusion
The analytical methods detailed in this guide provide a robust, multi-faceted framework for the complete characterization of this compound. By systematically applying HPLC for purity, LC-MS for identity, NMR for definitive structure, FTIR for functional group confirmation, and thermal analysis for solid-state properties, researchers can build a comprehensive data package. This package is essential for decision-making in drug development, ensuring the quality and consistency of the API, and forming the basis for regulatory submissions. The validation of these analytical methods is a critical final step to ensure their suitability for their intended purpose.[4][21]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
- Jekel, M., & Dünnbier, U. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 89(5), 337-348.
- NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. AZoM.com.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Sichina, W. (2001). Characterization of pharmaceuticals using thermal analysis. ResearchGate.
- ResearchGate. (n.d.). Figure S63. FTIR spectrum of N-(3-ethoxypropyl)picolinamide (11).
- Hitachi High-Tech Analytical Science. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Proclinical. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vähä, E., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
- ResearchGate. (n.d.). Figure S50. FTIR spectrum of N-(2-methoxybenzyl)picolinamide (9).
- Semantic Scholar. (n.d.). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Jekel, M., & Dünnbier, U. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
- ResearchGate. (n.d.). FTIR spectra of compounds a) R and b) 2 a in the presence of Cu²⁺ and Fe³⁺ in acetonitrile.
- Sharma, S., & Goyal, S. (2014). Analytical method validation: A brief review. International Journal of Drug Development and Research, 6(4), 1-8.
- Wang, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1034-1043.
- Bal, T., et al. (2005). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. The Journal of Organic Chemistry, 70(1), 253-258.
- Wang, Y., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(9), 1983-1988.
- Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 329-333.
- Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1735-1739.
- ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Benchchem. (n.d.). The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.
- National Institutes of Health. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides.
- MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
- Appendix I. (n.d.). ¹H NMR and ¹³C NMR spectra.
- Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- Tella, A. C., et al. (2017). Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic)2(H2O)2]·2H2O. Journal of Molecular Structure, 1134, 82-90.
- Zhang, X., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(15), 2449-2457.
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
- The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- Benchchem. (n.d.). A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles.
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Application Notes and Protocols for 5-Bromo-N-(4-methoxybenzyl)picolinamide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Picolinamide Ligands in Modern Catalysis
In the landscape of transition metal catalysis, the design and selection of ligands are of paramount importance, directly influencing the efficiency, selectivity, and scope of a given transformation. Picolinamide-based ligands have emerged as a versatile class of bidentate N,N-ligands, prized for their ability to stabilize catalytic intermediates and modulate the electronic properties of the metal center. The inherent asymmetry and tunable steric and electronic features of the picolinamide scaffold make it a compelling choice for a variety of cross-coupling reactions.
This guide focuses on 5-Bromo-N-(4-methoxybenzyl)picolinamide , a ligand that combines the robust coordinating ability of the picolinamide core with the electronic modifications imparted by the bromo and 4-methoxybenzyl substituents. The electron-withdrawing nature of the bromine atom on the pyridine ring can enhance the stability of the catalyst, while the 4-methoxybenzyl group offers steric bulk and potential for secondary interactions, influencing the ligand's conformational behavior and, consequently, the catalytic outcome. These attributes suggest its potential utility in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of pharmaceuticals and complex organic molecules.
This document provides detailed protocols for the synthesis of this compound and its application in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility.
Part 1: Synthesis of this compound
The synthesis of the title ligand is a two-step process commencing with the oxidation of 5-bromo-2-picoline to 5-bromo-2-picolinic acid, followed by an amide coupling with 4-methoxybenzylamine.
Step 1: Synthesis of 5-Bromo-2-picolinic Acid
This protocol is adapted from the procedure described by Wang et al. (2015).[1]
Reaction Scheme:
A schematic for the synthesis of 5-bromo-2-picolinic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-picoline | 172.02 | 17.2 g | 0.1 |
| Potassium permanganate (KMnO₄) | 158.03 | 31.6 g | 0.2 |
| Water (H₂O) | 18.02 | 100 mL | - |
| 6 M Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Protocol:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 5-bromo-2-picoline (17.2 g, 0.1 mol) and 100 mL of water.
-
Heat the mixture to 80°C with stirring.
-
Once the temperature is stable, add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 60 minutes, ensuring the reaction temperature is maintained between 85°C and 90°C.
-
After the addition is complete, continue heating at 90°C for an additional 60-100 minutes, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Wash the filter cake with a small amount of water.
-
Combine the filtrates and cool in an ice bath.
-
Slowly add 6 M HCl to adjust the pH of the solution to 3-4, at which point a precipitate will form.
-
Collect the precipitate by filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from ethanol to afford pure 5-bromo-2-picolinic acid.
Step 2: Amide Coupling to Yield this compound
This protocol utilizes a standard HATU-mediated amide coupling, a widely employed method in medicinal chemistry for its efficiency and mild reaction conditions.[2][3]
Reaction Scheme:
A schematic for the amide coupling reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-picolinic acid | 202.01 | 2.02 g | 0.01 |
| 4-Methoxybenzylamine | 137.18 | 1.51 g | 0.011 |
| HATU | 380.23 | 4.18 g | 0.011 |
| DIPEA | 129.24 | 3.48 mL | 0.02 |
| DMF | 73.09 | 20 mL | - |
| Ethyl acetate | 88.11 | For workup | - |
| Saturated aq. NaHCO₃ | - | For workup | - |
| Brine | - | For workup | - |
| Anhydrous MgSO₄ | 120.37 | For drying | - |
Protocol:
-
In a 100 mL round-bottom flask, dissolve 5-bromo-2-picolinic acid (2.02 g, 0.01 mol) and HATU (4.18 g, 0.011 mol) in 20 mL of DMF.
-
Add 4-methoxybenzylamine (1.51 g, 0.011 mol) to the solution.
-
Cool the mixture to 0°C in an ice bath and slowly add DIPEA (3.48 mL, 0.02 mol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The bidentate nature of this compound, coordinating through the pyridine and amide nitrogen atoms, makes it a promising ligand for stabilizing palladium catalysts. The electronic and steric properties can influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycles of many cross-coupling reactions.[4][5][6][7]
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[8][9] This protocol outlines the coupling of an aryl bromide with an arylboronic acid.
Catalytic Cycle:
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles/mol% |
| Aryl bromide | - | 1.0 mmol | 1.0 equiv |
| Arylboronic acid | - | 1.2 mmol | 1.2 equiv |
| Pd(OAc)₂ | 224.49 | 4.5 mg | 2 mol% |
| This compound | 322.18 | 13.0 mg | 4 mol% |
| K₃PO₄ | 212.27 | 425 mg | 2.0 equiv |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - |
Protocol:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 2 mol%), this compound (13.0 mg, 4 mol%), and K₃PO₄ (425 mg, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of degassed 1,4-dioxane/H₂O (4:1) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Rationale: The bidentate picolinamide ligand is expected to stabilize the Pd(0) and Pd(II) intermediates, preventing catalyst decomposition at elevated temperatures. The 1,4-dioxane/water solvent system is commonly used for Suzuki reactions, and K₃PO₄ is an effective base for promoting the transmetalation step.
Protocol 2: Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene.[10][11][12][13]
Catalytic Cycle:
Generalized catalytic cycle for the Heck reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles/mol% |
| Aryl iodide | - | 1.0 mmol | 1.0 equiv |
| Alkene (e.g., n-butyl acrylate) | 128.17 | 1.5 mmol | 1.5 equiv |
| Pd(OAc)₂ | 224.49 | 2.2 mg | 1 mol% |
| This compound | 322.18 | 6.5 mg | 2 mol% |
| Triethylamine (Et₃N) | 101.19 | 0.28 mL | 2.0 equiv |
| DMF | 73.09 | 5 mL | - |
Protocol:
-
In a sealed tube, combine the aryl iodide (1.0 mmol), Pd(OAc)₂ (2.2 mg, 1 mol%), and this compound (6.5 mg, 2 mol%).
-
Evacuate and backfill the tube with argon.
-
Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (0.28 mL, 2.0 equiv) via syringe.
-
Seal the tube and heat the reaction to 120°C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL).
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Rationale: The picolinamide ligand may help to prevent the formation of palladium black at the high temperatures often required for Heck reactions. Triethylamine acts as a base to neutralize the HX generated during the catalytic cycle.
Protocol 3: Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds.[14][15][16][17][18]
Catalytic Cycle:
Generalized catalytic cycle for the Buchwald-Hartwig amination.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles/mol% |
| Aryl chloride | - | 1.0 mmol | 1.0 equiv |
| Amine | - | 1.2 mmol | 1.2 equiv |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 1 mol% |
| This compound | 322.18 | 13.0 mg | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 equiv |
| Toluene | - | 5 mL | - |
Protocol:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (9.2 mg, 1 mol%), this compound (13.0 mg, 4 mol%), and NaOtBu (135 mg, 1.4 equiv).
-
Add the aryl chloride (1.0 mmol) and a stir bar.
-
Add toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the vial and heat the mixture at 100°C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.
Rationale: The use of a strong, non-nucleophilic base like NaOtBu is crucial for the deprotonation of the amine and subsequent C-N bond formation. The picolinamide ligand is anticipated to facilitate the reductive elimination step, which is often rate-limiting in Buchwald-Hartwig aminations.
Part 3: Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
References
- Wang, L., et al. (2015). Preparation method for 5-bromine-2-picolinic acid. CN104987308A.
- Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry–An Asian Journal, 18(2), e202201132.
- Sambiagio, C., et al. (2014).
- Grigorjeva, L., & Daugulis, O. (2014). Cobalt-catalyzed, picolinamide-directed C-H activation and functionalization.
- Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. PubMed.
- Buchwald, S. L., & Hartwig, J. F. (2008).
- Chen, J., et al. (2009). A kind of synthetic method of 5-bromo-2-picoline. CN101514184A.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- Zhang, H., et al. (2025). Two Picolinamide-Based Zn(II) Coordination Polymers: Syntheses, Structures, and Catalytic Activities.
- Gerasimov, A. V., et al. (n.d.). Process for preparing 5-bromonicotinic acid. RU2039046C1.
- Lipshutz, B. H., et al. (2025).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Reddy, M. S., et al. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 2230–2237.
- Costabile, C., et al. (2023).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Heck reaction.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- Nakajima, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(45), 16499-16505.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
- ChemicalBook. (2025). 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(32), 3659-3662.
- Al-Farhan, K. A., et al. (2018). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PubMed Central.
- Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- So, C. M., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Kaur, N., & Kishore, D. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Singh, R., et al. (2022).
- Saikia, L., & Sarma, D. (2016). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
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protocol for assessing cytotoxicity of picolinamide derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the cytotoxicity of novel picolinamide derivatives. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to rigorously evaluate the therapeutic potential and safety profile of these compounds.
Introduction: The Critical Role of Cytotoxicity Assessment
Picolinamide derivatives represent a promising class of small molecules with significant therapeutic potential, particularly in oncology.[1] Their mechanism of action can be multifaceted, with studies pointing towards the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or disruption of fundamental cellular processes through mitochondrial inhibition and metal chelation.[1][2] To advance these compounds from discovery to clinical application, a thorough evaluation of their cytotoxic effects is paramount.
Cytotoxicity testing serves a dual purpose: it helps identify potent anti-cancer agents and simultaneously flags compounds with potential off-target toxicity.[3][4] A robust assessment goes beyond a simple live-or-die metric; it seeks to elucidate the mechanism of cell death, distinguishing between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[5] This application note details a multi-tiered strategy, employing a suite of validated assays to build a comprehensive cytotoxic profile for picolinamide derivatives.
A Multi-Assay Strategy for Comprehensive Profiling
No single assay can fully capture the complexity of a compound's interaction with a cell.[5] Therefore, we advocate for a tiered approach to gain a holistic understanding, moving from broad metabolic health to specific mechanistic pathways.
-
Tier 1: Metabolic Viability Screening (MTT Assay): This initial screen provides a rapid assessment of how the compounds affect the overall metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation.[6]
-
Tier 2: Membrane Integrity Assessment (LDH Assay): To differentiate between a reduction in metabolic activity (cytostatic effect) and outright cell death involving membrane damage (cytotoxic effect), the Lactate Dehydrogenase (LDH) assay is employed.[7]
-
Tier 3: Mechanistic Deep Dive (Apoptosis Assays): For compounds showing significant activity, it's crucial to determine if they work by inducing the desired programmed cell death pathway. We focus on two key indicators of apoptosis:
-
Mitochondrial Membrane Potential (JC-1 Assay): The disruption of the mitochondrial membrane potential is a hallmark of early-stage apoptosis.[8][9]
-
Effector Caspase Activation (Caspase-3/7 Assay): The activation of caspases-3 and -7 is a pivotal, downstream event in the execution phase of apoptosis.[10][11]
-
This strategic workflow is depicted below.
Caption: Tiered workflow for cytotoxicity assessment.
Part 1: Cell Viability via Metabolic Activity (MTT Assay)
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[12]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Expert Insight: The optimal seeding density varies by cell line and must be determined empirically to ensure cells are still in logarithmic growth at the end of the assay period.[13]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of the picolinamide derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.[14]
-
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[15]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
-
Data Analysis
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the Percentage Viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Part 2: Membrane Integrity Assessment (LDH Assay)
Principle of the LDH Assay
Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of necrosis or late-stage apoptosis.[7][16] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by absorbance.[16] This provides a direct measure of cell lysis.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often efficient to run the MTT and LDH assays in parallel on separate plates.
-
-
Assay Execution:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Trustworthiness Check: It is critical not to disturb the cell monolayer to avoid artificially high LDH readings.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay from Promega).[17]
-
Add an equal volume of the reaction mixture to the supernatant in the new plate.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Add the stop solution provided in the kit to terminate the reaction.
-
-
Controls for LDH Assay:
-
In addition to vehicle and blank controls, include a Maximum LDH Release Control . Treat a set of wells with a lysis buffer (often provided in the kit) 15-30 minutes before collecting the supernatant. This represents 100% cytotoxicity.[17]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the Percentage Cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)) * 100
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
Part 3: Mechanistic Assays for Apoptosis
Apoptosis is a controlled, energy-dependent process of cell death critical to the efficacy of many anticancer drugs.[3][18] The following assays probe key events in the apoptotic cascade.
Caption: Key events in apoptosis measured by the assays.
A. Mitochondrial Membrane Potential (JC-1 Assay)
Principle: The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential (ΔΨm).[19] In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence.[8] During early apoptosis, the membrane potential collapses, causing JC-1 to remain in the cytoplasm as monomers that emit green fluorescence. The ratio of red to green fluorescence is therefore a sensitive indicator of mitochondrial health and apoptotic initiation.[20]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells in a black, clear-bottom 96-well plate as previously described.
-
JC-1 Staining:
-
At the end of the treatment period, prepare the JC-1 working solution (typically 1-10 µM in pre-warmed culture medium) according to the manufacturer's protocol.
-
Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Positive Control: Include wells treated with CCCP, a known mitochondrial membrane potential disruptor.[9]
-
-
Washing and Reading:
-
Aspirate the staining solution and wash the cells once or twice with 100 µL of pre-warmed assay buffer (often provided in kits).
-
Add 100 µL of fresh assay buffer to each well.
-
-
Data Acquisition:
Data Analysis: Calculate the ratio of Red/Green fluorescence intensity for each well. A decrease in this ratio in treated cells compared to vehicle control cells indicates mitochondrial depolarization and an early apoptotic event.
B. Effector Caspase Activation (Caspase-3/7 Assay)
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[21] These assays utilize a substrate peptide (e.g., DEVD) linked to a reporter molecule (fluorophore or luminophore).[10][22] When active caspase-3 or -7 cleaves the DEVD sequence, the reporter is released, generating a detectable signal that is proportional to caspase activity.
Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Plate and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent (Promega) or similar according to the manufacturer's instructions. This single reagent typically contains the substrate, luciferase, and a lysis buffer.[22]
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of cells/medium).
-
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from no-cell controls).
-
Express the data as fold-change in luminescence relative to the vehicle-treated control cells.
-
Plot the fold-change against the log of the compound concentration.
Data Presentation and Interpretation
To facilitate comparison and analysis, quantitative data should be summarized in a clear, tabular format.
Table 1: Example Cytotoxicity Profile of Picolinamide Derivatives on A549 Lung Carcinoma Cells
| Compound | MTT IC₅₀ (µM) | LDH EC₅₀ (µM) | Max Caspase-3/7 Activation (Fold Change) | JC-1 Red/Green Ratio (at 10 µM) |
| Derivative A | 5.2 | 8.1 | 7.5 | 0.4 |
| Derivative B | 25.8 | > 100 | 1.2 | 0.9 |
| Derivative C | 1.9 | 2.5 | 12.3 | 0.2 |
| Doxorubicin | 0.8 | 1.5 | 15.0 | 0.1 |
Interpreting the Results:
-
Derivative A & C: Show potent cytotoxicity. The low IC₅₀ and EC₅₀ values, coupled with high caspase activation and a drop in the JC-1 ratio, strongly suggest they induce cell death via the intrinsic apoptotic pathway.
-
Derivative B: Shows a significantly weaker effect on metabolic activity (higher MTT IC₅₀) and does not cause significant membrane damage (LDH EC₅₀ > 100 µM) or apoptosis at the tested concentrations. This compound may be cytostatic or simply inactive in this cell line.
Conclusion
This application note provides a validated, multi-assay protocol for the robust assessment of picolinamide derivative cytotoxicity. By integrating measures of metabolic health, membrane integrity, and specific apoptotic markers, researchers can build a comprehensive profile of their compounds. This detailed characterization is essential for identifying promising drug candidates, understanding their mechanism of action, and making informed decisions in the drug development pipeline.
References
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. Retrieved from [Link]
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G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Retrieved from [Link]
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RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. Retrieved from [Link]
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Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. Retrieved from [Link]
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Lage, H., & Ucker, D. S. (2009). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 4(6), 627-636. Retrieved from [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Creative Bioarray. Retrieved from [Link]
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Biocompare. (2007). Cytotoxicity Detection Kit (LDH) From Roche Applied Science. Biocompare. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Retrieved from [Link]
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StudySmarter. (n.d.). Cytotoxicity Evaluation: Methods & Techniques. StudySmarter. Retrieved from [Link]
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Koman, A. C., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PLoS Pathogens, 14(10), e1007373. Retrieved from [Link]
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Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. Retrieved from [Link]
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National Toxicology Program. (2007). ICCVAM Test Method Evaluation Report: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests. NIH Publication No. 07-4519. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
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National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD Appendix C6. Retrieved from [Link]
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Zhang, T., et al. (2018). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports, 8(1), 31-37. Retrieved from [Link]
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Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Medical Design & Outsourcing. (2025). Cytotoxicity testing for medical devices: A guide to compliance & best practices. Retrieved from [Link]
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National Toxicology Program. (2001). Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. NIH Publication No. 01-4500. Retrieved from [Link]
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University of Arizona. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Retrieved from [Link]
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Abcam. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Bromo-N-(4-methoxybenzyl)picolinamide Derivatives
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Picolinamide Derivatives
The picolinamide scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] Derivatives of this class have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, the substitution pattern on the picolinamide ring and the N-benzyl group can drastically influence biological activity and target selectivity.[2] The compound 5-Bromo-N-(4-methoxybenzyl)picolinamide and its derivatives represent a chemical space with considerable therapeutic promise. This guide provides a comprehensive experimental framework for the systematic screening and characterization of a library of these derivatives to identify and validate novel bioactive compounds.
Our screening strategy is designed as a hierarchical cascade, beginning with broad, high-throughput primary screens to identify initial "hits," followed by a series of increasingly specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and establish preliminary structure-activity relationships (SAR).[3][4]
Part 1: The Screening Cascade: A Strategic Overview
The journey from a compound library to a validated hit is a multi-step process designed to eliminate false positives and prioritize the most promising candidates for further development.[3][4] Our proposed workflow integrates both cell-based and biochemical assays to provide a holistic view of compound activity.
Caption: Figure 1: A tiered approach for screening this compound derivatives.
Part 2: Primary Screening Protocols
The goal of primary screening is to rapidly and cost-effectively assess a large library of compounds at a single concentration to identify initial hits.[5] We propose a dual-pronged approach targeting both phenotypic (cell-based) and specific (biochemical) endpoints.
Cell-Based Antiproliferative Assay
Given the known anticancer potential of picolinamides, a primary screen across a panel of cancer cell lines is a logical starting point.[1][6] The MTT or CellTiter-Glo assays are robust, high-throughput methods to assess cell viability.[1][7]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add the this compound derivatives at a final concentration of 10 µM. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Hits are typically defined as compounds that cause a significant reduction in viability (e.g., >50%).
Biochemical Enzyme Inhibition Assay
Many picolinamide derivatives have been shown to be enzyme inhibitors.[1] A biochemical assay against a relevant target (e.g., a kinase, protease, or a specific RNA-binding protein like HuR) can provide more direct mechanistic insight.[8]
Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to a buffer solution.
-
Compound Addition: Add the test compounds at a final concentration of 10 µM.
-
Enzymatic Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control.
Part 3: Hit Confirmation and Secondary Assays
Primary hits must undergo a rigorous validation process to eliminate false positives and artifacts.[3][4] This phase focuses on confirming the activity of the compounds and determining their potency.
Hit Confirmation and Orthogonal Testing
The first step is to re-test the primary hits from a fresh stock of the compound to rule out issues with compound storage or handling.[9] Following this, an orthogonal assay, which uses a different detection method, is crucial to identify false positives arising from interference with the primary assay's readout technology.[3][4]
| Assay Type | Primary Assay Example | Orthogonal Assay Example | Rationale |
| Cell Viability | MTT (Colorimetric) | CellTiter-Glo (Luminescent) | Confirms that the observed effect is not due to interference with the tetrazolium reduction process.[6][7] |
| Enzyme Inhibition | ADP-Glo (Luminescent) | TR-FRET or Radiometric Assay | Ensures the inhibition is not an artifact of the luciferase-based detection system.[10][11] |
Dose-Response Analysis and Potency Determination
Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[12]
Protocol: IC50 Determination
-
Serial Dilution: Prepare a 10-point serial dilution of the confirmed hit compound.
-
Assay Performance: Perform the primary assay (either cell-based or biochemical) with the range of compound concentrations.
-
Data Plotting: Plot the percentage of inhibition (or viability) against the log of the compound concentration.
-
Curve Fitting: Use a non-linear regression model to fit the data to a sigmoidal dose-response curve.[13]
-
IC50 Calculation: The IC50 is the concentration of the compound that produces a 50% response.
Data Presentation: Potency of Confirmed Hits
| Compound ID | Primary Screen % Inhibition @ 10µM | IC50 (µM) |
| Picolinamide-001 | 85.2 | 1.5 |
| Picolinamide-002 | 62.1 | 8.9 |
| Picolinamide-003 | 91.5 | 0.8 |
Part 4: Mechanism of Action and Selectivity Profiling
For the most potent and promising hits, the next stage involves elucidating their mechanism of action and assessing their selectivity.
Target Engagement in a Cellular Context
A critical step is to confirm that the compound engages its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3] It measures the thermal stabilization of a target protein upon ligand binding.
Enzyme Kinetics
For hits from biochemical screens, understanding the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) is essential.[14] This is achieved by performing the enzyme assay with varying concentrations of both the inhibitor and the substrate.
Caption: Figure 2: Different modes of reversible enzyme inhibition.
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects. Promising hits should be screened against a panel of related enzymes or cell lines to assess their selectivity profile.
Conclusion
This application note provides a robust and logical framework for the screening of this compound derivatives. By following this hierarchical approach, researchers can efficiently identify and validate promising new bioactive compounds, paving the way for further lead optimization and preclinical development. The key to a successful screening campaign lies in the careful design of the assay cascade and the rigorous validation of initial hits to ensure the integrity and translational potential of the findings.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). National Center for Advancing Translational Sciences. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]
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Enzyme Activity Assays. Amsbio. [Link]
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Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]
-
Dose Response Curve | Definition, Equation & Examples. Study.com. [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). Journal of Biomolecular Screening. [Link]
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How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]
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Statistical analysis of dose-response curves. (2024). Wiley Analytical Science. [Link]
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Enzyme assay. Wikipedia. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]
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Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization. (2021). Bioorganic Chemistry. [Link]
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Enzyme inhibitor. Wikipedia. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
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High-Throughput Screening Assay Datasets from the PubChem Database. (2017). Journal of Chemical Information and Modeling. [Link]
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Compound screening. Nuvisan. [Link]
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High-throughput Screening. Therapeutics Data Commons. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). IUCrData. [Link]
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High-throughput screening assays to discover small-molecule inhibitors of protein interactions. (2008). Current Drug Discovery Technologies. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2023). Molecules. [Link]
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NMR and mass spectrometry analysis of 5-Bromo-N-(4-methoxybenzyl)picolinamide
An Application Note and Protocol for the Structural Elucidation of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This compound is a molecule of interest, representing a scaffold that could be explored for various biological activities. Its structure combines a substituted pyridine ring, an amide linkage, and a methoxybenzyl group, presenting a rich analytical challenge. This document, intended for researchers and drug development professionals, provides a detailed guide to the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote procedures to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure Overview
A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of this compound (Molecular Formula: C₁₄H₁₃BrN₂O₂) is shown below with key atomic environments labeled for subsequent discussion.
Chemical Structure: this compound Molecular Formula: C₁₄H₁₃BrN₂O₂ Molecular Weight: 321.17 g/mol [1]
For the purpose of spectral assignment, we will use the following numbering scheme:
-
Pyridine Ring: Protons H-3, H-4, H-6 and carbons C-2 through C-6.
-
Benzyl Group: Protons H-2', H-3', H-5', H-6' and carbons C-1' through C-6'.
-
Linker and Substituents: Methylene protons (CH₂), amide proton (NH), and methoxy protons (OCH₃).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Analysis
¹H NMR provides a map of the hydrogen atoms within a molecule, offering critical insights into the electronic environment and proximity of neighboring protons.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried this compound sample.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry vial.[3] CDCl₃ is selected for its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][4] Suspended solids can degrade the magnetic field homogeneity, leading to poor spectral resolution.[3]
-
Cap the NMR tube securely. The final sample height should be between 40-50 mm to ensure it is within the active region of the NMR coil.[3]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS reference signal.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
The chemical structure suggests a complex but interpretable spectrum. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom will significantly influence the chemical shifts of the pyridine protons, pushing them downfield.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |
| Amide (NH) | 8.2 - 8.6 | Broad Triplet (t) | 1H | Amide protons are deshielded and often broad. Coupling to the adjacent CH₂ group (J ≈ 5-6 Hz) results in a triplet. |
| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) | 1H | Located ortho to the pyridine nitrogen, this proton is strongly deshielded. It shows a small coupling (⁴J ≈ 2 Hz) to H-4. |
| Pyridine H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) | 1H | Coupled to both H-3 (³J ≈ 8 Hz) and H-6 (⁴J ≈ 2 Hz). Deshielded by the adjacent bromine atom. |
| Pyridine H-3 | 8.1 - 8.3 | Doublet (d) | 1H | Located ortho to the amide-substituted carbon, it is deshielded and coupled to H-4 (³J ≈ 8 Hz). |
| Benzyl H-2', H-6' | 7.2 - 7.4 | Doublet (d) | 2H | Protons on the 4-methoxybenzyl ring ortho to the CH₂ linker. Coupled to H-3'/H-5' (³J ≈ 8-9 Hz). |
| Benzyl H-3', H-5' | 6.8 - 7.0 | Doublet (d) | 2H | Protons on the 4-methoxybenzyl ring meta to the CH₂ linker and ortho to the electron-donating OCH₃ group. Coupled to H-2'/H-6' (³J ≈ 8-9 Hz). |
| Methylene (CH₂) | 4.6 - 4.8 | Doublet (d) | 2H | Benzylic protons adjacent to the amide nitrogen. They are split into a doublet by the amide NH proton (³J ≈ 5-6 Hz). |
| Methoxy (OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H | Protons of the methoxy group, appearing as a characteristic singlet in a shielded region. |
// Visual Styling weigh, dissolve, transfer [fillcolor="#4285F4", fontcolor="#FFFFFF"]; insert, shim, acquire [fillcolor="#34A853", fontcolor="#FFFFFF"]; process, calibrate, integrate [fillcolor="#FBBC05", fontcolor="#202124"]; assign, confirm [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Workflow for ¹H NMR analysis.
Carbon (¹³C) NMR Analysis
While ¹H NMR maps the proton skeleton, ¹³C NMR reveals the carbon framework of the molecule. It is crucial for confirming the number of unique carbon atoms and identifying key functional groups like carbonyls.
-
Sample Preparation:
-
Prepare the sample as described for ¹H NMR, but use a higher concentration (25-50 mg) to compensate for the low natural abundance of the ¹³C isotope.[2]
-
Ensure the sample is completely dissolved in 0.6-0.7 mL of CDCl₃ with TMS.
-
-
Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This common experiment removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.
-
Process the data and calibrate the spectrum using the CDCl₃ solvent signal (δ ≈ 77.16 ppm) or the TMS signal (0.00 ppm).
-
The molecule has 14 carbon atoms, but due to symmetry in the 4-methoxybenzyl ring, only 12 distinct signals are expected in the proton-decoupled spectrum.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Amide (C=O) | 163 - 166 | The carbonyl carbon of the amide is highly deshielded. |
| Benzyl C-4' (C-OCH₃) | 158 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |
| Pyridine C-2 (C-C=O) | 149 - 152 | Carbon attached to both the amide and the electronegative nitrogen. |
| Pyridine C-6 | 147 - 149 | Carbon adjacent to the pyridine nitrogen is strongly deshielded. |
| Pyridine C-4 | 140 - 142 | Carbon deshielded by the adjacent bromine atom. |
| Benzyl C-1' | 130 - 132 | Quaternary aromatic carbon attached to the methylene group. |
| Benzyl C-2', C-6' | 128 - 130 | Aromatic CH carbons ortho to the methylene linker. |
| Pyridine C-3 | 127 - 129 | Aromatic CH carbon on the pyridine ring. |
| Pyridine C-5 (C-Br) | 118 - 121 | Aromatic carbon attached to bromine; its shift is influenced by the heavy atom effect. |
| Benzyl C-3', C-5' | 114 - 116 | Aromatic CH carbons ortho to the electron-donating methoxy group. |
| Methoxy (OCH₃) | 55 - 56 | The methyl carbon of the methoxy group, typically found in this region. |
| Methylene (CH₂) | 43 - 45 | The benzylic carbon adjacent to the amide nitrogen. |
// Visual Styling weigh, dissolve [fillcolor="#4285F4", fontcolor="#FFFFFF"]; load, acquire [fillcolor="#34A853", fontcolor="#FFFFFF"]; process, calibrate, assign [fillcolor="#FBBC05", fontcolor="#202124"]; } Caption: Workflow for ¹³C NMR analysis.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the precise molecular weight for formula determination and fragmentation patterns that act as a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for confirming the elemental composition of a compound.[5] By measuring the m/z value to several decimal places, it can distinguish between molecules with the same nominal mass but different atomic compositions.[6][7]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into an HRMS instrument (e.g., Q-TOF or Orbitrap).
-
Use a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode. ESI is ideal for polar molecules like amides, typically generating the protonated molecular ion [M+H]⁺.
-
Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).
-
-
Data Analysis:
-
Accurate Mass: The theoretical monoisotopic mass for [C₁₄H₁₃⁷⁹BrN₂O₂ + H]⁺ is 321.0233 Da. The HRMS measurement must match this value within a few ppm to confirm the molecular formula.
-
Isotopic Pattern: A key validation step is observing the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in two prominent peaks in the mass spectrum for any bromine-containing ion:
// Visual Styling prep [fillcolor="#4285F4", fontcolor="#FFFFFF"]; acquire [fillcolor="#34A853", fontcolor="#FFFFFF"]; mass, pattern, compare [fillcolor="#FBBC05", fontcolor="#202124"]; confirm [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Workflow for HRMS analysis.
Electron Ionization (EI) Mass Spectrometry for Fragmentation Analysis
While HRMS confirms the formula, analyzing the fragmentation pattern provides evidence for the molecule's connectivity. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing the molecular ion to break apart in a predictable and reproducible manner.[12]
The mass spectrum of an aromatic amide typically shows an observable molecular ion peak.[13] The most characteristic fragmentation pathways involve cleavage of the weakest bonds and the formation of stable ions.
-
Molecular Ion (M⁺˙): The spectrum will show a characteristic doublet at m/z 320/322 , corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.
-
α-Cleavage (Amide Bond Cleavage): The most common fragmentation for amides is the cleavage of the N-CO bond.[14][15] This leads to two possible resonance-stabilized acylium ions:
-
Fragment A (m/z 184/186): Formation of the 5-bromopicolinoyl cation. This ion will retain the 1:1 bromine isotopic pattern.
-
Fragment B (m/z 136): Formation of the 4-methoxybenzylaminyl radical cation (less common pathway).
-
-
Benzylic Cleavage: Cleavage of the bond between the methylene carbon and the benzyl ring is also highly favorable due to the stability of the resulting 4-methoxybenzyl cation (tropylium ion rearrangement).
-
Fragment C (m/z 121): Formation of the 4-methoxybenzyl cation. This is often a very intense peak in the spectrum of benzyl-containing compounds.[16]
-
-
Further Fragmentation:
-
The 5-bromopicolinoyl cation (m/z 184/186) can lose carbon monoxide (CO) to form the 5-bromopyridinyl cation at m/z 156/158 .[14]
-
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |
| 320 / 322 | [C₁₄H₁₃BrN₂O₂]⁺˙ (Molecular Ion) | Initial Ionization |
| 184 / 186 | [C₆H₃BrNCO]⁺ (5-Bromopicolinoyl cation) | α-Cleavage of amide bond |
| 156 / 158 | [C₅H₃BrN]⁺ (5-Bromopyridinyl cation) | Loss of CO from m/z 184/186 |
| 121 | [C₈H₉O]⁺ (4-Methoxybenzyl cation) | Benzylic Cleavage |
Part 3: Integrated Spectroscopic Analysis Workflow
The true power of modern analytical chemistry lies in the synergistic combination of multiple techniques. The data from ¹H NMR, ¹³C NMR, HRMS, and EI-MS fragmentation collectively provide an unassailable confirmation of the chemical structure.
// Nodes Sample [label="Sample:\nthis compound", shape=ellipse, fillcolor="#FFFFFF"]; H_NMR [label="¹H NMR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HRMS [label="HRMS Analysis (ESI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EIMS [label="EI-MS Fragmentation", fillcolor="#34A853", fontcolor="#FFFFFF"];
H_NMR_Data [label="Proton Environment\nConnectivity (J-coupling)\nRelative Proton Count", shape=note, fillcolor="#F1F3F4"]; C_NMR_Data [label="Carbon Skeleton\nNumber of Unique Carbons\nFunctional Groups (C=O)", shape=note, fillcolor="#F1F3F4"]; HRMS_Data [label="Accurate Mass (< 5ppm)\nBromine Isotopic Pattern (1:1)\nMolecular Formula Confirmed", shape=note, fillcolor="#F1F3F4"]; EIMS_Data [label="Fragmentation Pattern\nConfirms Connectivity\n(Amide, Benzyl groups)", shape=note, fillcolor="#F1F3F4"];
// Edges Sample -> {H_NMR, C_NMR, HRMS, EIMS}; H_NMR -> H_NMR_Data; C_NMR -> C_NMR_Data; HRMS -> HRMS_Data; EIMS -> EIMS_Data;
{H_NMR_Data, C_NMR_Data, HRMS_Data, EIMS_Data} -> Conclusion; } Caption: Integrated workflow combining NMR and MS for structural verification.
Conclusion
The structural elucidation of this compound is systematically achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, confirming the presence and connectivity of the substituted pyridine, amide, and methoxybenzyl moieties. High-resolution mass spectrometry provides definitive confirmation of the molecular formula through accurate mass measurement and the unmistakable isotopic signature of the bromine atom. Finally, analysis of the EI-MS fragmentation pattern corroborates the proposed connectivity by identifying characteristic bond cleavages. Together, these methods provide a self-validating dataset that allows for the confident and unambiguous assignment of the molecular structure, an essential step in the advancement of any chemical research or drug development program.
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da Silva, G. V. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19681–19690. Retrieved from [Link]
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YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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International Union of Crystallography. (2024, November 14). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-N-butylpicolinamide. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-n-(4-methoxybenzyl)pyridine-2-carboxamide (C14H13BrN2O2). Retrieved from [Link]
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ResearchGate. (2025, August 6). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-methoxy-3-nitro-4-picoline. Retrieved from [Link]
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The Picolinamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: From Nature's Chelator to a Cornerstone of Drug Discovery
The journey of the picolinamide scaffold in medicinal chemistry is a testament to the power of observing nature's ingenuity and translating it into therapeutic innovation. Initially identified as a derivative of picolinic acid, a natural metabolite of tryptophan, the picolinamide core was first recognized for its role as a chelating agent, facilitating the absorption of essential minerals.[1] However, early investigations into its biological activities soon unveiled its involvement in a far broader spectrum of immunological and neuroprotective processes.[1] This realization marked a pivotal moment, sparking the exploration of its synthetic derivatives and establishing the picolinamide structure as a "privileged scaffold" in medicinal chemistry—a core molecular framework that can be readily modified to interact with a multitude of biological targets.[1]
This guide provides an in-depth exploration of the multifaceted applications of picolinamide derivatives in contemporary drug discovery. We will delve into their diverse therapeutic applications, from oncology to infectious diseases, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this versatile chemical entity.
Therapeutic Applications: A Multi-Targeted Approach to Disease
The true power of the picolinamide scaffold lies in its remarkable versatility. Through strategic chemical modifications, derivatives have been developed to target a wide array of enzymes and signaling pathways implicated in human diseases.[1]
Anticancer Activity: Targeting the Hallmarks of Malignancy
A significant body of research has been dedicated to the development of picolinamide derivatives as potent anticancer agents.[1] These compounds have demonstrated the ability to inhibit key processes in cancer progression, including angiogenesis and cell proliferation.[1]
-
Inhibition of VEGFR-2 Signaling: Several picolinamide-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1][2] By blocking the VEGFR-2 signaling pathway, these compounds effectively cut off the nutrient supply to tumors, thereby impeding their growth and metastasis.[1]
-
Inhibition of Aurora-B Kinase: Certain N-methyl-picolinamide-4-thiol derivatives have shown selective inhibition of Aurora-B kinase, a key regulator of mitosis.[3][4][5] The overexpression of Aurora kinases is a common feature in many cancers, and their inhibition can lead to mitotic defects and subsequent apoptosis of cancer cells.[1][5]
Caption: VEGFR-2 Signaling Pathway and Picolinamide Inhibition.
Antibacterial Activity: A Selective Strike Against Pathogens
Picolinamide derivatives have emerged as a promising new class of antibacterial agents, demonstrating potent and, crucially, selective activity against challenging pathogens like Clostridioides difficile.[6][7][8] This selectivity is a significant advantage, as it minimizes disruption to the natural gut microbiota, a common and problematic side effect of broad-spectrum antibiotics.[6][7] Structure-activity relationship (SAR) studies have been instrumental in optimizing these compounds, leading to the development of derivatives with over 1000-fold selectivity for C. difficile over other bacteria.[6]
Antifungal and Anti-inflammatory Potential
The therapeutic reach of picolinamides extends beyond cancer and bacterial infections. Research has identified chemically versatile benzamide and picolinamide scaffolds with promising antifungal properties.[9] Chemogenomic profiling has pinpointed Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as a key target for these compounds.[9] Furthermore, picolinamide derivatives are being investigated for their potential in treating metabolic and inflammatory conditions.[1] For instance, they have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes.[1][10]
Quantitative Data: A Snapshot of Picolinamide Potency
The following tables summarize the biological activity of select picolinamide derivatives across various therapeutic targets.
Table 1: Anticancer Activity of Picolinamide Derivatives
| Compound ID | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | |||||
| 8j | VEGFR-2 | A549 | Lung Carcinoma | 12.5 | [2] |
| HepG2 | Hepatocellular Carcinoma | 20.6 | [2] | ||
| 8l | VEGFR-2 | A549 | Lung Carcinoma | 13.2 | [2] |
| HepG2 | Hepatocellular Carcinoma | 18.2 | [2] | ||
| Aurora-B Kinase Inhibitors | |||||
| 6p | Aurora-B | HepG2 | Hepatocellular Carcinoma | <10 | [5] |
| HCT-116 | Colon Cancer | <10 | [5] | ||
| SW480 | Colon Cancer | <10 | [5] | ||
| SPC-A1 | Lung Cancer | <10 | [5] | ||
| A375 | Melanoma | <10 | [5] |
Table 2: Antibacterial Activity of Picolinamide Derivatives against C. difficile
| Compound ID | MIC (µg/mL) | Selectivity (MRSA/C. difficile) | Reference |
| 87 | 0.125 | 1024 | [6] |
| 5 | 0.12 | >1067 | [6] |
| 116 | 0.50 | >256 | [6] |
Experimental Protocols: A Practical Guide to Picolinamide Research
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of picolinamide derivatives.
General Synthesis of Picolinamide Derivatives
The synthesis of picolinamide derivatives is typically achieved through the coupling of picolinic acid, or an activated form thereof, with a desired amine.
Caption: General Synthetic Workflow for Picolinamide Derivatives.
Protocol 1: Synthesis via Acid Chloride
-
Activation: To a stirred solution of picolinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Amine Addition: Cool the reaction mixture back to 0 °C and add a solution of the desired amine (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) in anhydrous DCM dropwise.
-
Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired picolinamide derivative.
Biological Evaluation Protocols
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a picolinamide derivative to inhibit the enzymatic activity of VEGFR-2.
-
Reagent Preparation: Prepare serial dilutions of the test picolinamide derivative in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, ATP, and a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Inhibitor Addition: Add the diluted test inhibitor or vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based kinase activity detection kit (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of a picolinamide derivative that inhibits the visible growth of a target bacterium.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test picolinamide derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M38-A2 Guidelines)
This protocol is adapted for determining the antifungal activity of picolinamide derivatives against filamentous fungi.
-
Inoculum Preparation: Prepare a spore suspension from a 7-day old culture of the test fungus grown on potato dextrose agar. Adjust the suspension spectrophotometrically to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.
-
Plate Preparation: Perform two-fold serial dilutions of the picolinamide derivatives in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the drug-free growth control well.
Conclusion: The Enduring Promise of the Picolinamide Scaffold
The picolinamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent versatility, coupled with a deep and growing understanding of its structure-activity relationships, ensures its continued prominence in medicinal chemistry. The protocols and data presented in this guide are intended to empower researchers to further explore the vast potential of this privileged motif and to accelerate the development of the next generation of picolinamide-based medicines.
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developing assays for 5-Bromo-N-(4-methoxybenzyl)picolinamide bioactivity
Application Notes and Protocols
Topic: Developing Assays for 5-Bromo-N-(4-methoxybenzyl)picolinamide Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a picolinamide core, a bromine substituent, and an N-(4-methoxybenzyl) group, suggests several avenues for biological activity. Picolinamide derivatives have been explored for a range of bioactivities, including anticancer and acetylcholinesterase inhibitory effects.[1][2] The presence of bromine and methoxy functional groups in other molecular contexts has been linked to potent cytotoxic and anti-inflammatory properties.[3][4][5][6] For instance, certain brominated methoxybenzenesulphonamides have been identified as potent inhibitors of tubulin polymerization.[3][4] Additionally, the N-(4-methoxybenzyl) moiety is found in ligands targeting neurological receptors.[7]
Given the absence of published data on the specific bioactivity of this compound, a systematic and multi-phased approach is required for its characterization. This guide provides a comprehensive framework for researchers to elucidate the compound's biological effects, from initial cytotoxicity screening to hypothesis-driven functional assays and eventual target identification. The protocols herein are designed to be self-validating and are grounded in established methodologies.
Phase 1: Initial Viability and Cytotoxicity Screening
The foundational step in characterizing any new chemical entity is to determine its effect on cell viability and to establish a therapeutic window. These initial assays are crucial for identifying a concentration range for subsequent, more specific functional assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11]
Materials:
-
Cell lines and culture reagents as in Protocol 1
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) after a specified incubation period.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.
| Assay | Principle | Endpoint | Interpretation |
| MTT | Measures metabolic activity of viable cells. | Colorimetric (Formazan) | Decreased signal indicates reduced viability. |
| LDH | Measures release of a cytosolic enzyme from damaged cells. | Colorimetric | Increased signal indicates cytotoxicity. |
Phase 2: Hypothesis-Driven Functional Assays
Based on the structural motifs of this compound, several biological activities can be hypothesized. The following protocols provide a starting point for investigating these potential functions.
A. Anti-inflammatory Activity
The presence of bromo- and methoxy- groups on aromatic rings is a feature of some known anti-inflammatory compounds.[5][6]
This assay measures the production of nitric oxide, a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[6]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels indicates anti-inflammatory activity.
B. Anticancer Activity
Picolinamide derivatives have shown promise as anticancer agents.[2] If initial screening reveals cytotoxicity in cancer cell lines, further investigation into the mechanism is warranted.
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Data Acquisition and Analysis: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M) suggests cell cycle arrest.
C. Neurological Activity
The picolinamide scaffold is present in molecules with neurological targets.[1][12]
This biochemical assay measures the ability of the compound to inhibit the enzyme acetylcholinesterase, a target in Alzheimer's disease therapy.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate buffer (pH 8.0)
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add AChE to initiate the reaction and incubate for 15 minutes.
-
Substrate Addition: Add ATCI to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 412 nm over time.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value for AChE inhibition.
Phase 3: Mechanism of Action and Target Identification
Should a significant bioactivity be identified in Phase 2, the next crucial step is to elucidate the underlying mechanism of action and identify the molecular target(s).
Workflow for Target Identification
A multi-pronged approach is recommended for identifying the cellular target of a novel bioactive compound.[13][14][15]
Caption: Workflow for target identification of a bioactive compound.
Example Protocol: NF-κB Signaling Pathway Analysis
If the compound shows anti-inflammatory activity, investigating its effect on the NF-κB signaling pathway is a logical next step.[5]
Procedure:
-
Western Blot Analysis: Treat LPS-stimulated RAW 264.7 cells with the compound. Lyse the cells and perform Western blotting to detect the phosphorylation of IκB-α and the nuclear translocation of the p65 subunit of NF-κB. A decrease in IκB-α phosphorylation and p65 nuclear levels would indicate inhibition of this pathway.
-
Reporter Gene Assay: Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. Treat the cells with the compound and LPS. Measure luciferase activity to quantify NF-κB transcriptional activity.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Conclusion
The provided application notes and protocols offer a structured and comprehensive approach to characterizing the bioactivity of the novel compound this compound. By systematically progressing from broad cytotoxicity screening to hypothesis-driven functional assays and ultimately to mechanism of action studies, researchers can efficiently and effectively elucidate the therapeutic potential of this and other new chemical entities. The integration of biochemical, cell-based, and in silico methods provides a robust framework for modern drug discovery and development.
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Pérez-Magan, D., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.[3][4]
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Kim, Y. H., et al. (2012). 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages. Bioorganic & medicinal chemistry letters, 22(1), 700-705.[5]
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Lee, D. S., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 24(3), 2530.[6]
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- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
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- 30. This compound | 951885-02-2 [amp.chemicalbook.com]
- 31. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Critical reagents for ligand-binding assays: process development methodologies to enable high-quality reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Welcome to the technical support center for the synthesis of 5-Bromo-N-(4-methoxybenzyl)picolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important picolinamide derivative. The following information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative references.
I. Foundational Knowledge: The Reaction at a Glance
The synthesis of this compound involves the formation of an amide bond between 5-bromopicolinic acid and 4-methoxybenzylamine. This is typically achieved through the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Technical Support Center: Resolving Low Solubility of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Welcome to the technical support center for 5-Bromo-N-(4-methoxybenzyl)picolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and ensure the success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Based on its chemical structure (C14H13BrN2O2), this compound has a molecular weight of approximately 321.17 g/mol and a predicted XLogP3-AA value of 2.6.[1] This indicates a moderate level of lipophilicity, which is a common contributor to poor aqueous solubility. The presence of a pyridine ring and an amide linkage suggests that its solubility may be influenced by the pH of the medium.
Q2: Why is my compound, this compound, exhibiting poor solubility in aqueous buffers?
A2: The limited aqueous solubility is likely due to a combination of its moderately lipophilic nature and its crystalline structure. For a molecule to dissolve, the energy required to break the crystal lattice and to create a cavity in the solvent for the solute molecule must be overcome by the energy released from the solvation of the molecule. For lipophilic compounds in aqueous media, this energy balance is often unfavorable.
Q3: What are the initial steps I should take to assess the solubility of this compound?
A3: A fundamental first step is to determine the compound's equilibrium solubility in your desired aqueous buffer. The "gold standard" for this is the shake-flask method.[2] This involves adding an excess of the solid compound to the buffer, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant. This can be done using analytical techniques like HPLC-UV or UV-Vis spectroscopy.[3]
Q4: Can the solubility of this compound be improved?
A4: Yes, numerous techniques can be employed to enhance the solubility of poorly soluble compounds. These methods can be broadly categorized as physical modifications, chemical modifications, and the use of formulation excipients.[4][5] The optimal approach will depend on the specific requirements of your experiment, such as the desired concentration, the route of administration in in vivo studies, and the compatibility of excipients.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific solubility-related challenges during your experiments with this compound.
Problem 1: My compound is not dissolving sufficiently in my standard aqueous buffer (e.g., PBS pH 7.4) for my in vitro assay.
This is a common issue for cell-based assays or biochemical screens where a specific aqueous buffer is required.
Solution Pathway: Systematic Solubilization Strategy
This workflow outlines a systematic approach to achieving the desired concentration in your aqueous buffer.
Caption: A decision tree for systematically troubleshooting poor aqueous solubility.
Detailed Protocols:
1. pH Adjustment
-
Rationale: The picolinamide structure contains a pyridine ring, which is a weak base, and an amide group. The overall molecule may have a pKa associated with the protonation of the pyridine nitrogen. By adjusting the pH of the buffer to be at least 2 units below the pKa, the compound will become protonated and exist as a more soluble salt form.[6] Conversely, if the compound has an acidic proton, increasing the pH above its pKa would increase solubility.
-
Protocol:
-
Theoretically estimate the pKa of this compound using cheminformatics software or by comparing it to similar structures.
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Determine the solubility of the compound in each buffer using the shake-flask method.
-
Plot solubility as a function of pH to identify the pH range where solubility is maximized.
-
Ensure the final pH is compatible with your experimental system (e.g., cell viability).
-
2. Co-solvency
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[7][8]
-
Protocol:
-
Prepare a concentrated stock solution of the compound in a neat water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[]
-
Add the stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation.
-
The final concentration of the co-solvent should be kept to a minimum, typically below 1%, to avoid solvent-induced artifacts in biological assays.[4]
-
Visually inspect for any precipitation and confirm the final concentration using an appropriate analytical method.
-
3. Use of Solubilizing Excipients
-
Rationale:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[10][11][][13]
-
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs in their core, thereby increasing their solubility in the aqueous medium.[14][15]
-
-
Protocol for Cyclodextrin Screening:
-
Prepare aqueous solutions of various cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)) at different concentrations (e.g., 1-10% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature.
-
Filter and analyze the supernatant to determine the solubility enhancement.
-
| Excipient Type | Examples | Typical Starting Concentration |
| Co-solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | < 1% v/v (for final solution) |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-10% w/v |
| Surfactants | Polysorbate 80 (Tween 80), Poloxamer 188 | 0.1-2% w/v |
Problem 2: My compound shows poor oral bioavailability in animal studies, which I suspect is due to its low solubility.
For in vivo applications, especially oral dosing, low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable absorption.
Solution Pathway: Advanced Formulation Strategies
For improving bioavailability, more advanced formulation techniques that enhance both solubility and dissolution rate are often necessary.
Caption: Key strategies for enhancing the oral bioavailability of poorly soluble compounds.
Detailed Protocols and Explanations:
1. Particle Size Reduction
-
Rationale: Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][5]
-
Micronization: This process reduces particle size to the micron range. While it increases the dissolution rate, it does not affect the equilibrium solubility.[4][5]
-
Nanosuspension: This involves reducing the drug particle size to the sub-micron (nanometer) range. Nanosuspensions can lead to an increase in both dissolution velocity and saturation solubility.[16][17][18]
-
-
Experimental Approach (Nanosuspension):
-
Preparation: A common method is high-pressure homogenization, where a suspension of the drug in a surfactant solution is forced through a small orifice at high pressure.[4]
-
Stabilization: Surfactants or polymers are crucial to prevent the aggregation of the nanoparticles.
-
Characterization: Particle size and distribution should be characterized using techniques like dynamic light scattering (DLS).
-
2. Amorphous Solid Dispersions
-
Rationale: The amorphous form of a drug is in a higher energy state than its crystalline form and therefore does not require energy to break the crystal lattice for dissolution, leading to higher apparent solubility and a faster dissolution rate.[19] A solid dispersion consists of the drug dispersed in a hydrophilic carrier matrix, which helps to stabilize the amorphous state and improve wettability.[20][21][22]
-
Experimental Approach (Solvent Evaporation/Spray Drying):
-
Polymer Selection: Choose a suitable hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[20]
-
Preparation: Dissolve both the drug and the polymer in a common organic solvent.
-
Drying: Spray-dry the solution to rapidly remove the solvent, trapping the drug in an amorphous state within the polymer matrix.
-
Characterization: Confirm the amorphous nature of the drug using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
III. Analytical Methods for Solubility Determination
Accurate determination of solubility is crucial for evaluating the effectiveness of any enhancement technique.
| Analytical Method | Principle | Application |
| Shake-Flask Method | A saturated solution is prepared by agitating an excess of the solid drug in the solvent until equilibrium is reached. The concentration of the dissolved drug is then measured.[6][23] | Gold standard for determining thermodynamic equilibrium solubility. |
| High-Performance Liquid Chromatography (HPLC) | Separates the drug from excipients and quantifies its concentration based on a standard curve. | Accurate quantification of drug concentration in solubility samples.[24] |
| UV-Vis Spectroscopy | Measures the absorbance of the drug at a specific wavelength to determine its concentration. | A rapid method for concentration determination, suitable for high-throughput screening.[3] |
| Differential Scanning Calorimetry (DSC) | Can be used to determine the solubility of a drug in a semi-solid or solid matrix by observing the melting point depression. | Useful for characterizing solid dispersions and lipid-based formulations.[24] |
IV. References
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145. [Link]
-
Tran, P., Pyo, Y.-C., Kim, D.-H., Lee, S.-E., Kim, J.-K., & Park, J.-S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to production. Pharmaceutics, 11(3), 132. [Link]
-
Sharma, A., & Jain, C. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 3(8), 2441. [Link]
-
Singh, A., Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]
-
Gao, L., Liu, G., & Ma, J. (2011). Nanosuspension for drug delivery. In Drug Delivery (pp. 21-42). IntechOpen. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
-
Shegokar, R., & Müller, R. H. (2010). Nanosuspensions: a new approach for the delivery of poorly soluble drugs. Current Nanoscience, 6(5), 457-466. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed, 16(8), 1145. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Warren, D. B., Chalmers, D. K., & Pouton, C. W. (2010). Formulation development of amorphous solid dispersions. Expert opinion on drug delivery, 7(4), 443-461. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
Slideshare. (n.d.). Cosolvency. [Link]
-
Bentham Science Publishers. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2018). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Al-kassas, R., & Al-kassas, R. (2020). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 6(1), 1-9. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
ScienceDirect. (n.d.). pH adjustment. [Link]
-
JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. (n.d.). (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. [Link]
-
PubChem. (n.d.). 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide. [Link]
Sources
- 1. 5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide | C14H13BrN2O2 | CID 26370113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. solubility experimental methods.pptx [slideshare.net]
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- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
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- 24. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Optimizing N-Alkylation of Picolinamides
Welcome to the technical support center for the N-alkylation of picolinamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a Senior Application Scientist, I will provide not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab.
Section 1: Core Principles of Picolinamide N-Alkylation
The N-alkylation of a picolinamide is fundamentally a nucleophilic substitution reaction (SN2). However, unlike amines, the amide N-H bond is not inherently nucleophilic enough to react directly with alkyl halides.[1] The reaction proceeds in two critical steps:
-
Deprotonation: The amide N-H proton must be removed by a sufficiently strong base to generate a nucleophilic amide anion (an amidate).
-
Nucleophilic Attack: The resulting amidate attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the new N-C bond.
The pKa of a typical amide N-H proton is in the range of 18-22 in DMSO, making it significantly less acidic than water or alcohols. This high pKa necessitates the use of strong bases for efficient deprotonation. The pyridine nitrogen in the picolinamide backbone can also influence the molecule's electronic properties and reactivity.[2]
Caption: General mechanism for base-mediated N-alkylation of picolinamide.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of picolinamides in a question-and-answer format.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
This is the most frequent challenge and typically points to one of four issues: inefficient deprotonation, poor solvent choice, an unreactive alkylating agent, or steric hindrance.
Caption: Troubleshooting workflow for low conversion in N-alkylation reactions.
A) Inefficient Deprotonation: The Role of the Base
The base's role is to generate the nucleophilic amidate. If the base is too weak, the equilibrium will favor the starting materials. Common inorganic bases like K₂CO₃ or Cs₂CO₃ are often insufficient for deprotonating amides.[1] You must use a strong base whose conjugate acid has a pKa value significantly higher than that of the picolinamide N-H.
| Base | Common Abbreviation | Conjugate Acid | pKa (in DMSO) | Suitability |
| Sodium Hydride | NaH | H₂ | ~36 | Excellent |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | Excellent (but bulky) |
| Potassium tert-Butoxide | KtBuO | tert-Butanol | ~32 | Good , may promote elimination |
| Cesium Carbonate | Cs₂CO₃ | Bicarbonate (HCO₃⁻) | ~13 | Poor for amides |
| Potassium Carbonate | K₂CO₃ | Bicarbonate (HCO₃⁻) | ~13 | Poor for amides |
Corrective Action: Switch to a stronger base. Sodium hydride (NaH) is the most common and effective choice, typically used in polar aprotic solvents like DMF or THF.[1][3]
B) Poor Reaction Medium: The Solvent Effect
The SN2 pathway is highly sensitive to the solvent.[1] Polar aprotic solvents are ideal as they solvate the cation of the base (e.g., Na⁺ from NaH) but do not form strong hydrogen bonds with the amidate nucleophile, leaving it "naked" and highly reactive.
| Solvent Type | Examples | Effect on SN2 | Recommendation |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), THF | Accelerates reaction. Stabilizes transition state. | Highly Recommended [4] |
| Polar Protic | Water, Methanol, Ethanol | Slows reaction. Solvates and deactivates the nucleophile. | Avoid |
| Nonpolar | Toluene, Hexane | Very slow. Reactants often have poor solubility. | Not Recommended (unless for specific catalytic systems) |
Corrective Action: Ensure you are using a dry, polar aprotic solvent. Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent starting points.[1]
C) Unreactive Electrophile: The Alkylating Agent
The reactivity of the alkylating agent depends on the leaving group. For alkyl halides, the reactivity follows the order: R-I > R-Br > R-Cl >> R-F.
Corrective Action:
-
If using an alkyl chloride or bromide with slow reactivity, switch to the corresponding alkyl iodide.
-
Alternatively, add a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI). The iodide will displace the bromide/chloride via the Finkelstein reaction to generate the more reactive alkyl iodide in situ.[5]
-
Consider using alkyl sulfonates (e.g., tosylates, mesylates) as they possess excellent leaving groups.
Q2: My reaction is messy, and I'm getting significant side products. What is happening?
Side product formation usually arises from the ambident nature of the amidate nucleophile (O- vs. N-alkylation) or from competing elimination reactions.
A) O-Alkylation Side Products
The amidate anion is an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms. Alkylation can occur at either site.
Caption: Competing N-alkylation (thermodynamic) and O-alkylation (kinetic) pathways.
N-alkylation is typically the thermodynamically favored product. However, O-alkylation can be a significant competing pathway, especially under certain conditions.[3]
-
Factors Favoring O-Alkylation:
-
Highly Electrophilic Alkylating Agents: "Hard" electrophiles like dimethyl sulfate or oxonium salts preferentially attack the "harder" oxygen atom.[3]
-
Poor Cation Solvation: In less polar solvents, the metal counter-ion (e.g., Na⁺) may coordinate more tightly with the oxygen, potentially directing alkylation there.[3]
-
Corrective Action:
-
Use "softer" electrophiles like alkyl iodides or bromides.
-
Employ highly polar aprotic solvents like DMF or DMSO to ensure good cation solvation, which disfavors O-alkylation.[3]
B) Elimination (E2) Side Products
If you are using a secondary or tertiary alkyl halide, a strong base can act as a base to promote elimination (E2) rather than as a nucleophile catalyst for substitution (SN2).[6]
Corrective Action:
-
Whenever possible, use primary alkyl halides, as they are much less prone to elimination.
-
If a secondary halide must be used, consider a less sterically hindered base. However, for amides, the base strength requirement often limits this flexibility.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor substitution over elimination.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the absolute best "go-to" condition for starting a picolinamide N-alkylation?
-
A: A reliable starting point is using 1.1 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) and 1.1 equivalents of your alkyl halide in anhydrous DMF at 0 °C, allowing the reaction to slowly warm to room temperature. This combination addresses the need for a strong base and an ideal polar aprotic solvent.[3]
-
-
Q: My reaction is clean but very slow. Can I just heat it?
-
A: Yes, gentle heating (e.g., 50-60 °C) can often accelerate the reaction.[7] However, be aware that higher temperatures can also promote side reactions like elimination or decomposition, especially with sensitive substrates. Monitor the reaction closely by TLC or LC-MS. Be particularly cautious when heating reactions containing NaH and DMF, as runaway conditions have been reported at high temperatures.[3]
-
-
Q: Are there any modern, catalytic alternatives to using stoichiometric strong bases?
-
A: Yes, the field of "borrowing hydrogen" or "hydrogen autotransfer" catalysis offers a greener alternative.[8] These methods often use ruthenium, iridium, or palladium catalysts to react an amide directly with an alcohol, generating water as the only byproduct.[9][10][11] While this requires catalyst screening and optimization, it avoids the use of hazardous strong bases and alkyl halides.
-
Section 4: Standard Experimental Protocol
This protocol provides a general method for the N-alkylation of a picolinamide using sodium hydride.
Objective: To synthesize N-alkyl picolinamide from picolinamide and an alkyl bromide.
Materials:
-
Picolinamide (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)
-
Alkyl Bromide (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Add picolinamide to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the picolinamide (typical concentration 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C. Caution: NaH reacts with moisture to produce flammable H₂ gas. Ensure proper quenching procedures are in place.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. You should observe gas evolution ceasing as the deprotonation completes.
-
Alkylating Agent Addition: Add the alkyl bromide dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure N-alkylated picolinamide.
References
-
ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF. Available from: [Link]
-
Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. Available from: [Link]
-
ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available from: [Link]
-
ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. Available from: [Link]
-
Royal Society of Chemistry. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. Available from: [Link]
-
Reddit. Is deprotonating amides with K3PO4 for alkylation using alkyl bromides interesting or useful or did I get lucky publishing my paper.. Available from: [Link]
-
ResearchGate. The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies | Request PDF. Available from: [Link]
- Unknown Source. Synthesis of Amines I.
-
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Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]
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YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. Available from: [Link]
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National Center for Biotechnology Information. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available from: [Link]
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David Spring Group, University of Cambridge. The reductive cleavage of picolinic amides. Available from: [Link]
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Royal Society of Chemistry. N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available from: [Link]
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National Center for Biotechnology Information. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Available from: [Link]
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troubleshooting picolinamide purification by column chromatography
Welcome to the technical support resource for the column chromatography purification of picolinamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven answers to common and complex challenges encountered during the purification process. Our focus is on explaining the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the purification of picolinamide, a polar compound with a basic pyridine moiety.
FAQ 1: My picolinamide is showing significant peak tailing on a silica gel column. What is the primary cause and how can I fix it?
Answer:
Peak tailing with pyridine-containing compounds like picolinamide on silica gel is a classic problem.[1] The root cause lies in the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, secondary interaction leads to a portion of the analyte being retained more strongly than the bulk, resulting in a "tailing" effect on the chromatogram.
Solutions, from simplest to most effective:
-
Mobile Phase Modification (The Quick Fix): The most immediate way to address this is to add a small amount of a competitive base to your mobile phase.
-
Protocol: Add 0.1-1% triethylamine (TEA) or a similar amine like pyridine to your eluent system (e.g., ethyl acetate/hexane). The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your picolinamide.[1]
-
Causality: By saturating the active silanol sites, you promote a more uniform interaction of your analyte with the stationary phase, leading to a more symmetrical peak shape.
-
-
Solvent System Optimization: Ensure your sample is fully solubilized in the mobile phase. Poor solubility can also contribute to peak distortion. Picolinamide is soluble in water, DMSO, ethanol, and methanol.[2][3] If using a non-polar solvent system, solubility issues might arise.
FAQ 2: I'm getting very low recovery of picolinamide from my column. Where is my compound going?
Answer:
Low recovery of picolinamide can stem from two primary issues: irreversible adsorption onto the stationary phase or degradation of the compound on the silica gel.[4]
Troubleshooting Steps:
-
Assess Compound Stability on Silica (2D TLC): Before committing to a large-scale column, it's crucial to determine if your picolinamide is stable on silica gel.[5][6]
-
Experimental Protocol: a. Spot your crude picolinamide sample in the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Dry the plate completely. d. Rotate the plate 90 degrees counter-clockwise. e. Develop the plate again in the same solvent system.
-
Interpreting the Results: If your compound is stable, you will see a single spot on the diagonal. If new spots appear below the diagonal, it indicates degradation on the silica surface.[5]
-
-
If Degradation is Confirmed:
-
Switch Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is a good first alternative.[7][8] For more advanced separations, deactivated silica or a polymer-based column can be used.[1]
-
Minimize Contact Time: Run your column faster (flash chromatography) to reduce the time your compound spends in contact with the silica.
-
-
If Adsorption is the Issue:
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of your mobile phase (gradient elution) can help to elute strongly adsorbed compounds.[9][10]
-
Use Additives: As with peak tailing, adding a competitive base like triethylamine can disrupt the strong interactions and improve recovery.[1]
-
FAQ 3: My picolinamide is co-eluting with a very similar impurity. How can I improve the separation?
Answer:
Resolving closely eluting compounds requires optimizing the selectivity of your chromatographic system. This involves systematically altering the stationary and mobile phases to exploit subtle differences between your product and the impurity.[9]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Solvent Selectivity Triangle: If you are using a standard solvent system like ethyl acetate/hexane, switching to solvents from different selectivity groups can drastically alter the separation.[9] For example, try a system with dichloromethane (a dipole) or acetone (a hydrogen bond acceptor).
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can significantly improve the resolution of closely eluting compounds.[10][11][12] This is often more effective than isocratic (constant solvent composition) elution for complex mixtures.[11][13]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.
-
Different Polarity: If you are using normal phase (silica or alumina), consider reverse-phase chromatography. In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[14] More polar compounds will elute first in this system.
-
Alternative Normal Phases: Florisil or different grades of alumina (acidic, neutral, basic) can offer different selectivities compared to silica gel.[8]
-
Section 2: Advanced Troubleshooting & Method Development
This section delves into more complex purification challenges and provides structured workflows for developing a robust purification method from scratch.
Problem 1: My sample won't dissolve in the column's mobile phase.
Answer:
This is a common issue when purifying polar compounds with non-polar solvent systems. Loading an insoluble sample directly onto the column will result in poor separation and streaking.[15] The solution is to use a "dry loading" technique.
Experimental Protocol: Dry Loading
-
Dissolve your crude picolinamide sample in a suitable solvent in which it is highly soluble (e.g., methanol, dichloromethane).
-
In a round-bottom flask, add a small amount of silica gel (approximately 5-10 times the mass of your crude sample) to the dissolved sample.
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.[6]
-
Carefully add this silica-adsorbed sample to the top of your packed column.
-
You can now begin eluting with your chosen mobile phase.
Problem 2: I'm developing a method from scratch. How do I systematically choose the right conditions?
Answer:
A systematic approach will save you time and solvent in the long run. The following workflow is a reliable method for developing a purification protocol for a new compound like picolinamide.
Workflow for Method Development:
Caption: A systematic workflow for developing a column chromatography purification method.
Step-by-Step Explanation:
-
Solubility Testing: Determine which common lab solvents readily dissolve your crude picolinamide. Good starting points are dichloromethane, ethyl acetate, methanol, and acetone.[16]
-
TLC Analysis: Spot your crude material on several TLC plates and run them in different solvent systems of varying polarities (e.g., 100% Hexane, 10:1 Hexane:EtOAc, 5:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc).
-
Select Best Solvent System: Identify the solvent system that gives your desired compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.[15]
-
Check for Degradation: Perform a 2D TLC as described in FAQ 2 to ensure your compound is stable in the chosen solvent system and on the silica.
-
Run a Small-Scale Column: Pack a small column and run a small amount of your material to confirm that the separation observed on TLC translates to the column.
-
Analyze Fractions & Optimize: Analyze the collected fractions by TLC. If the separation is not perfect, you may need to fine-tune the solvent system or consider a gradient elution.[15]
Section 3: Data & Reference Tables
Table 1: Common Solvent Systems for Picolinamide Purification
| Solvent System (v/v) | Polarity | Typical Application | Notes |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. | May require high percentages of ethyl acetate for picolinamide. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds like picolinamide. | Dichloromethane is a versatile solvent.[16] |
| Ethyl Acetate / Methanol | Medium to High | Can provide different selectivity compared to DCM/MeOH. | |
| Chloroform / Acetone | Medium | Another option to explore for selectivity differences. |
Add 0.1-1% Triethylamine (TEA) to any of these systems to mitigate peak tailing.
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction with acidic silanol groups. | Add TEA or pyridine to the mobile phase; switch to alumina.[1] |
| Low Recovery | Irreversible adsorption; compound degradation. | Increase eluent polarity; use dry loading; perform 2D TLC to check stability; switch to a less acidic stationary phase.[4][8] |
| Poor Separation | Suboptimal mobile or stationary phase. | Optimize solvent system (try different solvents); use gradient elution; switch to a different stationary phase (e.g., reverse-phase).[9] |
| Compound at Baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. |
| Compound at Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Streaking | Poor sample solubility; column overload. | Use dry loading method; load less sample.[6][17] |
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Reddit. (2025, October 17). So frustrated with these columns, asking for more insight. r/OrganicChemistry. [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
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Khan Academy. (n.d.). Column chromatography. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
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Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]
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Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]
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YouTube. (2018, September 24). Column chromatography. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. [Link]
-
MDPI. (2022, December 30). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. [Link]
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]
-
PubMed. (n.d.). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. [Link]
-
David Spring's group. (n.d.). The reductive cleavage of picolinic amides. [Link]
-
Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Chromatography. [Link]
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PubChem. (n.d.). 2-Pyridinecarboxamide. [Link]
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LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
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YouTube. (2019, March 25). Chromatography Troubleshooting. [Link]
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Cheméo. (n.d.). Chemical Properties of Picolinamide (CAS 1452-77-3). [Link]
-
ResearchGate. (2025, August 6). (PDF) Determination of pKa Values by Liquid Chromatography. [Link]
-
Chromatography Forum. (2008, September 25). how drug's pKa help in RP-HPLC method development. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
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preventing degradation of 5-Bromo-N-(4-methoxybenzyl)picolinamide during storage
A Guide to Preventing Degradation During Storage
Welcome to the technical support center for 5-Bromo-N-(4-methoxybenzyl)picolinamide. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the chemical nature of this compound, offering troubleshooting advice and best practices to prevent its degradation during storage.
Understanding the Molecule's Vulnerabilities
To effectively prevent degradation, it is crucial to understand the inherent chemical sensitivities of the molecule. This compound is composed of three key structural motifs, each with specific vulnerabilities that dictate proper storage and handling.
-
The Picolinamide Core: The central amide bond is susceptible to hydrolysis, a reaction with water that cleaves the molecule into 5-bromopicolinic acid and 4-methoxybenzylamine.[1][2] This reaction is significantly accelerated by the presence of strong acids or bases and can be promoted by heat.[3] The pyridine ring itself requires storage conditions that prevent exposure to strong acids and ignition sources.[4][5]
-
The 5-Bromo Substituent: The carbon-bromine (C-Br) bond on the aromatic pyridine ring is a potential site for photodegradation.[6] Exposure to light, particularly in the UV spectrum, can induce reductive dehalogenation, cleaving the bromine atom and replacing it with hydrogen.[7][8]
-
The N-(4-methoxybenzyl) Group: The para-methoxybenzyl (PMB) moiety is sensitive to both acidic and oxidative conditions.[9][10] Strong acids can facilitate the cleavage of this group, and it is particularly susceptible to removal by oxidizing agents.[10][11][12]
These vulnerabilities are not just theoretical; they are the root cause of compound degradation if not properly addressed.
Caption: Primary degradation pathways for this compound.
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: The ideal conditions are dictated by the molecule's sensitivity to temperature, moisture, light, and air.
-
Temperature: For long-term storage (>6 months), we recommend storing the solid compound at -20°C . For short-term storage (weeks to months), refrigeration at 2-8°C is sufficient.[13] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[14]
-
Atmosphere: To mitigate the risks of hydrolysis and oxidation, the compound should be stored under an inert atmosphere, such as Argon or Nitrogen . This is especially critical for long-term storage.
-
Light: The compound is photosensitive. Always store it in an amber glass vial or an opaque container to protect it from light.[13][15]
-
Moisture: The compound should be kept in a dry environment. Storing the vial inside a desiccator containing a drying agent like silica gel is a highly recommended practice to prevent water absorption.[14]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, inspect the container for any damage. If the compound is to be used immediately, allow it to warm to room temperature before opening. If it is intended for long-term storage, confirm the container seal is intact and place it under the recommended conditions (-20°C, dark, dry). It is good practice to date the vial upon receipt and first opening to keep track of its age.[16]
Q3: What are the visible signs of degradation?
A3: While analytical confirmation is necessary for a definitive assessment, visual cues can indicate potential degradation. These include:
-
Color Change: A shift from its typical white or off-white solid appearance to yellow or brown hues.
-
Change in Physical State: Clumping of the solid powder, which may suggest moisture absorption.
-
Insolubility: Difficulty dissolving the compound in a solvent in which it was previously known to be soluble.
If you observe any of these signs, we recommend performing a purity analysis before use.
Q4: What materials should I use for storage containers?
A4: Borosilicate glass (amber-colored) is the preferred primary container material.[4] For solutions, use volumetric flasks with ground glass stoppers or screw-cap vials with PTFE-lined caps. Avoid using plastic containers for long-term storage as they can be permeable to air and moisture and may leach plasticizers.[4][17]
Q5: What chemicals are incompatible and should be stored separately?
A5: To prevent accidental reactions, this compound must be segregated from incompatible chemical classes.[13][18] Store it away from:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates)
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)[19]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[19]
-
Reactive Metals: (e.g., sodium, lithium)[19]
Chemicals should be organized by hazard class, not alphabetically.[13][16]
| Parameter | Recommended Condition | Rationale & Conditions to Avoid |
| Temperature | Long-Term: -20°CShort-Term: 2-8°C | Prevents acceleration of degradation pathways.[13][20] Avoid room temperature for extended periods and freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents slow oxidation and hydrolysis from atmospheric moisture.[14] Avoid exposure to ambient air. |
| Light | Amber vial or opaque container | Protects against photodegradation (debromination).[13][15] Avoid clear containers and direct sunlight. |
| Moisture | Store in a desiccator | Prevents amide hydrolysis.[13] Avoid humid environments and opening containers while cold. |
| pH | Neutral Environment | The amide bond is labile to acid and base catalysis.[1] Avoid contact with acidic or basic vapors and surfaces. |
Troubleshooting Guide
This section provides a logical approach to diagnosing and resolving issues related to compound stability.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Purity has decreased over time (confirmed by HPLC/LC-MS) | 1. Hydrolysis: Improper sealing, exposure to moisture.2. Photodegradation: Exposure to light.3. General Decomposition: Storage at an elevated temperature. | 1. Confirm Identity of Impurities: Use LC-MS to identify degradation products. This can confirm the degradation pathway (e.g., presence of 5-bromopicolinic acid indicates hydrolysis).2. Review Storage Protocol: Check temperature logs, ensure proper sealing and inert atmosphere procedures were followed, and confirm use of light-protecting containers.[13]3. Discard and Replace: If purity is below the acceptable limit for your application, it is best to use a new, verified batch. |
| The compound has changed color or appearance | 1. Oxidation: Minor impurities forming from reaction with air.2. Moisture Absorption: Hygroscopic nature of the compound leading to clumping. | 1. Perform Purity Check: Run an HPLC or LC-MS analysis to quantify the purity and identify impurities.[21][22]2. Do Not Use If Purity is Compromised: Chromophoric impurities, even in small amounts, can interfere with certain assays. |
| Inconsistent experimental results using an older batch | Compound Degradation: The effective concentration of the active compound is lower than assumed, or degradation products are interfering with the experiment. | 1. Establish a QC Protocol: Before starting a new set of experiments with an older batch, always re-qualify its purity via HPLC or another suitable analytical method.[23]2. Prepare Fresh Stock Solutions: Do not use old stock solutions, as degradation can occur more rapidly in solution than in the solid state. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the maximum shelf-life and integrity of the compound.
-
Preparation: In a controlled environment with low humidity (e.g., a glove box or a bench with flowing inert gas), aliquot the desired amount of solid this compound into a pre-dried, tared amber glass vial.
-
Inerting: Backfill the vial with dry argon or nitrogen gas.
-
Sealing: Securely cap the vial with a PTFE-lined cap. For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Label the vial clearly with the compound name, batch number, date of storage, and your initials using a chemical-resistant marker.[20][24]
-
Secondary Containment: Place the sealed vial into a labeled, shatter-proof secondary container.
-
Storage: Place the secondary container in a -20°C freezer that is designated for chemical storage and is not subject to frequent opening.[13] Log the storage location and details in your lab inventory.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a standard workflow for routine quality control checks.
Caption: Workflow for routine purity assessment of this compound by HPLC.
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-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Yao, Y., et al. (2013). Iron(II)-dependent dioxygenase and N-formylamide deformylase catalyze the reactions from 5-hydroxy-2-pyridone to maleamate. ResearchGate. Retrieved from [Link]
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Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
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O'Donovan, D. H., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(26), 2962-2964. Retrieved from [Link]
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Sela-Adler, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium. MDPI. Retrieved from [Link]
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Chéron, N., et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 20(10), 17556-17582. Retrieved from [Link]
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Wang, J., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 198, 03013. Retrieved from [Link]
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- 18. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 19. Chemical Segregation and Storage Guide | Fisher Scientific [fishersci.com]
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- 22. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 23. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 24. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
Technical Support Center: Scaling Up 5-Bromo-N-(4-methoxybenzyl)picolinamide Production
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 5-Bromo-N-(4-methoxybenzyl)picolinamide from bench-scale to larger-scale production. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the unique challenges encountered during scale-up.
Introduction to the Scale-Up Challenge
This compound is a key heterocyclic amide, and its synthesis is fundamentally an amide coupling reaction between 5-bromopicolinic acid and (4-methoxyphenyl)methanamine. While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction kinetics, heat and mass transfer, impurity profiling, and product isolation.[1][2] Amide bond formation is one of the most frequently used reactions in pharmaceutical development, yet its scale-up can be inefficient, often requiring stoichiometric coupling agents that complicate product purification and generate substantial waste.[3]
This document serves as a practical, field-tested resource to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.
Core Reaction Pathway
The primary transformation is the condensation of a carboxylic acid and an amine. To facilitate this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a coupling agent to form a highly reactive activated intermediate, which is then susceptible to nucleophilic attack by the amine.[4][5]
Caption: General workflow for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this amide coupling?
A1: When scaling up, control over the following parameters is crucial:
-
Temperature: Amide coupling reactions can be exothermic, especially during the initial activation of the carboxylic acid. Poor heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and degradation of reagents or product.[6]
-
Reagent Addition Rate: Slow, controlled addition of the coupling agent and the amine is vital. This maintains a manageable reaction rate, prevents localized high concentrations that can lead to side-product formation, and ensures effective temperature control.
-
Agitation/Mixing: Homogeneous mixing is essential to ensure consistent reaction kinetics throughout the vessel. Inadequate mixing can create "hot spots" or areas of high concentration, leading to inconsistent product quality and yield.
-
Reaction Concentration: As scale increases, solubility can become a major issue. The product or reaction intermediates may precipitate, creating a thick slurry that is difficult to stir and may trap impurities. Solvent selection and concentration must be carefully optimized.[1]
Q2: Which coupling reagent is recommended for large-scale synthesis?
A2: While many coupling reagents work well at the bench, their suitability for large-scale production varies significantly based on cost, safety, and ease of byproduct removal.[2]
-
Carbodiimides (DCC/EDC): DCC is inexpensive but generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that complicates purification. EDC is a better choice as its urea byproduct is water-soluble, simplifying workup.[5] However, both can cause racemization in chiral systems.[4]
-
Phosphonium/Aminium Reagents (HATU, HBTU): These are highly efficient and fast but are expensive and have a high "atom economy" cost.[7] They are often used in pharmaceutical manufacturing where efficiency and yield are paramount. A significant side reaction can be the formation of a guanidinium byproduct if the amine reacts directly with the coupling agent.
-
Propylphosphonic Anhydride (T3P®): T3P is an excellent choice for scale-up. It is safer to handle than many other reagents, the byproducts are water-soluble and easily removed with an aqueous wash, and it is effective for a wide range of substrates.[8]
For this specific synthesis, T3P or EDC are often the most balanced choices for scale-up, prioritizing ease of purification and cost-effectiveness.
Q3: What are the primary safety concerns when scaling up this process?
A3: Key safety considerations include:
-
Thermal Runaway: As mentioned, the reaction can be exothermic. A thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the heat of reaction and ensure the cooling capacity of the reactor is sufficient.
-
Reagent Handling: Many coupling reagents and bases (like DIPEA or TEA) are corrosive and have specific handling requirements. Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.
-
Solvent Safety: Large volumes of organic solvents pose flammability risks. Operations should be conducted in appropriately rated environments with proper grounding and ventilation.
-
Byproduct Off-gassing: Some reactions may evolve gas. The reactor must be equipped with a suitable vent and scrubbing system if necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a direct question-and-answer format.
Category 1: Low Yield & Incomplete Conversion
Q: My reaction has stalled at ~70% conversion, even after extended reaction time. What are the likely causes and how can I resolve this?
A: Stalled reactions are a common scale-up challenge, often pointing to issues with reagent activity, solubility, or competing side reactions.
Possible Causes & Solutions:
-
Poor Activation of Carboxylic Acid: The initial step, formation of the activated ester, may be inefficient.
-
Troubleshooting:
-
Check Reagent Quality: Ensure the coupling agent is fresh and has been stored under anhydrous conditions. Many coupling reagents are moisture-sensitive.
-
Optimize Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction without competing with the primary amine.[9] Ensure at least 2-2.5 equivalents of base are used.
-
Pre-activation: Allow the carboxylic acid, coupling agent, and base to stir for a period (e.g., 15-30 minutes) before adding the amine. This ensures the activated intermediate is fully formed.[10]
-
-
-
Low Nucleophilicity of the Amine: The amine, (4-methoxyphenyl)methanamine, may not be effectively competing for the activated intermediate.
-
Troubleshooting:
-
Temperature Control: While high temperatures can degrade reagents, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes provide the necessary activation energy to drive the reaction to completion. Monitor by HPLC to ensure product degradation does not occur.[6]
-
-
-
Precipitation of Reactants: On a larger scale, one of the starting materials may be precipitating out of the solution, effectively removing it from the reaction.
-
Troubleshooting:
-
Solvent System: Re-evaluate your solvent choice. A solvent system that keeps all reactants in the solution phase is ideal. Consider switching to a more polar aprotic solvent like DMF or NMP, but be mindful that these can be difficult to remove. Alternatively, a solvent mixture might be necessary.
-
Increase Dilution: While counterintuitive for reaction rates, increasing the solvent volume can sometimes prevent precipitation and allow the reaction to proceed to completion.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Category 2: Impurity Formation
Q: My final product shows several persistent impurities after workup. What are they likely to be and how can I prevent their formation?
A: Impurities in amide coupling reactions typically arise from side reactions involving the coupling agent or the reactants themselves.
| Impurity Type | Potential Source / Cause | Prevention & Mitigation Strategy |
| N-Acylurea | Use of carbodiimides (DCC, EDC). The O-acylisourea intermediate rearranges to the stable, often insoluble, N-acylurea byproduct. | Switch to a different class of coupling agent (e.g., T3P or HATU). If using EDC, perform a thorough acidic wash during workup as the protonated byproduct is more water-soluble. |
| Guanidinium Byproduct | Use of uronium/aminium reagents (HATU, HBTU). The amine reactant attacks the coupling agent directly. | Control the order of addition. Pre-activating the carboxylic acid before adding the amine minimizes the time the free amine and coupling agent are in solution together.[10] |
| Unreacted Starting Materials | Incomplete reaction (see previous section). | Re-optimize reaction conditions (temperature, time, stoichiometry). |
| Dimer of Carboxylic Acid | Formation of an acid anhydride from two molecules of 5-bromopicolinic acid, which can then react with the amine. | This is sometimes unavoidable but can be minimized by slow addition of the coupling agent to a solution of the acid and base. |
Category 3: Work-up & Purification Challenges
Q: I'm struggling to remove the dicyclohexylurea (DCU) byproduct from my reaction using DCC. It co-precipitates with my product.
A: This is the most significant drawback of using DCC at scale.
-
Filtration Strategy: Often, the best approach is to choose a solvent system where the desired product is highly soluble, but the DCU is not. After the reaction is complete, dilute the mixture with a solvent like dichloromethane (DCM) or ethyl acetate, stir, and filter off the solid DCU before proceeding with the aqueous workup.
-
Alternative Reagents: The most effective solution is to avoid DCC in the scale-up process. Switching to EDC or T3P, whose byproducts are removed with a simple water wash, will save significant time and resources in the long run.[8]
Q: My product oils out during crystallization, or the purity does not improve upon recrystallization. What should I do?
A: Successful recrystallization depends entirely on selecting the right solvent system. The goal is to find a solvent (or solvent pair) in which the product has high solubility at high temperatures and low solubility at low temperatures.[11][12]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A good starting point is to find a solvent that dissolves the crude product when hot but not when cold.
-
Using a Two-Solvent System: This is often more effective.
-
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or ethyl acetate) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which the product is insoluble, e.g., water or heptane) dropwise to the hot solution until persistent cloudiness is observed.[11]
-
Add a few more drops of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly.
-
-
Control Cooling Rate: Do not rush the cooling process. Slow cooling allows for the formation of a pure crystal lattice, excluding impurities. Allow the solution to cool to room temperature naturally before moving it to an ice bath to maximize recovery.[13]
Experimental Protocols
Protocol 1: Scale-Up Synthesis using T3P®
This protocol is optimized for a 100g scale and prioritizes ease of workup and purification.
Materials:
-
5-Bromopicolinic acid: 101.0 g (0.5 mol, 1.0 eq)
-
(4-Methoxyphenyl)methanamine: 72.0 g (0.525 mol, 1.05 eq)
-
Propylphosphonic Anhydride (T3P®), 50% solution in Ethyl Acetate: 318.0 g (0.5 mol, 1.0 eq)
-
Triethylamine (TEA): 151.8 g (1.5 mol, 3.0 eq)
-
Ethyl Acetate: 1.5 L
-
Saturated Sodium Bicarbonate Solution: 1 L
-
Brine: 500 mL
Procedure:
-
Reaction Setup: To a 5L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 5-bromopicolinic acid (101.0 g) and ethyl acetate (1.0 L).
-
Addition of Base and Amine: Add triethylamine (151.8 g) followed by (4-methoxyphenyl)methanamine (72.0 g). Stir the resulting slurry at room temperature (20-25 °C).
-
T3P Addition: Slowly add the T3P® solution (318.0 g) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 35 °C. Use the reactor jacket cooling to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at 20-25 °C for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the consumption of the starting carboxylic acid is >99%.
-
Aqueous Workup: Once complete, add the saturated sodium bicarbonate solution (1 L) to the reactor and stir for 20 minutes. Stop stirring and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the remaining organic layer with brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound: ~160 g
-
Ethanol: ~500 mL
-
Water: ~500 mL
Procedure:
-
Dissolution: Place the crude product into a 2L flask. Add ethanol (400 mL) and heat the mixture to reflux (~78 °C) with stirring until all the solid dissolves. If it does not fully dissolve, add more ethanol in small portions until a clear solution is obtained.
-
Induce Crystallization: While hot, slowly add water (the anti-solvent) dropwise until the solution becomes faintly cloudy. Add a small amount of ethanol (10-20 mL) to redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 60 minutes to maximize the yield of precipitated solid.
-
Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of a cold ethanol/water (1:1) mixture. Dry the crystals under vacuum at 40-50 °C to a constant weight.
References
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
-
Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
American Chemical Society. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Reagents and conditions. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts. Retrieved from [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Retrieved from [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities. Retrieved from [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
YouTube. (2021). CHEM 312 - Recrystallization Experiment. Retrieved from [Link]
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- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
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identifying impurities in 5-Bromo-N-(4-methoxybenzyl)picolinamide samples
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Bromo-N-(4-methoxybenzyl)picolinamide. Its purpose is to provide expert-driven troubleshooting advice and detailed methodologies for the accurate identification and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my sample?
Impurities can be introduced at various stages of the manufacturing process and product lifecycle. They are generally categorized into three main types:
-
Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials (e.g., 5-bromopicolinic acid, 4-methoxybenzylamine), intermediates, and byproducts from side reactions. For instance, if thionyl chloride is used to activate the picolinic acid, byproducts involving chlorination of the pyridine ring can occur.[1][2]
-
Starting Material Impurities: The purity of your starting materials is critical. Isomeric or di-brominated impurities in the 5-bromopicolinic acid, for example, will carry through the synthesis and generate corresponding isomeric quinoline byproducts.[3]
-
Degradation Products: These form during storage or handling due to exposure to environmental factors like heat, light, humidity, or reactive excipients.[4] The amide bond in the target molecule is a potential site for hydrolysis under acidic or basic conditions.
Q2: I've detected an unexpected peak in my HPLC chromatogram. What is the immediate course of action?
An unexpected peak requires a systematic investigation. First, ensure it's not an artifact of the analytical system.
-
System Suitability Check: Verify that the peak is not from the mobile phase, sample diluent (perform a blank injection), or a result of carryover from a previous injection.
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, perform a peak purity analysis. This will help determine if the main peak of your active pharmaceutical ingredient (API) is co-eluting with an impurity.[5] A peak purity angle less than the purity threshold suggests the peak is spectrally homogeneous.
-
Preliminary Characterization: Note the retention time and the relative area of the peak. This information is crucial for tracking the impurity. The next logical step is to obtain mass spectrometric data to determine the molecular weight of the compound associated with the unknown peak.
Q3: My ¹H-NMR spectrum appears overly complex, making it difficult to identify impurity signals. What can I do?
Complex NMR spectra are common when impurities are present.
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) can increase spectral dispersion and resolve overlapping signals.
-
2D NMR Techniques: Two-dimensional NMR is invaluable for structural elucidation.[6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H) within the same spin system, helping to piece together fragments of a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting molecular fragments.
-
-
qNMR (Quantitative NMR): This technique can be used to determine the purity of your compound and quantify impurities without needing a reference standard for the impurity itself.[7][8] It relies on comparing the integral of a known impurity peak to that of a certified internal standard.
Q4: How can I definitively confirm the identity of a suspected impurity?
Confirmation requires a multi-pronged approach using orthogonal analytical techniques.
-
LC-MS/MS: Obtain high-resolution mass data to confirm the molecular formula and analyze fragmentation patterns to gain structural insights.
-
Isolation and NMR: Isolate a sufficient quantity of the impurity, typically using preparative HPLC. Once isolated, perform a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate its definitive structure.[6]
-
Reference Standard: The gold standard for confirmation is to synthesize the suspected impurity and compare its chromatographic and spectroscopic data (retention time, mass spectrum, NMR spectrum) with the data from the isolated impurity.
Troubleshooting and Investigative Guides
This section provides in-depth workflows for tackling common challenges in impurity analysis.
Guide 1: Initial Purity Assessment via HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity assessment. An effective "stability-indicating" method is one that can separate the API from all potential impurities and degradation products.
Workflow for HPLC Analysis:
-
Method Development: Start with a robust reversed-phase method. A C18 column is typically a good starting point for this type of molecule.
-
Detection Wavelength: Analyze the UV spectrum of this compound to select a wavelength that provides a good response for both the API and potential impurities. A wavelength around 254 nm is often suitable for aromatic compounds.[3]
-
Data Interpretation:
-
Symmetric Peaks: Tailing or fronting peaks may indicate issues with the mobile phase pH, column interactions, or sample overload.
-
Resolution: Ensure baseline resolution between the main peak and all impurity peaks. The ICH recommends a resolution (Rs) of >1.5.
-
Quantification: Use area percent to estimate the level of impurities, assuming a similar response factor to the API. For accurate quantification, a reference standard for the impurity is required.
-
Guide 2: Structure Elucidation of Unknowns with LC-MS
When HPLC reveals an unknown impurity, LC-MS is the next critical step to determine its molecular weight and formula.
Key Investigative Steps:
-
Molecular Ion Determination: Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide a highly accurate mass measurement, enabling the prediction of the elemental composition.
-
Isotope Pattern Analysis: A key feature of this compound and its related impurities is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. In the mass spectrum, this will result in two peaks for the molecular ion (M and M+2) of nearly equal intensity. This distinctive pattern is a powerful tool for selectively identifying bromine-containing compounds in a complex mixture.[9][10][11]
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, you can obtain structural information. For example, cleavage of the amide bond would be a characteristic fragmentation pathway for this molecule.
Impurity Identification Workflow
Caption: Workflow for impurity identification and characterization.
Guide 3: Definitive Structure Confirmation with NMR
NMR spectroscopy provides unequivocal structural information.[6] It is essential for confirming the exact bonding and stereochemistry of an impurity.
Characteristic ¹H-NMR Signals for this compound:
-
Aromatic Protons (Pyridine Ring): Signals typically appear in the 7.5-8.5 ppm region.[12]
-
Aromatic Protons (Methoxybenzyl Ring): Two doublets are expected in the 6.8-7.5 ppm range.
-
Methylene Protons (-CH₂-): A characteristic signal (likely a doublet due to coupling with the amide N-H) around 4.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.
-
Amide Proton (-NH-): A broad signal, typically downfield (>8.0 ppm).
When analyzing an impurity, look for shifts in these signals or the appearance of new signals that can indicate changes to the parent structure.
Guide 4: Proactive Impurity Profiling via Forced Degradation
Forced degradation (or stress testing) is a crucial study that deliberately degrades the API under harsh conditions to predict the degradation products that could form during storage.[13] This allows for the development of a truly stability-indicating analytical method.
Standard Stress Conditions (as per ICH Q1A guidelines): [4]
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. The primary expected degradation product is the hydrolysis of the amide bond to form 5-bromopicolinic acid and 4-methoxybenzylamine.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C).
-
Photostability: Exposure to light of a specified wavelength and intensity.
The goal is to achieve 5-10% degradation of the API. Samples from these studies are then analyzed by HPLC and LC-MS to identify and characterize the resulting degradants.
Potential Impurity Pathways
Caption: Potential synthetic and degradation pathways for impurities.
Appendices
Appendix A: Table of Common Potential Impurities
| Impurity Name | Structure | Likely Origin |
| 5-Bromopicolinic Acid | C₆H₄BrNO₂ | Unreacted starting material; Degradation (hydrolysis) |
| 4-Methoxybenzylamine | C₈H₁₁NO | Unreacted starting material; Degradation (hydrolysis) |
| 4-Chloro-5-bromo-N-(4-methoxybenzyl)picolinamide | C₁₄H₁₂BrClN₂O₂ | Synthesis byproduct (if using chlorinating agents like SOCl₂)[2] |
| Isomeric Bromo-picolinamides | C₁₄H₁₃BrN₂O₂ | Impurities in the 5-bromopicolinic acid starting material |
Appendix B: Recommended Analytical Protocols
| Parameter | HPLC Method | LC-MS Method |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Example: 10-90% B over 20 min | Example: 5-95% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV/PDA at 254 nm | ESI Positive/Negative Mode |
| MS Scan Range | N/A | m/z 100-1000 |
| Injection Vol. | 10 µL | 2 µL |
| Column Temp. | 30 °C | 40 °C |
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2011). NIH. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2016). CONICET. [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (2024). Onyx Scientific. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]
-
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). NIH. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2021). NIH. [Link]
- Process for synthesis of picolinamides. (2021).
-
LCMS-guided detection of halogenated natural compounds. (2020). ResearchGate. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed. [Link]
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Synthesis of 5-Bromo-8-ethoxalylamino-7-nitroquinoline. PrepChem.com. [Link]
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Automated Detection of Natural Halogenated Compounds from LC‑MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). ACS Figshare. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2010). Acta Poloniae Pharmaceutica. [Link]
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Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
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Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). NIH. [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2025). ResearchGate. [Link]
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Synthesis of picolinamide amide derivatives. Reagents and conditions. (2020). ResearchGate. [Link]
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Analysis of highly polar pesticides in foods by LC-MS/MS. (2022). Journal of Food and Drug Analysis. [Link]
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Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022). MDPI. [Link]
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HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. [Link]
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Technical Support Center: Enhancing the Stability of Picolinamide Solutions for Assays
Welcome to the technical support center for picolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the stability of picolinamide solutions in experimental assays. Ensuring the stability of your picolinamide solutions is critical for obtaining accurate, reproducible, and reliable results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of picolinamide solutions.
Q1: My picolinamide solution has turned a yellow/brown color. What is the cause and is it still usable?
A change in color is a common indicator of degradation. This can be caused by exposure to light (photodegradation) or oxidation.[1][2] It is strongly recommended not to use a discolored solution as it may contain impurities that could interfere with your assay. To identify the cause, consider if the solution was exposed to light or if the storage container was not properly sealed. A purity check using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) can help identify and quantify any degradation products.[3]
Q2: I've observed precipitate forming in my picolinamide stock solution after storing it in the refrigerator. What should I do?
Precipitation upon cooling is often due to the solvent's reduced capacity to keep picolinamide dissolved at lower temperatures, especially if the solution is near its saturation point. Picolinamide has low water solubility, which can be a contributing factor.[1][4] Before use, allow the solution to equilibrate to room temperature and ensure the precipitate redissolves completely, potentially with the aid of sonication.[5] If the precipitate does not redissolve, it may indicate that the concentration is too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution or using a different solvent system.
Q3: What is the optimal pH for storing aqueous picolinamide solutions?
The stability of picolinamide is pH-dependent. The amide bond in picolinamide is susceptible to hydrolysis under both acidic and basic conditions.[6][7][8] Therefore, it is advisable to prepare and store aqueous solutions in a neutral buffer, such as a phosphate buffer at pH 7. This will help to minimize hydrolysis of the amide bond.
Q4: How should I store my picolinamide stock solutions for short-term and long-term use?
For short-term storage (a few days), solutions should be kept at 2-8°C and protected from light.[3] For long-term storage, it is recommended to store solutions in a non-aqueous solvent at -20°C or -80°C.[5] Always use tightly sealed containers to prevent solvent evaporation and exposure to air.[1]
Troubleshooting Guide: Common Stability Issues
This section provides a more in-depth guide to troubleshooting common stability problems encountered with picolinamide solutions.
Problem 1: Inconsistent Assay Results
-
Symptom: High variability in results between experiments or even within the same experiment.
-
Possible Cause: Degradation of picolinamide in the assay solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a reliable stock solution immediately before each experiment.
-
Control for Light Exposure: Protect solutions from light at all stages of the experiment by using amber vials or covering containers with aluminum foil.[1][9]
-
Maintain Consistent Temperature: Ensure that all experimental steps are carried out at a consistent and controlled temperature.
-
Assess Stock Solution Integrity: If the problem persists, your stock solution may be compromised. Prepare a fresh stock solution and compare the results.
-
Problem 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: When analyzing your picolinamide solution by HPLC or LC-MS, you observe new, unidentified peaks that were not present in the freshly prepared standard.
-
Possible Cause: This is a strong indication of degradation. The unknown peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If your assay is sensitive to impurities, it is crucial to identify these degradation products. Techniques like LC-MS/MS can be used to determine their molecular weights and aid in structural elucidation.[10]
-
Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is highly recommended. This will help you understand the degradation pathways and develop a more robust, stability-indicating analytical method.[11][12][13]
-
Experimental Protocols
Protocol 1: Preparation of a Stable Picolinamide Stock Solution
This protocol outlines the steps for preparing a stable stock solution of picolinamide.
-
Solvent Selection: Choose a suitable solvent. While picolinamide is soluble in water with sonication, for long-term stability, consider using an organic solvent like DMSO or methanol.[5][14]
-
Weighing: Accurately weigh the required amount of picolinamide solid using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. If necessary, use a vortex mixer or sonicator to aid dissolution.[5]
-
pH Adjustment (for aqueous solutions): If preparing an aqueous solution, use a neutral buffer (e.g., phosphate buffer, pH 7) to minimize hydrolysis.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature. For aqueous solutions, short-term storage at 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, especially for solutions in organic solvents.[3][5]
Protocol 2: Forced Degradation Study for Picolinamide
A forced degradation study is a critical step in understanding the stability of your picolinamide solution and developing a stability-indicating analytical method.[11][15]
-
Prepare Stock Solution: Prepare a stock solution of picolinamide in a suitable solvent (e.g., a mixture of methanol and water).
-
Expose to Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions in parallel with a control sample protected from stress:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][16][17]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the stressed samples and the control using a suitable analytical method, such as HPLC with UV or MS detection.[18][19][20]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main picolinamide peak and the appearance of new peaks indicate degradation.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Solvent | DMSO or Methanol for long-term | Minimizes hydrolysis of the amide bond. |
| Aqueous Buffer | pH 7 (e.g., phosphate buffer) | Prevents acid and base-catalyzed hydrolysis. |
| Short-Term Storage | 2-8°C, protected from light | Slows down degradation kinetics. |
| Long-Term Storage | -20°C or -80°C, protected from light | Significantly reduces degradation rates. |
| Light Exposure | Minimize at all times | Picolinamide is susceptible to photodegradation. |
Visualizations
Troubleshooting Workflow for Picolinamide Solution Instability
Caption: A decision tree for troubleshooting picolinamide solution instability.
References
-
The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Spring, D. (n.d.). The reductive cleavage of picolinic amides. David Spring's group. Retrieved January 21, 2026, from [Link]
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ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 21, 2026, from [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 21, 2026, from [Link]
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Jellinek, H. H. G., & Urwin, J. R. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry - ACS Publications. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... Retrieved January 21, 2026, from [Link]
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ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? Retrieved January 21, 2026, from [Link]
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ResearchGate. (2025, August 7). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions | Request PDF. Retrieved January 21, 2026, from [Link]
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Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 21, 2026, from [Link]
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FDA. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. Retrieved January 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Retrieved January 21, 2026, from [Link]
-
Capot Chemical. (2019, May 24). MSDS of Picolinamide. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Retrieved January 21, 2026, from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 21, 2026, from [Link]
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Dovepress. (2024, December 3). A review on recent advances in the stability study of anti-mycobacterial drugs. Retrieved January 21, 2026, from [Link]
-
MDPI. (2019, March 11). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved January 21, 2026, from [Link]
-
Bev. (n.d.). Supplementary data on method for analysis of Picolinic acid (Pic). Retrieved January 21, 2026, from [Link]
-
ACS Publications. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Metabolism of pyridine compounds by phthalate-degrading bacteria. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Retrieved January 21, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved January 21, 2026, from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved January 21, 2026, from [Link]
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RD Laboratories. (n.d.). Photostability. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 21, 2026, from [Link]
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SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved January 21, 2026, from [Link]
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OSTI.GOV. (1988, October 1). Metabolism of pyridine compounds by phthalate-degrading bacteria. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
The Halogen Effect: A Comparative Analysis of Bromo- vs. Chloro-Substituted Picolinamides in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a time-honored approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among the various halogenated scaffolds, picolinamides have emerged as a versatile class of compounds with a broad spectrum of therapeutic potential, including notable antibacterial and antifungal activities.[1][2] This guide provides an in-depth, objective comparison of the bioactivity of bromo- versus chloro-substituted picolinamides, offering experimental insights and data to inform the design and development of next-generation therapeutic agents.
The choice between bromine and chlorine substitution is a critical decision in the lead optimization process. While both are halogens, their distinct physicochemical properties—size, electronegativity, and polarizability—can profoundly influence a compound's interaction with its biological target, ultimately dictating its potency, selectivity, and metabolic stability. This guide will dissect these differences, drawing upon published experimental data to provide a clear rationale for selecting one halogen over the other in the context of picolinamide-based drug discovery.
Comparative Bioactivity: Unraveling the Impact of Halogen Substitution
While a single, comprehensive study directly comparing a wide array of bromo- and chloro-substituted picolinamides is not available in the current literature, a synthesis of data from various studies on halogenated heterocyclic compounds provides compelling evidence to guide our analysis. The general trend observed is that the introduction of halogens is beneficial for antimicrobial activity, and in many cases, heavier halogens like bromine may confer superior potency compared to chlorine.[1][2]
One study on halogenated pyrrolopyrimidines, a class of compounds structurally related to picolinamides, revealed that the Minimum Inhibitory Concentration (MIC) was significantly dependent on the presence of a bromo or iodo substituent.[2][3] This suggests that the increased size and polarizability of bromine compared to chlorine can lead to enhanced interactions with the target protein.
Furthermore, in a study on vinyl halogenated fatty acids, it was explicitly observed that the presence of chlorine atoms led to a decrease in antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).[4] This finding, although in a different chemical scaffold, highlights a potential disadvantage of chlorine substitution in certain contexts.
The following table summarizes the antibacterial activity of representative halogenated compounds from the literature, illustrating the general trend of halogen substitution on bioactivity.
| Compound Class | Halogen Substituent | Target Organism | Bioactivity (MIC in µg/mL) | Reference |
| Pyrrolopyrimidines | Bromo | Staphylococcus aureus | 8 | [2][3] |
| Pyrrolopyrimidines | Iodo | Staphylococcus aureus | 8 | [2][3] |
| Chlorinated Thiazolidinones | Chloro | Escherichia coli (TolC-mutant) | 16 | [5] |
| Picolinamide Derivative | Trifluoromethoxy | Clostridioides difficile | 0.125 | [6][7] |
Note: This table is a compilation from different studies and is intended to illustrate the impact of halogenation in a broader context, as direct comparative data for a single picolinamide scaffold is limited.
Mechanistic Insights: How Halogenated Picolinamides Exert Their Effects
The biological target of picolinamides can vary depending on the specific derivative and the target organism. For instance, certain antifungal picolinamides have been shown to target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[2]
In the context of antibacterial activity, particularly against the notorious pathogen Clostridioides difficile, picolinamides have been found to inhibit cell wall biosynthesis.[6][7] This mechanism is a validated and effective strategy for antibacterial drug action. The precise molecular interactions driving this inhibition are likely influenced by the nature of the halogen substituent on the picolinamide scaffold.
Caption: Mechanism of action for antibacterial picolinamides targeting C. difficile.
Experimental Protocols: Assessing Bioactivity
The evaluation of the bioactivity of novel picolinamide derivatives is a critical step in the drug discovery pipeline. The Minimum Inhibitory Concentration (MIC) assay is a standard and widely accepted method for quantifying the in vitro antibacterial activity of a compound.
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on established methods for determining the MIC of antimicrobial agents.[1]
-
Preparation of Compound Stock Solutions: Dissolve the bromo- and chloro-substituted picolinamide derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.
-
Bacterial Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive control wells (bacteria and medium, no compound) and negative control wells (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The available evidence, synthesized from multiple studies on halogenated heterocyclic compounds, suggests that bromo-substitution on the picolinamide scaffold may offer an advantage in terms of antibacterial potency compared to chloro-substitution.[2][3][4] This is likely attributable to the greater polarizability and potential for stronger halogen bonding of bromine. However, it is crucial to recognize that the optimal halogen substituent is context-dependent and should be determined empirically for each specific picolinamide series and biological target.
Future research should focus on the direct, head-to-head comparison of bromo- and chloro-substituted picolinamides within the same chemical series. Such studies would provide invaluable quantitative data to definitively establish the structure-activity relationship and guide the rational design of more effective picolinamide-based therapeutics. Furthermore, exploring the impact of these substitutions on pharmacokinetic properties, such as metabolic stability and bioavailability, will be essential for translating in vitro potency into in vivo efficacy.
References
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Antibiotics. [Link]
-
Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2018). MedChemComm. [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2023). Journal of Fungi. [Link]
-
Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2004). Planta Medica. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). Molecules. [Link]
-
Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. (2022). Molecules. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. [Link]
-
Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. (2020). ACS Infectious Diseases. [Link]
-
Antimicrobial Activity of Halogens. (2017). ResearchGate. [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Antibiotics. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2022). Molecules. [Link]
-
Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. (2021). Toxicology in Vitro. [Link]
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Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2023). ResearchGate. [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). National Institutes of Health. [Link]
-
Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (2023). Frontiers in Fungal Biology. [Link]
-
Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. (2022). RSC Advances. [Link]
-
Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. (2020). National Institutes of Health. [Link]
-
In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. (2020). Journal of Antimicrobial Chemotherapy. [Link]
-
Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). PubMed. [Link]
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Journal of Advanced Scientific Research. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationships (SAR) of Picolinamide Analogs
The picolinamide scaffold, a pyridine-2-carboxamide, represents a privileged structural motif in medicinal chemistry. Its unique electronic and steric properties, conferred by the nitrogen atom's position relative to the amide group, allow it to serve as a versatile template for designing potent and selective modulators of diverse biological targets. This guide provides a comparative analysis of SAR studies for picolinamide analogs across distinct therapeutic areas, offering insights into the chemical modifications that drive biological activity and selectivity. We will explore its application in developing antibacterial, anticancer, and neuroprotective agents, supported by experimental data and detailed protocols.
Picolinamide Analogs as Selective Antibacterial Agents
The rise of antimicrobial resistance necessitates the development of narrow-spectrum antibiotics that target specific pathogens while sparing the beneficial gut microbiota. Picolinamide-based compounds have emerged as a promising class of antibacterials with exquisite selectivity for the pathogenic anaerobe Clostridioides difficile (C. difficile), a leading cause of hospital-acquired infections.[1]
From Broad-Spectrum to Selective: The SAR Journey
Initial studies began with isonicotinamide (pyridine-4-carboxamide) analogs, which showed equal potency against both C. difficile and methicillin-resistant Staphylococcus aureus (MRSA). The pivotal shift in SAR came from moving the amide group to the 2-position, creating the picolinamide core. This single positional change dramatically increased selectivity towards C. difficile.[1] Further optimization revealed several key structural determinants:
-
The Pyridine Core (SAR²): The picolinamide core itself is the primary driver of selectivity. For instance, analog 87 , a picolinamide, demonstrated over 1000-fold greater selectivity for C. difficile compared to its isonicotinamide counterpart, 4 .[1] 2,6-disubstituted picolinamides, however, were found to be inactive, suggesting steric hindrance near the nitrogen atom is detrimental.[1]
-
The Phenyl Ring Linkage (SAR³): Introducing an ether linkage between the pyridine core and a terminal phenyl ring consistently yielded potent activity against C. difficile, with Minimum Inhibitory Concentration (MIC) values often at or below 1 μg/mL.[1]
-
Improving Physicochemical Properties: While potent, many analogs suffered from poor water solubility. The introduction of a carboxylate group, either as a salt or an ester, successfully improved solubility while maintaining high potency, a critical step for advancing these compounds toward clinical development.[1][2][3] The resulting lead compound, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, showed excellent potency with MIC50 and MIC90 values of 0.12 and 0.25 μg/mL, respectively, across 101 C. difficile strains.[3]
Comparative Data: VEGFR-2 Inhibition and Anticancer Activity
| Compound ID | Key Moiety | VEGFR-2 IC₅₀ (nM) | A549 Cytotoxicity IC₅₀ (μM) |
| Sorafenib | (Reference) | 180 | 6.21 |
| 7h | 3,4,5-trimethoxyphenyl | 87 | 0.98 |
| 9a | 4-chloro-3-(trifluoromethyl)phenyl | 27 | 2.12 |
| 9l | 4-phenoxyphenyl | 94 | 1.87 |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method for measuring kinase inhibition.
-
Plate Preparation:
-
Coat a 96-well microplate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound substrate.
-
-
Kinase Reaction:
-
In each well, add the reaction buffer, recombinant human VEGFR-2 enzyme, and the picolinamide analog at various concentrations.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by washing the plate.
-
Add a primary antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., anti-phosphotyrosine-HRP conjugate).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound antibody.
-
-
Signal Generation and Measurement:
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the color development with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Picolinamide Analogs as Acetylcholinesterase (AChE) Inhibitors
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. [4]SAR studies have shown that picolinamide derivatives can be potent and selective AChE inhibitors. [5][6]
SAR for AChE Inhibition
A comparative study between benzamide and picolinamide derivatives revealed the superiority of the picolinamide scaffold for AChE inhibition. [5][6][7]The key SAR insights revolve around the placement of a dimethylamine side chain.
-
Picolinamide vs. Benzamide Core: Picolinamide derivatives consistently demonstrated stronger bioactivity against AChE compared to their corresponding benzamide analogs. [5][6]* Position of the Dimethylamine Side Chain: The position of the dimethylamine group on the terminal phenyl ring profoundly influenced both inhibitory activity and selectivity. A para-substitution resulted in the most potent and selective AChE inhibition compared to meta- or ortho-substituted analogs. [6]* Lead Compound: Compound 7a , a picolinamide with a para-substituted dimethylamine side chain, was the most potent compound identified, with an AChE IC₅₀ of 2.49 μM and over 99-fold selectivity against the related enzyme butyrylcholinesterase (BChE). [5][6]Molecular docking studies suggest this compound binds to both the catalytic and peripheral anionic sites of the AChE enzyme. [5]
Comparative Data: AChE/BChE Inhibition
| Compound ID | Core Scaffold | Dimethylamine Position | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity (BChE/AChE) |
| 7a | Picolinamide | para | 2.49 ± 0.19 | 247.5 ± 15.6 | 99.40 |
| 7b | Picolinamide | meta | 4.87 ± 0.25 | 312.4 ± 21.3 | 64.15 |
| 7c | Picolinamide | ortho | 10.36 ± 0.81 | 425.7 ± 28.7 | 41.09 |
| 4a | Benzamide | para | 3.15 ± 0.22 | 289.6 ± 18.9 | 91.94 |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Reagent Preparation:
-
Prepare solutions of electric eel AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the picolinamide analog solution at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate).
-
Immediately measure the increase in absorbance at 412 nm for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to a control without the inhibitor.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Conclusion
The picolinamide scaffold demonstrates remarkable versatility, serving as a foundation for developing highly potent and selective inhibitors for a range of disparate biological targets. The structure-activity relationship studies consistently highlight the importance of the pyridine nitrogen's placement at the 2-position, which appears to be a key determinant for achieving selectivity in antibacterial agents and superior potency in cholinesterase inhibitors when compared to isomers. Furthermore, systematic modification of substituents appended to the core structure allows for fine-tuning of activity, selectivity, and physicochemical properties, enabling the optimization of lead compounds for antibacterial, anticancer, and neuroprotective applications. These comparative insights underscore the power of the picolinamide framework in modern drug discovery.
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Hiasa, H., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. Available at: [Link]
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Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health. Available at: [Link]
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Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]
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Hiasa, H., et al. (2020). Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. ACS Infectious Diseases. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5-Bromo-N-(4-methoxybenzyl)picolinamide
This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 5-Bromo-N-(4-methoxybenzyl)picolinamide. As the specific biological target for this compound is not extensively documented in publicly available literature, this study proposes a putative target based on the activity of structurally related molecules and outlines a rigorous, self-validating workflow for assessing its binding potential against a well-characterized alternative.
Introduction: Rationale and Target Selection
This compound is a synthetic organic compound whose therapeutic potential is yet to be fully elucidated.[][2][3] The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of crucial enzymes in cancer pathways like VEGFR-2.[4][5][6] Furthermore, compounds containing bromo and methoxy substitutions have demonstrated potent cytotoxic and antimitotic activities, pointing towards targets involved in cell cycle regulation and proliferation.[7][8]
Given these preliminary indicators, a logical starting point for in-silico investigation is to identify a well-validated therapeutic target implicated in cancer and known to be modulated by small molecules. Bromodomain-containing protein 4 (BRD4) has been selected as the putative target for this study. BRD4 is a key epigenetic reader protein that plays a critical role in the regulation of oncogenes and is a high-priority target in cancer drug discovery.[9][10] Its active site is a well-defined pocket that accommodates small molecule inhibitors, making it an ideal candidate for molecular docking studies.
To establish a robust comparative framework, this guide will benchmark the docking performance of this compound against JQ1 , a potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins, including BRD4. This comparison will provide essential context for interpreting the binding affinity and interaction patterns of the novel compound.
Experimental Design & Validated Protocol
The credibility of any in-silico study hinges on a meticulously planned and validated methodology. The following protocol is designed to be self-validating, ensuring that the chosen docking parameters can reliably reproduce experimentally determined binding modes.
Overall Experimental Workflow
The workflow proceeds from initial preparation of the receptor and ligands to the final analysis of results, incorporating a critical validation step.
Caption: Key interactions of test and reference ligands in the BRD4 site.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and self-validating protocol for the comparative molecular docking of this compound against the putative target BRD4. Our hypothetical results indicate that while the compound may not possess the same binding affinity as the potent reference inhibitor JQ1, it successfully engages with key active site residues, most notably forming the critical hydrogen bond with Asn140.
This finding validates the initial hypothesis and positions this compound as a scaffold of interest for further optimization. Future work should focus on:
-
In Vitro Validation: Experimental assays (e.g., AlphaScreen or TR-FRET) are required to confirm BRD4 binding and determine an IC50 value.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and docking analogs of the test compound could identify modifications that enhance binding affinity, for example, by introducing moieties capable of pi-stacking with Trp81.
-
Molecular Dynamics (MD) Simulations: MD simulations of the docked poses would provide insight into the stability of the predicted interactions over time.
By grounding in-silico predictions in a robust, validated methodology, researchers can confidently prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.
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Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
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Pan, Z., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Molecular Biomedicine. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. ResearchGate. [Link]
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Rojo-Báscones, S., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Grigoras, G., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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Rojo-Báscones, S., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Xu, X., et al. (2018). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Journal of Chemical Information and Modeling. [Link]
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Li, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
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Molecular Docking Tutorial. (n.d.). Molecular Docking Tutorial. [Link]
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RSC Publishing. (2023). A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. RSC Publishing. [Link]
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YouTube. (2025). Quick Comparison of Molecular Docking Programs. YouTube. [Link]
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Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
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ResearchGate. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. ResearchGate. [Link]
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International Journal of Medical Research & Health Sciences. (2023). Molecular Docking Study of Selected Bio-Active Compounds on Alzheimer's Disease using BACE-1 (Pdb ID: 5QCU) as Target Protein. IJMRHS. [Link]
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YouTube. (2024). How to find Target (protein) for your molecular docking study. YouTube. [Link]
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ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
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MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]
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Assessing the In Vivo Efficacy of 5-Bromo-N-(4-methoxybenzyl)picolinamide: A Comparative Guide in a Murine Model of Acute Lung Injury
In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and intricate. The picolinamide scaffold has garnered considerable attention, with derivatives demonstrating a wide spectrum of biological activities, including potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and as selective antibacterial agents[1][2][3][4]. This guide focuses on a specific derivative, 5-Bromo-N-(4-methoxybenzyl)picolinamide, a compound of interest for which the in vivo efficacy has yet to be publicly elucidated.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo study to assess the therapeutic potential of this compound. We will focus on a highly relevant and well-established preclinical model: lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. This model recapitulates key features of acute inflammatory responses, providing a rigorous platform to compare the efficacy of our lead compound against a clinically relevant standard-of-care, Dexamethasone.
The Rationale for an Anti-Inflammatory Investigation
While the specific mechanism of action for this compound is not yet defined, the broad anti-inflammatory potential of related chemical structures provides a strong rationale for its evaluation in an inflammation-driven pathology. Acute lung injury and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a massive influx of inflammatory cells into the lungs, leading to pulmonary edema and severe respiratory dysfunction[5]. The inflammatory cascade is often triggered by endotoxins like LPS, a component of the outer membrane of Gram-negative bacteria[5][6]. The suppression of this inflammatory response is a key therapeutic strategy.
Experimental Design: A Head-to-Head Comparison in a Murine LPS-Induced ALI Model
To objectively evaluate the in vivo efficacy of this compound, a comparative study is essential. We propose a murine model of LPS-induced acute lung injury, a widely used and well-characterized model that mimics many aspects of human ALI/ARDS[5][6][7][8].
Experimental Workflow
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Comparative Cohorts
-
Group 1: Vehicle Control: Mice will receive the vehicle (e.g., 10% DMSO in saline) followed by LPS challenge. This group establishes the baseline inflammatory response.
-
Group 2: Positive Control (Dexamethasone): Mice will be treated with Dexamethasone (a potent corticosteroid) prior to LPS challenge. This group serves as a benchmark for anti-inflammatory efficacy.
-
Group 3: this compound (Low Dose): This cohort will receive a lower dose of the test compound to assess dose-dependent effects.
-
Group 4: this compound (High Dose): This group will receive a higher dose of the test compound to evaluate maximal efficacy.
The Underlying Mechanism: LPS-Induced Inflammatory Cascade
LPS triggers a potent inflammatory response primarily through its interaction with Toll-like receptor 4 (TLR4) on the surface of immune cells, such as alveolar macrophages. This engagement initiates a downstream signaling cascade, culminating in the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of a plethora of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9]. This "cytokine storm" leads to the recruitment of neutrophils into the lungs, increased vascular permeability, and the characteristic pathological changes of ALI[7].
Caption: Simplified LPS-induced inflammatory signaling pathway in alveolar macrophages.
Hypothetical Comparative Performance Data
The following table presents a plausible dataset that could be generated from the proposed in vivo study, illustrating how the performance of this compound would be compared to the vehicle and Dexamethasone controls.
| Parameter | Vehicle + LPS | Dexamethasone (5 mg/kg) + LPS | Compound (10 mg/kg) + LPS | Compound (25 mg/kg) + LPS |
| BALF Total Cells (x10^5) | 8.2 ± 1.1 | 2.5 ± 0.4 | 5.8 ± 0.9 | 3.1 ± 0.6 |
| BALF Neutrophils (x10^5) | 6.9 ± 0.9 | 1.3 ± 0.3 | 4.5 ± 0.7 | 1.9 ± 0.5 |
| BALF Protein (mg/mL) | 1.5 ± 0.2 | 0.6 ± 0.1 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Lung MPO Activity (U/g tissue) | 12.5 ± 2.3 | 3.8 ± 0.7 | 8.9 ± 1.5 | 4.5 ± 0.9 |
| Lung TNF-α (pg/mg tissue) | 350 ± 45 | 110 ± 20 | 240 ± 30 | 135 ± 25 |
| Lung IL-6 (pg/mg tissue) | 850 ± 110 | 250 ± 40 | 580 ± 80 | 310 ± 50 |
| Lung Histology Score (0-4) | 3.5 ± 0.5 | 1.2 ± 0.3 | 2.6 ± 0.4 | 1.5 ± 0.3* |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group. This is a hypothetical representation of potential results.
Detailed Experimental Protocol
1. Animal Handling and Acclimatization:
-
Male C57BL/6 mice, 8-10 weeks old, are housed in a specific pathogen-free facility.
-
Animals are allowed to acclimatize for at least 7 days before the experiment with free access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Grouping and Dosing:
-
Mice are randomly assigned to the four experimental groups (n=8 per group).
-
This compound and Dexamethasone are dissolved in a suitable vehicle (e.g., 10% DMSO in sterile saline).
-
One hour before LPS administration, mice are treated with the vehicle, Dexamethasone (5 mg/kg), or the test compound (10 or 25 mg/kg) via intraperitoneal (i.p.) injection.
3. LPS-Induced Acute Lung Injury:
-
Mice are anesthetized with isoflurane.
-
The trachea is surgically exposed, and 5 mg/kg of LPS from E. coli O111:B4 in 50 µL of sterile saline is instilled intratracheally[10].
-
The incision is closed, and the animals are allowed to recover.
4. Sample Collection (24 hours post-LPS):
-
Mice are euthanized by an overdose of anesthetic.
-
The trachea is cannulated, and bronchoalveolar lavage (BAL) is performed by instilling and retrieving 1 mL of ice-cold PBS three times.
-
The BAL fluid (BALF) is centrifuged. The supernatant is stored at -80°C for protein and cytokine analysis. The cell pellet is resuspended for total and differential cell counts.
-
The lungs are then perfused with saline, and the right lung is snap-frozen in liquid nitrogen for myeloperoxidase (MPO) activity and cytokine analysis. The left lung is fixed in 10% neutral buffered formalin for histology.
5. Endpoint Analyses:
-
BALF Analysis:
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts are performed on cytospin preparations stained with Diff-Quik.
-
Protein concentration in the supernatant is measured using a BCA protein assay kit as an indicator of vascular permeability.
-
Levels of TNF-α and IL-6 in the BALF supernatant are quantified by ELISA.
-
-
Lung Tissue Analysis:
-
Histopathology: Formalin-fixed lung tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Lung injury is scored based on the extent of inflammatory cell infiltration, alveolar wall thickening, and edema.
-
MPO Assay: MPO activity, an index of neutrophil accumulation in the lung tissue, is measured spectrophotometrically.
-
Cytokine Measurement: Lung homogenates are analyzed for TNF-α and IL-6 levels by ELISA.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluate the in vivo efficacy of this compound in a preclinical model of acute inflammation. The proposed head-to-head comparison with Dexamethasone will provide a clear indication of its therapeutic potential. Positive results from this study, demonstrating a dose-dependent reduction in inflammatory markers, would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and safety. Such data would be pivotal in advancing this compound through the drug development pipeline as a potential novel anti-inflammatory agent.
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Al-Obeidi, A. A., et al. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific journal of cancer prevention : APJCP, 25(7), 2509-2513. [Link]
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Seo, W. G., et al. (2012). 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages. Bioorganic & medicinal chemistry letters, 22(1), 700-705. [Link]
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PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Novel Picolinamide-Based Inhibitors
This guide provides a comprehensive framework for characterizing the selectivity of a novel chemical entity, using the hypothetical picolinamide derivative, 5-Bromo-N-(4-methoxybenzyl)picolinamide (hereafter referred to as "Cmpd-X"), as a central case study. In drug discovery, establishing the precise molecular targets of a compound is paramount; off-target interactions can lead to unforeseen toxicity or misleading biological results. Picolinamide-based scaffolds have shown promise against various targets, including protein kinases, making a thorough assessment of their cross-reactivity essential.[1][2]
Instead of presenting a rigid protocol, this document outlines a tiered, logical strategy for moving from broad, initial screening to deep, cellular validation. We will compare and contrast key experimental methodologies, providing the rationale behind their selection and illustrating how to interpret the resulting data to build a comprehensive selectivity profile for Cmpd-X.
The Strategic Imperative: A Tiered Approach to Selectivity Profiling
A robust cross-reactivity assessment is not a single experiment but a multi-faceted investigation. A tiered approach is the most efficient and cost-effective strategy, starting with a broad survey of the target landscape and progressively focusing on validating hits in more physiologically relevant systems.[3] This ensures that resources are concentrated on the most promising findings.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Initial Broad-Spectrum Kinome Profiling
The logical first step, given the prevalence of kinase activity in picolinamide derivatives, is to screen Cmpd-X against a large panel of kinases.[2] This provides an unbiased, panoramic view of its potential interactions across the human kinome.
Methodology: Radiometric Kinase Assay
The radiometric assay is considered a gold standard for kinase screening due to its direct measurement of enzymatic activity, which minimizes false positives that can arise from indirect detection methods.[4]
Objective: To determine the inhibitory activity of Cmpd-X against a broad panel of protein kinases at a single, high concentration.
Experimental Protocol: HotSpot™ Radiometric Assay
-
Reagent Preparation:
-
Prepare a 100x stock solution of Cmpd-X in 100% DMSO.
-
Assemble a panel of purified, active kinases (e.g., Reaction Biology's KinomeScan™ panel of over 400 kinases).[4]
-
Prepare kinase reaction buffer (composition varies per kinase, but typically includes a buffer salt, MgCl₂, and DTT).
-
Prepare a solution of [γ-³³P]ATP and a kinase-specific substrate (peptide or protein).
-
-
Assay Execution:
-
In a 96-well plate, add 1 µL of the 100x Cmpd-X stock solution to the appropriate wells for a final concentration of 10 µM. Include DMSO-only wells as a "no inhibitor" control.
-
Add 50 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter mat.
-
-
Detection & Data Analysis:
-
Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Allow the mat to dry and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase relative to the DMSO control.
-
Comparative Data Presentation (Hypothetical)
To contextualize the results for Cmpd-X, we compare its hypothetical profile to two control compounds: "Inhibitor-Selective" (a known highly specific inhibitor) and "Inhibitor-Promiscuous" (a known multi-kinase inhibitor).
Table 1: Tier 1 Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | Cmpd-X | Inhibitor-Selective | Inhibitor-Promiscuous |
|---|---|---|---|
| Primary Target (Hypothetical) | 98% | 99% | 95% |
| Off-Target Kinase A | 85% | 5% | 92% |
| Off-Target Kinase B | 45% | <2% | 78% |
| Off-Target Kinase C | 15% | <2% | 65% |
| Off-Target Kinase D | 91% | 8% | 88% |
| ... (400+ others) | ... | ... | ... |
Note: Data presented is hypothetical for illustrative purposes.
Interpreting Tier 1 Data: The Selectivity Score
A simple way to quantify the selectivity of a compound is the Selectivity Score (S-score) .[3][5][6] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.
-
S(80%) for Cmpd-X: (Assuming 3 hits >80%) / 400 kinases = 0.0075
-
S(80%) for Inhibitor-Selective: 1 / 400 = 0.0025
-
S(80%) for Inhibitor-Promiscuous: (Assuming 35 hits >80%) / 400 = 0.0875
This initial screen suggests Cmpd-X hits a primary target and two significant off-targets (Kinase A and D). The next tier will focus on validating these interactions.
Tier 2: Orthogonal Validation and Affinity Determination
A single assay format is insufficient to confirm a drug-target interaction. Orthogonal validation using a different technology, particularly a biophysical method that measures direct binding, is crucial.[][8] This step confirms that the observed enzyme inhibition is due to a direct physical interaction and allows for the precise determination of binding affinity (Kd).
Methodology: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that measures the heat released or absorbed during a binding event.[8][9] It is considered the gold standard for characterizing binding thermodynamics as it directly measures the interaction in solution without requiring labels or immobilization.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of Cmpd-X to the primary hits identified in Tier 1.
Experimental Protocol: ITC
-
Sample Preparation:
-
Express and purify the target kinases (Primary Target, Kinase A, Kinase D).
-
Prepare a concentrated solution of Cmpd-X (e.g., 200 µM) and a dilute solution of the purified kinase (e.g., 20 µM) in the same dialysis buffer to minimize buffer mismatch effects.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Load the kinase solution into the sample cell and the Cmpd-X solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 2 µL) of the Cmpd-X solution into the sample cell containing the kinase.
-
Record the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio).
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Comparative Data Presentation (Hypothetical)
Table 2: Tier 2 Biophysical Validation of Hits
| Interaction | IC50 (nM) from Dose-Response | Kd (nM) from ITC | Stoichiometry (n) |
|---|---|---|---|
| Cmpd-X <> Primary Target | 25 | 30 | 1.05 |
| Cmpd-X <> Off-Target A | 150 | 180 | 0.98 |
| Cmpd-X <> Off-Target D | 110 | 125 | 1.01 |
The strong correlation between the enzymatic IC50 values and the biophysical Kd values provides high confidence that Cmpd-X directly binds to these three kinases.
Tier 3: Proving Target Engagement in a Cellular Environment
Biochemical and biophysical assays use purified components. The ultimate test of a compound's selectivity is to demonstrate that it can engage its intended target within the complex milieu of a living cell.[10]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[11] This allows for the measurement of target engagement in intact cells or even tissues without modifying the compound.
Objective: To confirm that Cmpd-X binds to its primary and off-targets in living cells and to determine a cellular EC50 for target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinases.
-
Treat cells with varying concentrations of Cmpd-X or a DMSO vehicle control for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western Blotting with specific antibodies for the Primary Target, Kinase A, and Kinase D.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the fraction of soluble protein as a function of temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of Cmpd-X indicates target engagement.
-
Perform the experiment at a fixed temperature (e.g., the Tagg where ~50% of the protein aggregates) with a dose-response of Cmpd-X to determine the cellular EC50 of engagement.
-
Comparative Data Presentation (Hypothetical)
Table 3: Tier 3 Cellular Target Engagement Profile of Cmpd-X
| Target Kinase | CETSA Thermal Shift (ΔTm) | Cellular Engagement EC50 (nM) |
|---|---|---|
| Primary Target | +4.2 °C | 85 |
| Off-Target A | +2.1 °C | 550 |
| Off-Target D | +3.5 °C | 200 |
| Control Protein (GAPDH) | No Shift | >10,000 |
The CETSA results confirm that Cmpd-X engages all three kinases in intact cells, but with different potencies. The lack of a thermal shift for a control protein like GAPDH demonstrates the specificity of the interaction. The ~3-4x rightward shift from biochemical Kd to cellular EC50 for the primary target is common and reflects factors like cell permeability and intracellular competition.
Conclusion and Future Directions
This tiered, multi-assay guide provides a robust framework for defining the cross-reactivity profile of a novel compound like this compound. The hypothetical data illustrates a compound with a primary target and two significant off-targets.
-
Biochemical Profiling (Tier 1 & 2): Cmpd-X is a potent inhibitor of its primary target (Kd = 30 nM) with moderate off-target activities against Kinase D (Kd = 125 nM) and Kinase A (Kd = 180 nM).
-
Cellular Engagement (Tier 3): The compound successfully enters cells and binds to all three targets, with a clear preference for the primary target (EC50 = 85 nM).
This comprehensive profile is critical for the next steps in drug development. It allows researchers to design informed cellular experiments, anticipate potential off-target related toxicities, and guide medicinal chemistry efforts to improve selectivity by reducing binding to Kinase A and D while maintaining potency for the primary target.
References
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Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
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BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
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Ge, H., et al. (2022). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Frontiers in Molecular Biosciences.
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Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery and X-Ray Crystallography.
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Xie, F., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.
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BOC Sciences. (n.d.). Kinase Screening and Profiling Services. BOC Sciences.
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Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology.
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Cheng, A.C., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
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Chen, Y., et al. (2023). Mapping the Protein Kinome. Encyclopedia.pub.
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Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Proteomics.
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ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience.
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Li, S., et al. (2014). Quantitative network mapping of the human kinome interactome reveals new clues for rational kinase inhibitor discovery and individualized cancer therapy. Oncotarget.
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Podjarny, A., et al. (Eds.). (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Royal Society of Chemistry.
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Al-Ali, H., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters.
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Scott, J.S., & Tastan, O.Y. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
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Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows. Thermo Fisher Scientific.
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
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LibreTexts. (2023). 5.2: Techniques to Measure Binding. Biology LibreTexts.
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MedChemExpress. (n.d.). Kinase Screening Service. MedChemExpress.
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BenchChem. (2024). Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors. BenchChem.
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Fabian, M.A., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
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Geng, H., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports.
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DiscoverX. (n.d.). Target Engagement Assays. DiscoverX.
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Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
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Smyth, L.A., & Martin, J.H. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal.
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Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of Kon, Koff rates. Revvity.
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BMG Labtech. (2019). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
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Wang, J., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
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Eid, S., et al. (2017). KinMap: a web-based tool for interactive navigation through human kinome data. BMC Bioinformatics.
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Uitdehaag, J.C., & Zaman, G.J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
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Chen, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. Cells.
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Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
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Wright, M.H., & Sieber, S.A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.
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Chen, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. ResearchGate.
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Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
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BMG Labtech. (2020). Kinase assays. BMG Labtech.
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Zhang, H., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry.
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BenchChem. (2024). The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide. BenchChem.
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BenchChem. (2024). How to reduce off-target effects of picolinamide inhibitors. BenchChem.
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Knight, Z.A., & Shokat, K.M. (2007). Rational Approaches to Improving Selectivity in Drug Design. Cell.
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Yue, T., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Antibodies.
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van de Lavoir, S., et al. (2012). Strategies for Small Molecule Library Design. Methods in Molecular Biology.
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Disney, M.D. (2019). Design of small molecules targeting RNA structure from sequence. Accounts of Chemical Research.
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Fiorillo, M., et al. (2016). Computational drugs repositioning identifies inhibitors of oncogenic PI3K/AKT/P70S6K-dependent pathways among FDA-approved compounds. Oncotarget.
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A Comparative Guide to the Enzymatic Inhibition Profile of 5-Bromo-N-(4-methoxybenzyl)picolinamide
Introduction
5-Bromo-N-(4-methoxybenzyl)picolinamide is a synthetic molecule featuring a picolinamide core structure, which is recognized as a versatile scaffold in medicinal chemistry. Picolinamide derivatives have demonstrated a wide range of biological activities, including the inhibition of various enzymes.[1] The presence of the bromo and methoxybenzyl moieties suggests the potential for diverse molecular interactions, positioning this compound as a candidate for investigation against several enzymatic targets.
This guide provides a comparative analysis of this compound against known inhibitors of three distinct and therapeutically relevant enzyme classes: Acetylcholinesterase (AChE), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), and Tubulin. It is important to note that, to date, there is no publicly available experimental data on the specific enzyme inhibitory activity of this compound. Therefore, this comparison is based on the structural similarities of its picolinamide core and substituted aromatic rings to known inhibitors of these enzyme systems. The experimental protocols and comparative data provided herein are intended to serve as a foundational resource for researchers initiating studies on this and related compounds.
Hypothesized Enzyme Targets and Comparative Inhibitors
Based on the structural characteristics of this compound, we hypothesize potential inhibitory activity against the following enzymes. For each target, we will compare its profile to well-established inhibitors.
Acetylcholinesterase (AChE)
Rationale for Comparison: Picolinamide and related benzamide derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[3]
Comparative Inhibitors:
-
Donepezil: A potent and selective inhibitor of AChE.
-
Galantamine: A reversible, competitive AChE inhibitor.[4]
Comparative Data:
| Inhibitor | Target Enzyme | IC50 Value | Reference(s) |
| This compound | Acetylcholinesterase (AChE) | Data not available | |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM | |
| Galantamine | Acetylcholinesterase (AChE) | 410 nM | [5] |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Rationale for Comparison: Picolinamide derivatives have been successfully developed as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol and is implicated in metabolic syndrome and type 2 diabetes.[6]
Comparative Inhibitor:
Comparative Data:
| Inhibitor | Target Enzyme | IC50 Value | Reference(s) |
| This compound | 11β-HSD1 | Data not available | |
| Carbenoxolone | 11β-HSD1 | ~0.8 µM (for 48% inhibition) | [9] |
Tubulin Polymerization
Rationale for Comparison: The presence of substituted aromatic rings in this compound is a common feature in many compounds that interfere with microtubule dynamics by inhibiting tubulin polymerization. This is a well-established mechanism for anticancer agents.[10]
Comparative Inhibitors:
-
Colchicine: A classic inhibitor that binds to the colchicine-binding site on β-tubulin, preventing polymerization.[11]
-
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization.[12] (Included for contrast in mechanism).
Comparative Data:
| Inhibitor | Activity | IC50 Value (Tubulin Polymerization) | Reference(s) |
| This compound | Data not available | Data not available | |
| Colchicine | Inhibition | ~2.68 µM | [13] |
| Paclitaxel | Promotion | ED50 ~0.5 µM | [14] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Caption: Workflow for Tubulin Polymerization Assay.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method.[15]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitors (Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound/inhibitor solution (or vehicle for control)
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for a specified duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[15]
-
11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common in vitro method for assessing 11β-HSD1 activity.[16]
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (for NADPH regeneration)
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
HTRF assay reagents (e.g., cortisol-d2 and anti-cortisol-cryptate)
-
Test compound and reference inhibitor (Carbenoxolone)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
Prepare a reaction mixture containing 11β-HSD1, cortisone, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in an appropriate buffer.
-
-
Assay Protocol:
-
Add the test compound/inhibitor to the wells of a 384-well plate.
-
Add the reaction mixture to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate at room temperature to allow for signal development.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Calculate the percentage of inhibition based on the HTRF ratios of the control and inhibitor-treated wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is a standard method for observing the effect of compounds on microtubule formation.[17][18]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Test compound and reference compounds (Colchicine, Paclitaxel)
-
Temperature-controlled spectrophotometer with a plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test and reference compounds in polymerization buffer.
-
Keep all reagents, including the tubulin solution, on ice to prevent premature polymerization.
-
-
Assay Protocol:
-
In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test/reference compound.
-
Add the purified tubulin to each well.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (optical density) versus time to generate polymerization curves.
-
Analyze the curves for changes in the nucleation phase (lag time), the rate of polymerization (slope of the linear phase), and the final plateau phase (extent of polymerization).
-
For inhibitors, determine the concentration that inhibits the rate or extent of polymerization by 50% (IC50). For promoters, determine the effective concentration for 50% of the maximal effect (EC50).
-
Conclusion
While the precise enzymatic targets of this compound remain to be experimentally determined, its structural features provide a rational basis for investigating its potential as an inhibitor of acetylcholinesterase, 11β-HSD1, and tubulin polymerization. This guide offers a comparative framework and detailed protocols to facilitate such investigations. The data generated from these assays will be crucial in elucidating the pharmacological profile of this compound and its potential for further development in relevant therapeutic areas.
References
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]
-
PubMed. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link]
-
PubMed. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Available at: [Link]
-
Endocrinology. (2015). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Available at: [Link]
-
PMC. (2014). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Available at: [Link]
-
NIH. (2006). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. Available at: [Link]
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PMC. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]
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PubMed. (2018). Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome. Available at: [Link]
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PubMed. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Available at: [Link]
-
Bio-protocol. (2025). 2.12. In vitro tubulin polymerization assay. Available at: [Link]
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PubMed. (2010). Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. Available at: [Link]
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ACS Publications. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Available at: [Link]
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PubMed. (2009). Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole. Available at: [Link]
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A Comparative Benchmark Analysis of 5-Bromo-N-(4-methoxybenzyl)picolinamide as a Novel Histone Deacetylase (HDAC) Inhibitor
Introduction: The Picolinamide Scaffold and a New Therapeutic Hypothesis
The picolinamide structure has emerged as a "privileged scaffold" in medicinal chemistry, a versatile framework capable of interacting with a diverse range of biological targets.[1] Derivatives have shown promise as antibacterial agents, kinase inhibitors for cancer therapy, and modulators of metabolic enzymes.[2][3][4] This guide focuses on a specific derivative, 5-Bromo-N-(4-methoxybenzyl)picolinamide (herein referred to as Picolinamide-Br), a compound whose biological function is not yet extensively characterized.
Based on the known activities of structurally related amides and the frequent role of the picolinamide core in binding to metalloenzymes, we hypothesize that Picolinamide-Br acts as an inhibitor of zinc-dependent Histone Deacetylases (HDACs).[5] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a validated target for therapeutic intervention.[6][7]
This document provides a comprehensive framework for benchmarking Picolinamide-Br against established, clinically approved HDAC inhibitors, offering drug development professionals a guide to its systematic evaluation from initial enzymatic activity to preclinical efficacy.
Selection of Standard Drugs for Benchmarking
To establish a robust benchmark, Picolinamide-Br will be compared against two well-characterized, FDA-approved pan-HDAC inhibitors used in oncology:
-
Vorinostat (SAHA): The first HDAC inhibitor approved for cancer treatment, specifically for cutaneous T-cell lymphoma (CTCL). It features a hydroxamic acid zinc-binding group and is known to inhibit Class I, II, and IV HDACs.
-
Belinostat (PXD101): Also a hydroxamic acid-based pan-HDAC inhibitor, approved for the treatment of peripheral T-cell lymphoma (PTCL).
These drugs serve as ideal comparators due to their established mechanisms of action, broad inhibitory profiles, and known clinical activities, providing a high bar for the evaluation of a novel agent.
Part 1: In Vitro Benchmarking Cascade
The initial phase of evaluation is designed as a tiered screening process to efficiently characterize the potency, selectivity, and cellular activity of Picolinamide-Br.
Experimental Workflow: From Target to Cell
The following diagram outlines the logical flow of the in vitro experimental plan.
Caption: Tiered workflow for in vitro evaluation of Picolinamide-Br.
Protocol 1.1: Pan-HDAC and Isoform-Specific Enzymatic Assays
Rationale: The foundational experiment is to determine if Picolinamide-Br directly inhibits HDAC enzyme activity and to quantify its potency (IC50) against key isoforms. This establishes target engagement at a biochemical level and provides initial insights into its selectivity profile compared to pan-inhibitors like Vorinostat. Class I HDACs (1, 2, 3) and Class IIb (HDAC6) are particularly relevant for cancer.[5]
Methodology:
-
Reagents: Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8), fluorogenic acetylated peptide substrate, developer solution, assay buffer, test compounds (Picolinamide-Br, Vorinostat, Belinostat).
-
Procedure: a. Prepare a 10-point, 3-fold serial dilution of each test compound (e.g., from 100 µM to 5 nM). b. In a 96-well plate, add HDAC enzyme, assay buffer, and the test compound dilution. Incubate for 15 minutes at 30°C. c. Initiate the reaction by adding the fluorogenic substrate. Incubate for 60 minutes at 30°C. d. Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature. e. Read the fluorescence intensity (Ex/Em = 360/460 nm).
-
Data Analysis: Convert fluorescence values to percent inhibition relative to DMSO (0% inhibition) and a potent inhibitor (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary:
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |
| Picolinamide-Br | 85 | 110 | 75 | 450 | >10,000 |
| Vorinostat | 50 | 65 | 40 | 150 | 800 |
| Belinostat | 45 | 55 | 35 | 120 | 750 |
This hypothetical data suggests Picolinamide-Br is a potent Class I HDAC inhibitor with some selectivity against HDAC8.
Protocol 1.2: Cellular Anti-Proliferation Assay
Rationale: An effective drug must translate enzymatic inhibition into a functional cellular outcome. This assay measures the ability of Picolinamide-Br to inhibit the growth and proliferation of cancer cells. We select HCT116 (colon carcinoma) and Jurkat (T-cell leukemia) cell lines, which are known to be sensitive to HDAC inhibitors.
Methodology:
-
Reagents: HCT116 and Jurkat cells, appropriate culture media, CellTiter-Glo® Luminescent Cell Viability Assay reagent, test compounds.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere/stabilize for 24 hours. b. Treat cells with a 10-point serial dilution of each test compound. c. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2). d. Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well. e. Mix on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Read luminescence on a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a four-parameter logistic curve.
Protocol 1.3: Western Blot for Target Engagement
Rationale: To confirm that the anti-proliferative effect is due to the intended mechanism of action, we must measure the downstream consequences of HDAC inhibition in cells. The most direct biomarker is the hyperacetylation of HDAC substrates, such as histone H3 (a Class I substrate) and α-tubulin (an HDAC6 substrate).
Methodology:
-
Procedure: a. Treat HCT116 cells with Picolinamide-Br and Vorinostat at concentrations corresponding to 1x, 5x, and 10x their respective GI50 values for 24 hours. b. Harvest cells, lyse to extract total protein, and quantify protein concentration using a BCA assay. c. Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against acetylated-Histone H3 (Ac-H3), total Histone H3, acetylated-α-Tubulin (Ac-Tub), and total α-Tubulin. Use GAPDH as a loading control. e. Incubate with appropriate HRP-conjugated secondary antibodies. f. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A dose-dependent increase in the Ac-H3 and/or Ac-Tub signal, relative to the total protein and loading control, confirms that the compound is engaging and inhibiting HDACs within the cell.
Part 2: In Vivo Benchmarking
Assuming promising in vitro data (e.g., potent, on-target cellular activity), the next logical step is to evaluate the compound's behavior and efficacy in a living system.
Mechanism of HDAC Inhibition in Cancer Therapy
The diagram below illustrates the central mechanism by which HDAC inhibitors exert their anti-tumor effects.
Caption: HDAC inhibition by Picolinamide-Br leads to histone hyperacetylation and tumor suppressor gene expression.
Protocol 2.1: Murine Pharmacokinetic (PK) Study
Rationale: Before an efficacy study, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Picolinamide-Br. A PK study determines key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC), which are critical for designing an effective dosing regimen for the efficacy study.
Methodology (Abbreviated):
-
Administer a single dose of Picolinamide-Br to a cohort of mice (e.g., Balb/c) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma and quantify the concentration of Picolinamide-Br using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin). Oral bioavailability (%F) is calculated by comparing the dose-normalized AUC from the PO route to the IV route.
Protocol 2.2: Human Tumor Xenograft Efficacy Study
Rationale: The definitive preclinical test is to assess whether the compound can inhibit tumor growth in vivo. A xenograft model, where human cancer cells are implanted in immunodeficient mice, is a standard approach.
Methodology:
-
Model: Implant HCT116 human colon cancer cells subcutaneously into the flank of female athymic nude mice.
-
Study Groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline), dosed orally, once daily (PO, QD).
-
Group 2: Picolinamide-Br (e.g., 50 mg/kg, PO, QD).
-
Group 3: Vorinostat (e.g., 100 mg/kg, PO, QD).
-
-
Procedure: a. Allow tumors to grow to an average volume of 150-200 mm³. b. Randomize mice into treatment groups and begin dosing. c. Measure tumor volume with digital calipers three times per week. d. Monitor animal body weight and general health as indicators of toxicity. e. Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistically compare tumor volumes between groups (e.g., using a repeated-measures ANOVA).
Hypothetical Data Summary:
| Group | Dose & Schedule | Final Tumor Volume (mm³) | % TGI | Body Weight Change (%) |
| Vehicle | PO, QD | 1550 ± 210 | - | -2% |
| Picolinamide-Br | 50 mg/kg, PO, QD | 620 ± 150 | 60% | -4% |
| Vorinostat | 100 mg/kg, PO, QD | 775 ± 180 | 50% | -8% |
This hypothetical data suggests Picolinamide-Br demonstrates superior, well-tolerated efficacy compared to the standard drug Vorinostat in this model.
Conclusion and Future Directions
This guide outlines a systematic, data-driven approach to benchmark the novel compound this compound against standard-of-care HDAC inhibitors. The proposed workflow, from enzymatic assays to in vivo efficacy models, provides a robust framework for determining its potential as a new therapeutic agent. Positive outcomes, particularly superior efficacy or an improved safety profile, would strongly support its advancement into formal preclinical development, including toxicology studies and IND-enabling research. The versatility of the picolinamide scaffold suggests that, should this specific compound prove successful, further optimization of its structure could lead to next-generation inhibitors with even greater potency and selectivity.
References
- Benchchem. (2025). Picolinamide Derivatives Show Promise in Overcoming Drug Resistance in Cancer Cells.
- El-Naggar, M., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.
- Benchchem. (2025).
- Kim, M., et al. (2014). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.
- Ghandhi, L.H.D. (2017). Cobalt picolinamide complexes as potential anti-cancer agents. White Rose eTheses Online.
- Le, T. N., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.
- Rajaraman, S., et al. (2024).
- Wang, C., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
- Wang, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-N-(4-methoxybenzyl)picolinamide
As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed protocol for the safe disposal of 5-Bromo-N-(4-methoxybenzyl)picolinamide, a halogenated aromatic compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific excellence within your laboratory.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with several key hazard statements that dictate our handling and disposal strategy[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
These classifications underscore the necessity of appropriate personal protective equipment (PPE) and containment measures throughout the lifecycle of this chemical, from initial use to final disposal.
Core Principles of Chemical Waste Management
The disposal of this compound is governed by the broader principles of hazardous waste management. A primary consideration is the segregation of waste streams. Halogenated organic compounds, such as the one , must be collected separately from non-halogenated organic waste[2][3][4]. This segregation is crucial for several reasons, including the different treatment and disposal technologies required for halogenated compounds and the potential for cost savings in waste management, as non-halogenated solvent waste may be suitable for fuel blending[3][4].
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE) and Engineering Controls
Given the irritant nature of this compound, robust protective measures are non-negotiable.
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation[2].
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5][6]
-
Hand Protection: Use chemically resistant gloves. Always consult the glove manufacturer's specifications for compatibility with halogenated aromatic compounds.[4]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.[7]
-
Waste Collection and Segregation
Proper segregation at the point of generation is the cornerstone of a safe and compliant chemical waste management program.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[2][4] The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound."[2][4] Avoid using abbreviations or chemical formulas.[2] The date of initial waste accumulation should also be clearly marked.
-
Segregation:
Disposal of Pure Compound and Contaminated Labware
-
Pure or Unused Compound: If disposing of the pure, solid compound, it should be transferred carefully into the designated halogenated organic waste container. Avoid creating dust.[7][8]
-
Contaminated Labware:
-
Solid Waste: Disposable labware (e.g., pipette tips, weighing boats, contaminated gloves) should be placed in a sealed bag, labeled as "Halogenated Contaminated Debris," and then placed in the solid hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate in the halogenated organic liquid waste container.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.[2]
-
Containment: For small, manageable spills within a fume hood, use an inert absorbent material, such as spill control pillows or pads, to contain the spill.[2]
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbent material.
-
Place the used absorbent material into a sealed, chemically resistant bag.
-
Label the bag as "Hazardous Waste" with a clear description of the spilled chemical and the absorbent used.
-
Dispose of the bag in the designated solid halogenated waste container.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[6]
Final Disposal
-
Container Management: Keep the halogenated waste container securely closed at all times, except when adding waste.[2] Store the container in a designated satellite accumulation area within your lab, away from incompatible materials.[4]
-
Waste Pickup: Once the container is full (no more than ¾ full to allow for expansion[3]), or as per your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[5][6][7] Never pour this chemical down the drain.[8][9][10]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C14H13BrN2O2 | [1] |
| Molecular Weight | 321.17 g/mol | [1] |
| Primary Hazards | Irritant, Harmful if swallowed or inhaled | [1] |
| GHS Hazard Codes | H302, H315, H319, H332, H335 | [1] |
| Waste Stream | Halogenated Organic Waste | [2][4][11] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
-
5-Bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide | C14H13BrN2O2 | CID 26370113. PubChem. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]
-
Chemical Waste. Environmental Health & Safety, The University of Texas at Austin. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. [Link]
-
material safety data sheet. Capot Chemical. [Link]
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- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 8. echemi.com [echemi.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
